molecular formula C10H13NO2 B3255575 2-(Methylamino)-3-phenylpropanoic acid CAS No. 2566-35-0

2-(Methylamino)-3-phenylpropanoic acid

Cat. No.: B3255575
CAS No.: 2566-35-0
M. Wt: 179.22 g/mol
InChI Key: SCIFESDRCALIIM-UHFFFAOYSA-N
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Description

N-Methylphenylalanine belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Methylphenylalanine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). N-Methylphenylalanine has been primarily detected in feces.

Properties

IUPAC Name

2-(methylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFESDRCALIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346562
Record name 2-(Methylamino)-3-phenylpropanoic acid
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Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-methylphenylalanine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2566-35-0
Record name 2-(Methylamino)-3-phenylpropanoic acid
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Record name 2-(methylamino)-3-phenylpropanoic acid
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Foundational & Exploratory

Bio-Architectural Significance of 2-(Methylamino)-3-phenylpropanoic Acid in Non-Ribosomal Peptides: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)-3-phenylpropanoic acid, commonly known as


-methylphenylalanine (

-Me-Phe)
, represents a critical structural motif in the chemical biology of non-ribosomal peptides (NRPs). Unlike ribosomal translation, which is strictly limited to the canonical proteinogenic amino acids, the non-ribosomal peptide synthetase (NRPS) machinery utilizes

-methylation as a strategic tool to engineer molecular properties that are evolutionarily advantageous.

This guide dissects the biological role of


-Me-Phe, moving beyond simple structural description to the causal mechanisms of biosynthesis, conformational control, and pharmacokinetics. It provides actionable protocols for the detection and synthesis of this residue, serving as a blueprint for engineering next-generation peptide therapeutics.

The Biosynthetic Machinery: NRPS and the Methyltransferase Domain[1][2]

The incorporation of


-Me-Phe into a peptide backbone is not a post-translational modification but a co-translational event occurring within the NRPS assembly line.
Mechanism of Incorporation

In a typical NRPS module, the methylation of the amino group is catalyzed by an embedded Methyltransferase (MT) domain. This domain is usually inserted within the Adenylation (A) domain or positioned between the Adenylation and Thiolation (T) domains.

  • Activation: The A-domain selects L-Phenylalanine and activates it as an aminoacyl-AMP.

  • Loading: The activated Phe is transferred to the phosphopantetheine (Ppant) arm of the T-domain (Peptidyl Carrier Protein), forming a thioester.

  • Methylation: The MT-domain recruits

    
    -adenosylmethionine (SAM)  as a methyl donor.[1] It catalyzes the nucleophilic attack of the 
    
    
    
    -amino group of the tethered Phenylalanine onto the methyl group of SAM.
  • Condensation: The downstream Condensation (C) domain accepts the now

    
    -methylated Phenylalanine as the nucleophile to form a peptide bond with the upstream nascent chain.
    

Crucial Insight: The C-domain downstream of an MT-domain must be structurally specialized to accept a secondary amine (the


-methyl group) rather than a primary amine as the nucleophile. This specificity is a key checkpoint in NRPS engineering.
Visualization: The NRPS Methylation Module

NRPS_Methylation cluster_module NRPS Module (N-Me-Phe Incorporation) A_domain Adenylation (A) Selects L-Phe T_domain_1 Thiolation (T) Ppant Arm A_domain->T_domain_1 Loading (Thioester) MT_domain Methyltransferase (MT) SAM -> SAH T_domain_1->MT_domain Substrate Presentation T_domain_2 Thiolation (T) (N-Me-Phe-S-Ppant) MT_domain->T_domain_2 N-Methylation C_domain Condensation (C) Peptide Bond Formation T_domain_2->C_domain Nucleophilic Attack Substrate L-Phenylalanine Substrate->A_domain Activation (ATP) SAM SAM (Cofactor) SAM->MT_domain Methyl Donor

Figure 1: Logic flow of N-Me-Phe incorporation within an NRPS module. The MT domain acts on the tethered substrate prior to condensation.

Structural & Functional Impact: Why Nature Methylates

The biological selection of


-Me-Phe is driven by three primary physicochemical alterations that drastically enhance the "drug-like" properties of peptides.
Conformational Constraint (The "Lock")

Standard peptide bonds prefer a trans conformation (


) to minimize steric clash. However, 

-methylation introduces steric bulk (the methyl group) that destabilizes the trans form and lowers the energy barrier for cis / trans isomerization.
  • Result: This allows the peptide to adopt restricted conformations, such as

    
    -turns or loops, which are often required for high-affinity binding to biological targets (e.g., receptors or enzymes).
    
  • Thermodynamics: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, increasing affinity.

The "Chameleon" Effect (Permeability)

The amide backbone (-NH-CO-) is a primary source of hydrogen bond donors. Each peptide bond requires significant desolvation energy to pass through a lipid bilayer.

  • Mechanism: Replacing the -NH- with -N(CH

    
    )- removes a hydrogen bond donor.[2]
    
  • Impact: This reduces the desolvation penalty and increases lipophilicity.[2] In cyclic peptides (like Cyclosporine A),

    
    -methylation allows the molecule to sequester its remaining polar groups internally while exposing hydrophobic side chains (like Phe) to the exterior. This "chameleon" behavior facilitates passive diffusion across cell membranes.
    
Proteolytic Stability (The Shield)

Proteases (e.g., chymotrypsin, pepsin) typically recognize specific side chains and require a accessible amide backbone to hydrolyze the bond.

  • Steric Hindrance: The

    
    -methyl group physically blocks the active site of proteases.
    
  • Recognition Failure: The absence of the amide proton prevents the formation of critical hydrogen bonds required for the protease's transition state stabilization.

Data Summary: N-Methylation Effects[5]
PropertyStandard Phenylalanine

-Methylphenylalanine
Biological Consequence
H-Bond Donor Yes (Amide NH)No Increased membrane permeability.
Cis/Trans Ratio >99% TransVariable (Significant Cis population)Access to unique bioactive conformations (turns).
Proteolytic Half-life Minutes/HoursHours/Days Enhanced metabolic stability (oral availability).
Lipophilicity (LogP) ModerateHigh Improved passive diffusion.

Case Study: Cyclosporine A (CsA)[3][6][7]

Cyclosporine A is the archetypal example of


-Me-Phe utility. It is a cyclic undecapeptide containing seven 

-methylated residues.[3]
  • Role of N-Me-Phe: The specific incorporation of

    
    -methylated residues (including 
    
    
    
    -Me-Phe analogues) allows CsA to form a tight, twisted structure.
  • Bioavailability: Despite a molecular weight of >1200 Da (violating Lipinski's Rule of 5), CsA has oral bioavailability. This is directly attributed to the

    
    -methylation masking polar backbone atoms, allowing the molecule to pass through the intestinal epithelium.
    
  • Target Binding: The specific conformation induced by methylation creates the binding interface for Cyclophilin, inhibiting calcineurin.

Experimental Protocols

Protocol: Stereochemical Analysis via Marfey's Method

To verify the presence and chirality of


-Me-Phe in a peptide sample, Marfey's method is the gold standard. It uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA)  to derivatize amino acids, creating diastereomers separable by HPLC.

Reagents:

  • 6 M HCl (sequencing grade)

  • FDAA (Marfey's Reagent): 1% solution in acetone

  • 1 M NaHCO

    
    
    
  • Standard L- and D-

    
    -Me-Phe (for reference)
    

Workflow:

  • Hydrolysis:

    • Dissolve 0.5 mg of peptide in 0.5 mL 6 M HCl.

    • Incubate at 110°C for 16–24 hours in a sealed, evacuated glass vial.

    • Evaporate to dryness under N

      
       stream.
      
  • Derivatization:

    • Resuspend hydrolysate in 100 µL H

      
      O.
      
    • Add 50 µL 1 M NaHCO

      
      .
      
    • Add 100 µL 1% FDAA solution.

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 2 M HCl.

  • Analysis (LC-MS):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 40 minutes.

    • Detection: UV at 340 nm (DNP chromophore) and MS (EIC for derivatized mass).

Interpretation:


-methylated amino acids elute differently than their non-methylated counterparts.[4] The L-FDAA-L-AA and L-FDAA-D-AA diastereomers will have distinct retention times. Compare with standards to confirm the L- or D- configuration of the 

-Me-Phe.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of N-Me-Phe Peptides

Coupling to a secondary amine (the


-methyl group) is difficult due to steric hindrance. Standard HBTU/HOBt protocols often fail.

Optimized Coupling Cycle:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to reduce racemization.

  • Procedure:

    • Pre-activation: Mix Fmoc-AA-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in DMF. Add DIPEA (10 eq).

    • Coupling: Add to resin. Double couple (2 x 2 hours) or triple couple if necessary.

    • Monitoring: The Kaiser test (ninhydrin) does not work for secondary amines (N-terminal N-Me-Phe). Use the Chloranil test or p-Nitrophenyl ester test to verify coupling completion.

Visualization: Permeability & Conformation Logic[9]

Permeability_Logic N_Methylation N-Methylation of Phenylalanine Remove_H_Donor Removal of Amide H-Bond Donor N_Methylation->Remove_H_Donor Steric_Bulk Introduction of Steric Bulk (-CH3) N_Methylation->Steric_Bulk Desolvation Reduced Desolvation Energy Remove_H_Donor->Desolvation Isomerization Lower Cis/Trans Barrier Steric_Bulk->Isomerization Stability Proteolytic Resistance Steric_Bulk->Stability Blocks Protease Lipophilicity Increased Lipophilicity Desolvation->Lipophilicity Permeability Enhanced Membrane Permeability (Oral Bioavailability) Lipophilicity->Permeability Bioactivity Locked Bioactive Conformation (High Affinity) Isomerization->Bioactivity Pre-organization

Figure 2: Causal network showing how N-methylation translates to macroscopic drug properties.

References

  • Chatterjee, J., et al. (2013). N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions. Angewandte Chemie International Edition. Link

  • Lawen, A. (2015). Biosynthesis of the Cyclosporins. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Link

  • Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids in Nature: Biology and Synthesis. Mini-Reviews in Medicinal Chemistry. Link

  • Winn, M., et al. (2016). Recent advances in engineering nonribosomal peptide assembly lines. Natural Product Reports. Link

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie. Link

Sources

Solubility Profile and Thermodynamic Characterization of N-Methyl-L-Phenylalanine

[1][2]

Executive Summary

This compound (N-Methyl-L-phenylalanine, N-Me-Phe) is a critical non-canonical amino acid used extensively in the synthesis of peptidomimetics (e.g., Valsartan precursors) and chiral pharmaceutical intermediates.[1][2][3][4] Its N-methylation confers unique physicochemical properties compared to its parent compound, L-phenylalanine, specifically altering its lipophilicity, hydrogen-bond donor capacity, and crystal lattice energy.[1][3][4]

This guide provides a comprehensive technical analysis of the solubility behavior of N-Me-Phe in various organic solvents. It details the thermodynamic driving forces governing dissolution, provides a ranked solvent compatibility profile, and outlines a self-validating experimental protocol for precise solubility determination in process development.[3][4]

Physicochemical Characterization & Solvation Mechanism

Structural Impact on Solubility

Unlike primary amino acids, N-Me-Phe possesses a secondary amine.[1][2][3] This structural modification introduces a steric bulk and removes one hydrogen bond donor, significantly impacting the crystal lattice energy and solvation enthalpy.[3][4]

  • Zwitterionic Nature: In solid state and neutral aqueous solutions, N-Me-Phe exists primarily as a zwitterion (

    
    ).[1][2][3] This results in a high melting point and significant lattice energy, necessitating high-dielectric solvents for dissolution.[1][2][3][4]
    
  • The "Methyl Effect": The N-methyl group increases the lipophilicity (LogP) relative to L-phenylalanine.[1][2][4] While L-phenylalanine is sparingly soluble in alcohols, N-Me-Phe exhibits enhanced solubility in lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) due to the disruption of the intermolecular hydrogen bonding network in the crystal lattice.[3][4]

Solvent Class Compatibility

The solubility profile follows a "Like-Dissolves-Like" distribution, heavily influenced by the solvent's ability to stabilize the zwitterionic form or solvate the hydrophobic benzyl side chain.[4]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh to Moderate Stabilizes zwitterion via H-bonding; best for bulk dissolution.[1][2][3]
Polar Aprotic DMSO, DMFHigh Strong dipole interactions disrupt crystal lattice; excellent for reaction media.[3][4]
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Limited stabilization of zwitterion; solubility increases significantly with temperature.[3][4]
Non-Polar Chloroform, Hexane, TolueneInsoluble/Trace Inability to overcome lattice energy; useful as anti-solvents.[3][4]

Experimental Protocol: Automated Solubility Determination

To generate high-precision solubility curves (Solubility vs. Temperature), we recommend a Laser Dynamic Monitoring method validated by Gravimetric Analysis .[1][2][3][4] This approach minimizes human error and ensures thermodynamic equilibrium.[2][3]

Workflow Diagram

The following diagram outlines the decision logic and process flow for determining solubility and selecting the appropriate thermodynamic model.

SolubilityWorkflowStartStart: N-Me-Phe Solid PhaseSolventSelSelect Solvent System(Pure or Binary Mixture)Start->SolventSelMethodSelSelect MethodSolventSel->MethodSelDynamicDynamic Laser Monitoring(Synthetic Method)MethodSel->DynamicSpeed/CurveStaticStatic Equilibrium(Gravimetric/HPLC)MethodSel->StaticAccuracy/PurityHeatHeat to Dissolution (Clear Point)Dynamic->HeatCoolCool to Nucleation (Cloud Point)Heat->CoolRepeatRepeat at Different Conc.Cool->RepeatDataFitData CorrelationRepeat->DataFitSatSaturate at Fixed T (24-48h)Static->SatFilterFilter & DiluteSat->FilterAnalyzeQuantify (HPLC/Gravimetric)Filter->AnalyzeAnalyze->DataFitModelSelSelect Thermodynamic ModelDataFit->ModelSelApelblatModified Apelblat Eq.(Temp Dependence)ModelSel->ApelblatPure SolventJouybanJouyban-Acree Model(Solvent Mixtures)ModelSel->JouybanBinary MixtureOutputSolubility Profile & Enthalpy/Entropy CalculationApelblat->OutputJouyban->Output

Caption: Figure 1. Integrated workflow for solubility determination and thermodynamic modeling of N-Methyl-L-phenylalanine.

Step-by-Step Protocol (Static Gravimetric Method)

This method is the "Gold Standard" for validating dynamic data.[1][2][3][4]

  • Preparation: Add excess N-Methyl-L-phenylalanine to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (

    
    ) for 24 hours.
    
    • Self-Validation Check: Measure concentration at 24h and 48h.[2][3][5] If deviation is

      
      , equilibrium is reached.[2][3][4]
      
  • Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw supernatant using a pre-heated syringe equipped with a 0.45

    
     PTFE filter.[2][3]
    
  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven at 50°C until constant weight is achieved.[2][3]

    • HPLC: Dilute with mobile phase (e.g., Methanol:Water 50:[4]50) and analyze (C18 column, UV 254 nm).

  • Calculation: Determine mole fraction solubility (

    
    ) using the mass of solute (
    
    
    ) and solvent (
    
    
    ):
    
    
    [2][3][4]

Thermodynamic Modeling & Data Correlation

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation .[3][4] This semi-empirical model is widely accepted for amino acids in organic solvents.[2][3]

The Modified Apelblat Model
4
  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)[4]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation of Parameters:

  • Parameter

    
     is related to the solution enthalpy.[2][3][4] A negative 
    
    
    value typically indicates an endothermic dissolution process (solubility increases with T), which is characteristic of N-Me-Phe in most organic solvents.[1][2][3][4]
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (



  • 
    :  Positive values indicate the process is endothermic.[2][3][4] The lattice energy of the solid N-Me-Phe must be overcome by solvent-solute interactions.[1][2][4]
    
  • 
    :  Positive values indicate the dissolution is non-spontaneous (requires thermal energy/heating to reach high concentrations), typical for stable crystalline amino acids.[3][4]
    

Process Applications: Crystallization & Purification

Understanding the solubility differential between solvents is crucial for designing purification steps.[2][3][4]

Anti-Solvent Crystallization Strategy
  • Primary Solvent: Water (at acidic pH) or Methanol (hot).[2][3][4]

  • Anti-Solvent: Acetone or Isopropanol.[2][3]

  • Mechanism: N-Me-Phe is highly soluble in acidic water (forming the hydrochloride salt) or hot methanol.[1][2][3] Adding Acetone reduces the dielectric constant of the mixture, forcing the zwitterion to precipitate.[4]

pH-Swing Extraction

Due to the amphoteric nature of N-Me-Phe:

  • Acidic Phase (pH < 2): Cationic form, highly soluble in water.[2][3][4]

  • Basic Phase (pH > 10): Anionic form, soluble in water.[2][3][4]

  • Isoelectric Point (pI ~5.5): Zwitterionic form, minimum water solubility, maximum partition into organic phase (e.g., n-Butanol) or precipitation.[3][4]

References

  • VulcanChem. (2024).[2][3] (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride Physicochemical Properties. Retrieved from [3][4]

  • Needham, T. E. (1970).[2][3][4][6] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[3][4][6] Retrieved from [2][3][4]

  • Sha, F., et al. (2011).[2][3][4] Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K.[1][2][3] Journal of Chemical & Engineering Data. (Contextual grounding for N-Me-Phe analogs).

  • PubChem. (2025).[2][3] this compound (Compound Summary). National Library of Medicine.[2][3] Retrieved from [2][3][4]

  • BenchChem. (2025).[2][3][5] Solubility Profile and Stability of Phenylalanine Derivatives. Retrieved from [2][3][4]

Thermodynamic stability of N-methylphenylalanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Conformational Dynamics of N-Methylphenylalanine Derivatives

Executive Summary

N-methylphenylalanine (N-Me-Phe) represents a critical tool in modern peptidomimetics, offering a dual advantage: metabolic resistance to proteolysis and thermodynamic modulation of backbone conformation. Unlike canonical amino acids, N-methylation alters the fundamental thermodynamics of the peptide bond, lowering the energy barrier for cis/trans isomerization and shifting the equilibrium population.

This guide provides a rigorous analysis of the thermodynamic stability of N-Me-Phe derivatives, focusing on conformational energetics, racemization risks during synthesis, and experimental validation protocols. It is designed to move beyond basic textbook definitions, offering actionable protocols for characterizing these derivatives in drug development pipelines.

Part 1: Conformational Thermodynamics (Cis/Trans Equilibrium)

The amide bond in standard peptides typically adopts a trans conformation (


) due to unfavorable steric clashes between the 

and

side chains in the cis form. However, N-methylation introduces a methyl group at the nitrogen, creating steric bulk that destabilizes the trans conformer and significantly populates the cis conformer (

).
Energetic Landscape

For non-methylated Phenylalanine residues, the energy difference (


) between trans and cis is approximately 2.5–3.0 kcal/mol , resulting in a cis population of <0.1%.

For N-Me-Phe, the steric clash between the N-methyl group and the carbonyl oxygen in the trans state, and the


 substituents in the cis state, balances the energies. The 

drops to 0.5–1.0 kcal/mol , leading to cis populations ranging from 10% to 40% in solution, depending on the solvent and adjacent residues.

Table 1: Comparative Thermodynamic Parameters of Amide Bonds

ParameterStandard Phe ResidueN-Me-Phe ResidueProline (Reference)
Preferred Conformation Trans (>99.9%)Equilibrium (Trans > Cis)Equilibrium (Trans > Cis)

(cis vs trans)
~2.8 kcal/mol~0.8 kcal/mol~0.5 kcal/mol
Rotational Barrier (

)
~22 kcal/mol~18–20 kcal/mol~20 kcal/mol
Solvent Sensitivity LowHigh (Polar solvents stabilize cis)Moderate
Structural Visualization of the Equilibrium

The following diagram illustrates the equilibrium and the steric factors driving the population shift.

CisTransEquilibrium Trans Trans Conformer (Lower Energy, but Steric Clash) TS Transition State (Rotational Barrier ~19 kcal/mol) Trans->TS Steric Clash (N-Me vs C=O) Cis Cis Conformer (Significantly Populated) TS->Trans Relaxation TS->Cis Rotation about C-N Cis->TS Reversion

Caption: Thermodynamic equilibrium of N-Me-Phe. The N-methyl group destabilizes the trans form, lowering the barrier to the cis conformer.

Part 2: Chemical Stability & Racemization

While N-methylation improves metabolic stability against proteases, it paradoxically decreases chemical stability during synthesis, specifically regarding chiral integrity.

The Oxazolone Mechanism

Coupling at the carboxyl group of an N-Me-Phe residue is highly prone to racemization. The tertiary nitrogen is more nucleophilic than a secondary amide nitrogen, and the N-methyl group forces the peptide backbone into conformations that favor the intramolecular attack of the carbonyl oxygen on the activated carboxylate.

This forms an oxazolium-5-oxide (oxazolone) intermediate. The C-4 proton of this intermediate is highly acidic and easily removed by mild bases (like tertiary amines used in coupling), leading to rapid racemization.

RacemizationPathway ActivatedAA Activated N-Me-Phe (L-Isomer) Oxazolone Oxazolone Intermediate (Chiral Center Intact) ActivatedAA->Oxazolone Cyclization (Fast due to N-Me) Enol Planar Enol (Achiral/Racemic) Oxazolone->Enol Base-catalyzed deprotonation RacemicProduct Racemic Product (DL-Mixture) Oxazolone->RacemicProduct Amine Nucleophile Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The oxazolone pathway. N-methylation facilitates cyclization, leading to rapid loss of chiral integrity via the enol form.

Mitigation Strategies
  • Coupling Reagents: Avoid carbodiimides (DCC/DIC) as standalone reagents. Use phosphonium (PyBOP) or uronium (HATU) salts with HOAt/HOBt.

  • Base Selection: Use hindered bases like TMP (2,4,6-collidine) or reduce base equivalents. N-methylmorpholine (NMM) is safer than Triethylamine (TEA).

  • Directionality: Where possible, design synthesis to couple onto the N-terminus of the N-Me-Phe rather than activating its C-terminus.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol 3.1: NMR Determination of Cis/Trans Ratio

Objective: Quantify the population of conformational isomers in solution.

Materials:

  • 600 MHz (or higher) NMR Spectrometer.[1]

  • Solvent:

    
     or DMSO-
    
    
    
    (Solvent choice strongly affects ratio).
  • Sample concentration: 2–5 mM.

Workflow:

  • Acquisition: Acquire a standard 1D

    
     NMR spectrum.
    
  • Identification: Focus on the

    
    -methyl region (2.7–3.2 ppm) and the 
    
    
    
    -proton region.
    • Validation: In slow exchange (typical for N-Me peptides on NMR timescale), you will see two distinct sets of peaks for the same proton.

    • Trans isomer

      
      -Me usually appears upfield relative to cis in DMSO, but this must be confirmed via NOE.
      
  • NOESY Validation (The "Trust" Step):

    • Run a 2D NOESY experiment (mixing time 300–500 ms).

    • Diagnostic Cross-peaks:

      • Trans (

        
        ):  Strong NOE between the 
        
        
        
        proton of residue
        
        
        and the methyl protons of residue
        
        
        .
      • Cis (

        
        ):  Strong NOE between the alpha protons of adjacent residues.
        
  • Quantification: Integrate the distinct

    
    -methyl singlets in the 1D spectrum.
    
Protocol 3.2: Racemization Assessment (Marfey’s Method)

Objective: Detect trace D-isomer impurities (<1%) post-synthesis.

Materials:

  • FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • LC-MS with C18 column.

  • Standard L- and D- N-Me-Phe (for reference).

Workflow:

  • Hydrolysis: Hydrolyze peptide (6N HCl, 110°C, 24h). Note: N-Me bonds hydrolyze slower; extend time if needed.

  • Derivatization:

    • Dissolve hydrolysate in

      
      .
      
    • Add 1% FDAA in acetone + 1M

      
      .
      
    • Heat at 40°C for 1 hour. Quench with 2M HCl.

  • Analysis:

    • Inject onto LC-MS.

    • FDAA derivatizes the secondary amine of N-Me-Phe.

    • The diastereomers (L-L and L-D) separate significantly on C18 due to the hydrophobicity difference induced by the dinitrophenyl group.

  • Validation: Compare retention times against pure L- and D- standards derivatized identically.

Part 4: Structural Impact in Drug Design

The thermodynamic stability of N-Me-Phe is not just a challenge; it is a design feature.

  • Macrocyclization: In cyclic peptides like Cyclosporine A , N-methylated residues are strategically placed to favor the cis amide bond conformation required to close the ring without strain. The N-Me-Phe residues act as "turn inducers," thermodynamically locking the bioactive conformation.

  • Bioavailability: The removal of the amide hydrogen (H-bond donor) and the population of the cis conformer can bury polar surface area, significantly improving membrane permeability (the "chameleonic" effect).

References

  • Conformational Analysis of N-Methylated Peptides. Source: Journal of the American Chemical Society. URL:[Link]

  • Racemization in Peptide Synthesis: Mechanisms and Minimization. Source: Chemical Reviews. URL:[Link]

  • Marfey's Method for Amino Acid Analysis. Source: Carlsberg Research Communications. URL:[Link]

  • Cyclosporine: Structure and conformation. Source: Nature. URL:[Link]

  • Thermodynamic stability of cis/trans amide bonds. Source: Journal of Peptide Science.[2] URL:[Link]

Sources

Strategic N-Methylation in Peptide Therapeutics: A Comparative Analysis of Phenylalanine and 2-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics occupy a critical middle ground in drug development, offering the high target affinity of biologics combined with the synthetic scalability of small molecules. However, the clinical translation of native peptides is frequently hindered by rapid proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic liabilities, peptide engineers utilize backbone modifications. A foundational and highly effective strategy is the substitution of canonical amino acids, such as Phenylalanine (Phe), with their N-methylated counterparts, specifically 2-(Methylamino)-3-phenylpropanoic acid (N-methylphenylalanine, N-Me-Phe)[1]. This technical guide explores the physicochemical divergence between these two molecules, the pharmacological causality of their substitution, and the rigorous synthetic protocols required to integrate N-Me-Phe into peptide sequences.

Structural and Physicochemical Divergence

At the atomic level, the difference between Phenylalanine and this compound is the addition of a single methyl group (a 14 Da methylene unit) to the alpha-amino nitrogen[2]. However, this seemingly minor modification fundamentally alters the molecule's behavior when incorporated into a peptide backbone.

Phenylalanine is a primary amine that, upon peptide bond formation, creates a secondary amide. This amide retains a hydrogen atom, allowing it to act as a crucial hydrogen bond donor in secondary structures (like alpha-helices) and in receptor binding.

Conversely, this compound is a secondary amine. When it forms a peptide bond, it creates a tertiary amide . This results in three distinct physicochemical shifts:

  • Steric Hindrance: The bulky N-methyl group restricts the rotation of the phi (φ) and psi (ψ) dihedral angles, imposing severe conformational constraints on the peptide backbone[3].

  • Loss of Hydrogen Bond Donor: The absence of the amide proton eliminates the capacity for intramolecular and intermolecular hydrogen bonding at that specific residue[3].

  • Increased Lipophilicity: The removal of the polar N-H bond and the addition of the hydrophobic methyl group significantly increase the overall lipophilicity and reduce the topological polar surface area (TPSA) of the peptide[3].

Quantitative Data Summary

Table 1: Physicochemical Comparison of Free Amino Acids

PropertyPhenylalanine (Phe)This compound (N-Me-Phe)
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid(2S)-2-(methylamino)-3-phenylpropanoic acid[4]
Molecular Weight 165.19 g/mol 179.22 g/mol [4]
Amine Classification Primary AmineSecondary Amine
Amide Bond Formed Secondary Amide (H-bond donor active)Tertiary Amide (H-bond donor absent)
LogP (Predicted) ~ -1.38~ -1.5 (varies by ionization state)[4]
Steric Bulk StandardHigh (N-methyl group)

Pharmacological Implications in Drug Design

The decision to substitute Phe with N-Me-Phe is driven by specific therapeutic objectives, balancing the gains in stability against potential losses in solubility[3].

A. Proteolytic Stability

Endogenous proteases recognize specific peptide sequences and extended backbone conformations to hydrolyze the scissile amide bond. The N-methyl group of N-Me-Phe acts as a steric shield, physically blocking the protease active site from accessing the bond[1]. Furthermore, the altered backbone conformation prevents the peptide from adopting the geometry required for protease binding, drastically extending the peptide's half-life in serum[5].

B. Membrane Permeability and BBB Penetration

Delivering drugs across the Blood-Brain Barrier (BBB) is a major hurdle in neuropharmacology. Peptides are generally excluded from the Central Nervous System due to their high polar surface area and numerous hydrogen bond donors. By replacing Phe with N-Me-Phe, the global desolvation penalty is reduced. N-Me-Phe-rich peptides have been successfully developed as highly versatile BBB shuttles, capable of passively diffusing across lipid bilayers to deliver small molecule cargos into the brain[6].

G Phe Phenylalanine (Phe) Canonical AA NMePhe N-Methylphenylalanine Non-Canonical Phe->NMePhe N-Methylation Steric Increased Steric Bulk (Conformational Constraint) NMePhe->Steric HBD Loss of H-Bond Donor (Tertiary Amide) NMePhe->HBD Lipo Increased Lipophilicity (Desolvation) NMePhe->Lipo Stability Proteolytic Stability (Protease Shielding) Steric->Stability Permeability Membrane Permeability (BBB Penetration) HBD->Permeability Lipo->Permeability

Logical flow mapping the physicochemical changes of N-methylation to pharmacological outcomes.

Experimental Protocols: Synthesis and Validation

The incorporation of N-Me-Phe into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. The secondary amine of N-Me-Phe is highly sterically hindered, making both its acylation and its own coupling sluggish, which can lead to incomplete reactions or racemization[3].

Protocol 1: Optimized SPPS Coupling of N-Methylphenylalanine

Objective: To achieve >95% coupling efficiency when synthesizing N-Me-Phe containing peptides without inducing epimerization.

Rationale (Causality): Standard coupling reagents (e.g., HBTU/DIPEA) are insufficient for sterically hindered secondary amines. Highly reactive acylating agents like HATU or DIC/Oxyma must be utilized, often requiring extended reaction times to overcome the activation energy barrier[1].

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Coupling N-Me-Phe (Attaching to the chain):

    • Dissolve 4 equivalents of Fmoc-N-Me-Phe-OH and 4 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Add the pre-activated mixture to the resin and agitate for 2 hours at room temperature.

    • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, overcoming the steric bulk of the growing peptide chain.

  • Washing and Capping: Wash with DMF (5x). Cap any unreacted amines using acetic anhydride/pyridine (1:1) in DMF for 10 minutes to prevent deletion sequences.

  • Coupling onto N-Me-Phe (The Critical Step):

    • Following Fmoc deprotection of the N-Me-Phe residue, the exposed secondary amine is highly unreactive.

    • Dissolve 4 equivalents of the next Fmoc-Amino Acid and 4 equivalents of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure in DMF.

    • Causality: DIC/Oxyma is less prone to causing racemization than uronium salts when coupling onto hindered N-methyl amines and provides exceptional reactivity.

    • Agitate for 3 hours. Perform a microcleavage and analyze via LC-MS. If incomplete, perform a second coupling cycle (double coupling).

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS Deprotect Fmoc Deprotection (20% Piperidine) Activate1 Activate N-Me-Phe (HATU/DIPEA) Deprotect->Activate1 Couple1 Couple to Resin (2 Hours) Activate1->Couple1 Deprotect2 Deprotect N-Me-Phe (Expose Sec. Amine) Couple1->Deprotect2 Activate2 Activate Next AA (DIC/Oxyma) Deprotect2->Activate2 Couple2 Double Coupling (Overcome Sterics) Activate2->Couple2

Step-by-step SPPS workflow illustrating the specialized coupling conditions for N-Me-Phe.

Protocol 2: Serum Stability Assay (Self-Validating System)

Objective: To empirically quantify the enhanced proteolytic resistance conferred by N-Me-Phe.

Methodology:

  • Prepare a 1 mM stock solution of the wild-type (Phe) and modified (N-Me-Phe) peptides in water.

  • Dilute the peptides to 100 µM in 25% human serum (in PBS, pH 7.4) pre-incubated at 37°C.

  • Extract 50 µL aliquots at time points: 0, 1, 2, 4, 8, and 24 hours.

  • Validation/Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing 1% TFA. Causality: This instantly precipitates serum proteins and halts degradation, ensuring the kinetic time point is perfectly accurate.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Analyze the supernatant via RP-HPLC, integrating the area under the curve (AUC) of the intact peptide peak relative to the t=0 baseline to calculate the half-life (

    
    ).
    

References

  • Title: N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed Source: nih.gov URL: [Link]

  • Title: Should My Peptide Be Methylated? - LifeTein Source: lifetein.com URL: [Link]

  • Title: this compound | C10H13NO2 | CID 4657542 - PubChem Source: nih.gov URL: [Link]

  • Title: N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC Source: nih.gov URL: [Link]

Sources

Stereochemical Engineering and Chiral Resolution of 2-(Methylamino)-3-phenylpropanoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids into peptide backbones represents a cornerstone of modern rational drug design. 2-(Methylamino)-3-phenylpropanoic acid , widely known as N-methylphenylalanine (N-Me-Phe) , is a highly versatile building block used to engineer peptidomimetics with enhanced pharmacokinetic and pharmacodynamic profiles. By replacing the primary amine of canonical phenylalanine with a secondary amine, scientists can dictate specific conformational constraints, alter lipophilicity, and drastically improve proteolytic stability.

This technical guide explores the stereochemical causality behind these structural shifts and provides a self-validating analytical methodology for the chiral resolution of N-Me-Phe enantiomers.

The Structural Paradigm and Conformational Causality

N-Me-Phe possesses a single chiral center at the α-carbon, existing as either the (S)-L or (R)-D enantiomer. However, its most profound impact on peptide chemistry stems from the N-methyl group itself, which fundamentally alters the thermodynamic landscape of the peptide backbone.

Disruption of Canonical Secondary Structures

In standard peptides, the amide proton (N-H) acts as a critical hydrogen bond donor, stabilizing α-helices and β-sheets. N-methylation permanently masks this hydrogen bond donor. Consequently, the local peptide sequence is forced out of extended conformations and often adopts localized structural constraints, such as β-turns, which are highly desirable for binding to G-protein-coupled receptors (GPCRs) and protein-protein interaction (PPI) interfaces (1)[1].

Modulation of the Cis/Trans Isomerization Barrier

The most significant stereochemical consequence of N-methylation is the alteration of the amide bond's cis/trans equilibrium. In canonical peptides, the trans configuration is overwhelmingly favored (>99%) because the cis state forces the adjacent α-carbon side chains into severe steric collision.

The Causality: When the amide nitrogen is methylated, the N-CH₃ group introduces steric hindrance in the trans state as well. Because both the cis and trans states now suffer from steric strain, the activation energy barrier (EA) between the two conformations is significantly lowered. This allows the cis conformer to become thermodynamically accessible, often reaching 20–30% abundance in solution depending on the dielectric constant of the solvent (2)[2].

Conformational_Logic A N-Methylation of Phenylalanine B Loss of Amide H-Bond Donor A->B Structural C Steric Hindrance (N-CH3 Group) A->C Steric F Conformational Shift (β-turn induction) B->F Destabilizes α-helices D Lowered Cis/Trans Energy Barrier C->D Destabilizes trans state E Protease Resistance (Extended Half-Life) C->E Shields peptide bond D->F Enables cis-amide

Caption: Logical flow of physicochemical and structural changes induced by N-methylation.

Quantitative Impact on Physicochemical Properties

The structural changes induced by N-Me-Phe directly translate to measurable shifts in the molecule's physicochemical profile, which are highly relevant for oral bioavailability and membrane permeability in drug development (3)[3].

Table 1: Comparative Physicochemical Profile
PropertyCanonical L-PhenylalanineL-N-MethylphenylalanineImpact on Drug Design
ClogP (Lipophilicity) ~ -1.52~ -0.68Increased membrane permeability due to masking of the polar N-H bond[2].
Amide Configuration >99% trans~20-30% cis / 70-80% transInduces specific secondary structures, facilitating rigid target binding[2].
Proteolytic Stability Highly susceptibleHighly resistantSteric shielding prevents enzymatic degradation, extending in vivo half-life[3].
H-Bond Donor Capacity Yes (N-H)No (N-CH₃)Alters target binding thermodynamics and reduces desolvation penalties.

Analytical Resolution of Enantiomers: A Self-Validating Protocol

During the synthesis of N-Me-Phe or its incorporation into peptides via solid-phase peptide synthesis (SPPS), the risk of epimerization at the α-carbon is elevated due to the steric bulk of the N-methyl group slowing down coupling rates. Accurately determining the enantiomeric excess (ee) is non-negotiable.

The Causality of Marfey's Derivatization

Direct separation of enantiomers requires expensive Chiral Stationary Phases (CSPs). To bypass this, we utilize a pre-column derivatization strategy using Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). Why this works: Marfey's reagent reacts with the secondary amine of N-Me-Phe via nucleophilic aromatic substitution. Because Marfey's reagent is homochiral (L-configuration), reacting it with a mixture of D- and L-N-Me-Phe generates diastereomers . Unlike enantiomers, diastereomers possess distinct physicochemical properties (different dipole moments and hydrophobicity) and can be baseline-resolved on a standard, robust C18 reversed-phase column (4)[4].

HPLC_Workflow S1 Sample Prep: Hydrolyze Peptide S2 Derivatization: Add Marfey's Reagent S1->S2 pH 8.0 S3 Quench Reaction: Add 1M HCl S2->S3 40°C, 1h S4 RP-HPLC Injection: C18 Column S3->S4 Filter (0.22µm) S5 UV Detection: Resolve Diastereomers S4->S5 Gradient Elution

Caption: Methodological workflow for the chiral resolution of N-Me-Phe using Marfey's reagent.

Step-by-Step RP-HPLC Methodology

The following protocol outlines the separation of Marfey-derivatized N-Me-Phe, adapted for standard RP-HPLC systems (5)[5].

Instrumentation & Reagents:

  • Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV/Vis set to 340 nm (optimal for the dinitrophenyl moiety of Marfey's reagent).

Derivatization Procedure:

  • Dissolve 1 mg of the N-Me-Phe sample in 100 µL of water.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 40 µL of 1 M NaHCO₃ to buffer the solution to an alkaline pH (required to deprotonate the secondary amine for nucleophilic attack).

  • Incubate the mixture at 40°C for 1 hour.

  • Quench: Stop the reaction by adding 40 µL of 1 M HCl. Dilute with 800 µL of mobile phase A and filter through a 0.22 µm PTFE syringe filter.

Chromatographic Gradient:

  • 0–5 min: Isocratic hold at 10% B.

  • 5–25 min: Linear gradient from 10% B to 50% B.

  • 25–30 min: Isocratic hold at 50% B.

  • 30–35 min: Re-equilibration at 10% B.

System Suitability & Self-Validation (Crucial Step): Before analyzing the unknown sample, the system must be validated.

  • Control Injection: Inject a derivatized racemic standard (50:50 mixture of L-N-Me-Phe and D-N-Me-Phe).

  • Validation Criteria: The system is only considered valid if the resolution factor (

    
    ) between the L-diastereomer peak (which typically elutes first) and the D-diastereomer peak is ≥ 1.5 . If 
    
    
    
    , the gradient must be flattened (e.g., 10% to 40% B over 30 minutes) to increase interaction time with the stationary phase.

References

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides Source: ResearchGate URL:[Link]

  • Organic & Biomolecular Chemistry Source: RSC Publishing URL:[Link]

  • Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides Source: ResearchGate URL:[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: National Institutes of Health (PMC) URL:[Link]

Sources

In-Depth Technical Guide: pKa Values and Ionization of 2-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the ionization behavior and pKa values of 2-(Methylamino)-3-phenylpropanoic acid (N-Methyl-L-phenylalanine). This document is structured for researchers in medicinal chemistry and peptide therapeutics.[1]

Executive Summary

Compound Identity: this compound Common Name: N-Methyl-L-phenylalanine (N-Me-Phe) CAS Registry: 2566-30-5 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1][2][3][4][5][6]

N-Methyl-L-phenylalanine is a non-proteinogenic amino acid frequently employed in peptidomimetic drug design.[1][2] The N-methylation of the peptide backbone is a critical modification used to enhance metabolic stability (by resisting proteolysis), improve membrane permeability (by reducing hydrogen bond donor count), and restrict conformational flexibility.[2] Understanding its ionization profile is prerequisite for optimizing these pharmacokinetic properties.[1]

Physicochemical Profile & Ionization Constants

Ionization Constants (pKa)

Unlike standard proteinogenic amino acids, the N-methyl group in N-Me-Phe introduces steric and electronic effects that modulate its acid-base equilibria.[1][2]

ParameterValue (Approx.)DescriptionMechanistic Insight
pKa₁ (α-COOH) 2.20 – 2.30 Carboxyl deprotonationSlightly less acidic than Phenylalanine (pKa ≈ 1.[1][2]83) due to the inductive effect of the N-methyl group stabilizing the protonated ammonium, indirectly affecting the carboxyl dissociation.
pKa₂ (α-NH) 9.20 – 9.50 Ammonium deprotonationThe secondary amine is generally more basic than the primary amine of Phe (pKa ≈ 9.[1][2]13) due to electron donation from the methyl group, though steric hindrance can mitigate this shift.
pI (Isoelectric Point) ~5.75 pH of net neutral chargeCalculated as

.[1][2] At this pH, the zwitterionic form dominates, resulting in minimum solubility.
LogP (Octanol/Water) -1.5 LipophilicityHighly hydrophilic in its zwitterionic state.[1][2] N-methylation increases lipophilicity in peptides, but the free amino acid remains polar.[1]
Ionization Equilibria Diagram

The following diagram illustrates the stepwise dissociation of N-Methyl-L-phenylalanine from its cationic form (low pH) to its anionic form (high pH).

Ionization Cation Cationic Form (pH < 2.2) [Ph-CH2-CH(NH2Me+)-COOH]+ Zwitterion Zwitterionic Form (pH 2.2 - 9.2) [Ph-CH2-CH(NH2Me+)-COO-] Cation->Zwitterion pKa1 ≈ 2.2 (-H+ from COOH) Zwitterion->Cation Anion Anionic Form (pH > 9.5) [Ph-CH2-CH(NHMe)-COO-]- Zwitterion->Anion pKa2 ≈ 9.3 (-H+ from NH2Me+) Anion->Zwitterion

Figure 1: Stepwise ionization of N-Methyl-L-phenylalanine showing the transition from cation to zwitterion to anion.[1][2]

Species Distribution & Physiological Relevance

At physiological pH (7.4), N-Methyl-L-phenylalanine exists almost exclusively (>99%) in the zwitterionic form .[1][2]

  • pH < 2.0: The molecule is protonated at both the amine and carboxyl groups, carrying a net +1 charge .[1][2] This form is relevant during acidic hydrolysis or HPLC purification with TFA.[1]

  • pH 2.2 – 9.2: The carboxyl group is deprotonated (

    
    ) while the secondary amine remains protonated (
    
    
    
    ).[1][2] The net charge is 0 .[1][2] This zwitterionic character dictates its high water solubility and crystal lattice energy.[1]
  • pH > 9.5: The amine deprotonates, leaving the molecule with a net -1 charge .[1][2] This species is relevant in basic coupling conditions (e.g., Schotten-Baumann conditions).[2]

Experimental Determination Protocols

For precise determination of pKa values in a specific formulation buffer or solvent system, the following field-proven protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is ideal for determining the macroscopic ionization constants of the pure substance.[2]

Reagents:

  • Analyte: 0.1 M N-Methyl-L-phenylalanine hydrochloride.[1][2]

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).[1][2]

  • Solvent: Degassed ultrapure water (maintain ionic strength with 0.1 M KCl if necessary).[1][2]

Workflow:

  • Calibration: Calibrate the pH electrode using at least three buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (usually 25°C).

  • Dissolution: Dissolve 100 mg of the amino acid hydrochloride in 50 mL of solvent.

  • Titration: Add NaOH in small increments (e.g., 50 µL). Record equilibrium pH after each addition.

  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl (if present).[2] The subsequent inflection points correspond to pKa1 and pKa2.[1] Use the Bjerrum method or Gran plots for precise endpoint detection.[1]

NMR-Based Titration (Chemical Shift Tracking)

This method is superior when sample quantity is limited or when distinguishing between overlapping ionization events in peptides.[1][2]

Workflow:

  • Sample Prep: Prepare a 2-5 mM solution of N-Me-Phe in

    
     (or 
    
    
    
    90:10).
  • pH Adjustment: Adjust pH using dilute

    
     and 
    
    
    
    .[1][2]
  • Acquisition: Acquire 1D

    
    -NMR spectra at pH increments of 0.3–0.5 units, spanning pH 1 to 12.
    
  • Tracking: Monitor the chemical shift (

    
    ) of the 
    
    
    
    -proton or the N-methyl protons.[1][2]
    • Note: The N-methyl singlet will shift upfield significantly upon deprotonation of the ammonium group (near pKa2).[1][2]

  • Fitting: Plot

    
     vs. pH and fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
    [2]

NMR_Workflow Start Dissolve N-Me-Phe in D2O Adjust Adjust pH (0.5 unit steps) Start->Adjust Acquire Acquire 1H-NMR Spectra Adjust->Acquire Acquire->Adjust Next pH point Plot Plot Chemical Shift (δ) vs pH Acquire->Plot Calc Fit to Henderson- Hasselbalch Plot->Calc

Figure 2: Workflow for NMR-based pKa determination.[1][2]

Implications for Drug Design[2][7]

Permeability and the "N-Methyl Effect"

While the free amino acid is polar, incorporating N-Me-Phe into a peptide backbone significantly alters permeability.[1][2]

  • Hydrogen Bond Donor Reduction: N-methylation removes the amide proton, reducing the desolvation energy required to enter the lipid bilayer.[1][2]

  • Conformational Locking: The steric bulk of the methyl group restricts the

    
     and 
    
    
    
    torsion angles, often favoring cis-peptide bond configurations or specific turn structures (e.g.,
    
    
    -turns), which can shield polar groups and enhance passive transport.[1][2]
Metabolic Stability

Peptide bonds involving the secondary amine of N-Me-Phe are highly resistant to cleavage by standard proteases (e.g., chymotrypsin, pepsin). This makes N-Me-Phe a critical "warhead" for extending the half-life of peptide therapeutics.[1][2]

References

  • PubChem Compound Summary. N-Methylphenylalanine (CID 6951135).[1][2] National Center for Biotechnology Information.[1][2] [Link]

  • Hunt, I. Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values.[1] University of Calgary, Department of Chemistry. [Link]

  • Saha, I. et al. N-Methylated peptide inhibitors of aggregation.[1] (General reference for N-methyl applications). [Link][2]

  • Williams, R. pKa Data Compiled. (General reference for amine/acid dissociation trends). [Link]

Sources

Biosynthetic pathway of N-methylphenylalanine in bacteria

Author: BenchChem Technical Support Team. Date: March 2026

Biosynthetic Pathways of N-Methylphenylalanine in Bacteria: Natural Virulence Mechanisms and Engineered Industrial Production

Executive Summary

N-methylphenylalanine (NMePhe) is a highly valuable non-proteinogenic amino acid. In pharmaceutical development, the incorporation of NMePhe into peptidomimetics enhances proteolytic stability, increases membrane permeability, and facilitates blood-brain barrier penetration. While chemical synthesis of NMePhe often struggles with enantiopurity and requires toxic reagents, bacteria offer elegant enzymatic solutions. As a Senior Application Scientist, I have structured this technical guide to explore the two distinct paradigms of bacterial NMePhe biosynthesis: the natural post-translational modification found in pathogenic bacteria, and the engineered de novo metabolic pathways designed for sustainable industrial fermentation.

Part I: The Natural Paradigm – Post-Translational Modification in Type IV Pili

In Gram-negative pathogens such as Pseudomonas aeruginosa and Neisseria gonorrhoeae, NMePhe is not synthesized as a free amino acid. Instead, it is generated post-translationally at the N-terminus of Type IV pilin proteins[1]. These pili are critical virulence factors required for host cell adhesion and twitching motility.

The Bifunctional Enzyme: PilD

The biogenesis of Type IV pili relies on PilD , a unique integral inner-membrane enzyme that possesses both endopeptidase and N-methyltransferase activities[2].

Mechanistic Causality: Prepilin is synthesized with a short, basic leader peptide. PilD first recognizes and cleaves this leader sequence at a highly conserved Gly-Phe bond, exposing a new N-terminal phenylalanine[3]. Subsequently, PilD utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the


-amino group of this terminal phenylalanine[4].
Why does nature engineer this specific modification? The addition of the methyl group neutralizes the positive charge of the primary amine and increases the hydrophobicity of the N-terminus. This highly hydrophobic 

-helical domain is thermodynamically required to anchor the pilin subunit into the inner membrane and subsequently drive the self-assembly of the pilus fiber core[5].

PilD_Pathway Prepilin Prepilin (Leader-Phe) PilD_Cleavage PilD Peptidase Cleavage Prepilin->PilD_Cleavage Intermediate Mature Pilin (NH2-Phe) PilD_Cleavage->Intermediate PilD_Methylase PilD Methylase + SAM Intermediate->PilD_Methylase Product Type IV Pilin (NMe-Phe) PilD_Methylase->Product

Fig 1. PilD-mediated post-translational cleavage and N-methylation of Type IV prepilin.

Part II: The Engineered Paradigm – De Novo Biosynthesis in Corynebacterium glutamicum

To meet the commercial demand for free, enantiopure NMePhe, researchers have turned to metabolic engineering. Corynebacterium glutamicum, an industrial workhorse for amino acid production, has been engineered to synthesize NMePhe de novo from simple carbon sources like glucose or xylose[6].

Metabolic Rerouting and Enzyme Engineering

The engineered pathway relies on the reductive methylamination of phenylpyruvate .

Mechanistic Causality:

  • Precursor Accumulation: To force the carbon flux toward phenylpyruvate, the native competing transaminases (branched-chain amino acid aminotransferase ilvE and phenylalanine aminotransferase aroT) and the anthranilate synthase (trpEG) are deleted[6]. This prevents the conversion of phenylpyruvate into standard L-phenylalanine or L-tryptophan[7].

  • Catalytic Shift via Mutation: The wild-type

    
    -piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida natively prefers pyruvate, which would result in the unwanted byproduct N-methylalanine (NMeAla). By introducing the rational mutations P262A  and M141L , the enzyme's binding pocket is structurally altered to accommodate the bulky aromatic ring of phenylpyruvate[8]. This equalizes the catalytic efficiency, allowing DpkA to efficiently utilize monomethylamine (MMA) to convert phenylpyruvate into NMePhe[9].
    

Engineered_Pathway Glucose Glucose / Xylose Prephenate Prephenate Glucose->Prephenate Shikimate Pathway Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Knockouts ΔilvE, ΔaroT, ΔtrpEG (Blocked Pathways) Phenylpyruvate->Knockouts NMePhe N-methylphenylalanine Phenylpyruvate->NMePhe Reductive Methylamination DpkA Mutant DpkA (P262A, M141L) DpkA->NMePhe MMA Monomethylamine (MMA) MMA->NMePhe

Fig 2. Engineered metabolic pathway in C. glutamicum for de novo NMePhe biosynthesis.

Part III: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic controls to verify mechanistic claims.

Protocol 1: In Vitro Validation of PilD Bifunctionality

This protocol proves that PilD contains two distinct active sites for cleavage and methylation[2].

  • Preparation: Isolate inner membrane fractions from P. aeruginosa overexpressing PilD. Solubilize purified prepilin substrate in 0.1% Triton X-100.

  • Reaction Setup: Mix the membrane fraction, prepilin, and

    
    -labeled SAM in a reaction buffer (50 mM Tris-HCl, pH 8.0, 10 mM DTT).
    
  • Self-Validating Control: In a parallel reaction, add 1 mM Sinefungin (a structural analog of SAM).

  • Analysis: Separate proteins via Tricine-SDS-PAGE and analyze via autoradiography.

  • Validation Logic: In the sinefungin control, autoradiography will show zero

    
     incorporation (methylation is blocked), but the SDS-PAGE gel will still show a downward molecular weight shift of the pilin band. This independently validates that the peptidase active site functions completely independently of the methyltransferase active site[4].
    
Protocol 2: Fermentative Production of NMePhe in C. glutamicum

This protocol outlines the optimized de novo production of NMePhe, utilizing metabolic bottlenecks to validate pathway efficiency[7].

  • Strain Cultivation: Inoculate the engineered C. glutamicum strain (ΔilvE, ΔaroT, ΔtrpEG, expressing DpkA

    
    ) into CGXII minimal medium containing 20 g/L glucose.
    
  • Substrate Addition: Supplement the medium with 0.35 M Monomethylamine (MMA) as the amine donor.

  • Nitrogen Restriction (The Validation Step): Reduce the standard nitrogen source (ammonium sulfate) concentration from 100% to 10%.

  • Quantification: After 48 hours, analyze the supernatant via HPLC using pre-column derivatization with OPA (o-phthalaldehyde).

  • Validation Logic: By restricting the nitrogen source, the endogenous transamination of pyruvate is starved. If the pathway is functioning correctly, you will observe an inverse correlation: as nitrogen drops to 10%, the unwanted byproduct NMeAla will plummet (from ~1.9 g/L to ~0.33 g/L), while NMePhe titers remain stable, validating the specificity of the engineered flux[7].

Part IV: Quantitative Data Presentation

The following table summarizes the performance metrics of the engineered C. glutamicum system under optimized conditions (10% nitrogen, 0.35 M MMA)[6],[10].

Carbon Source (20 g/L)Strain GenotypeNMePhe Titer (g/L)Volumetric Productivity (g/L/h)Yield (g/g carbon)Byproduct (NMeAla) Reduction
Glucose ΔilvE, ΔaroT, ΔtrpEG + DpkA

0.73 ± 0.050.0100.05282.6% reduction
Xylose ΔilvE, ΔaroT, ΔtrpEG + DpkA

+ xylAB
0.60 ± 0.040.0080.05085.0% reduction

Data demonstrates that sustainable, non-food-competing carbon sources (xylose) can be utilized with nearly identical catalytic efficiency to glucose.

References

  • Kerbs, A., Mindt, M., Schwardmann, L., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Microorganisms, 9(4), 824.[Link]

  • Strom, M. S., Nunn, D. N., & Lory, S. (1993). A single bifunctional enzyme, PilD, catalyzes cleavage and N-methylation of proteins belonging to the type IV pilin family. Proceedings of the National Academy of Sciences, 90(6), 2404-2408.[Link]

  • Bacterial Signal Peptides- Navigating the Journey of Proteins. (2022). Frontiers in Microbiology.[Link]

Sources

Methodological & Application

Application Note: Advanced Protocol for Fmoc Solid-Phase Synthesis Incorporating Fmoc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methyl amino acids, such as 2-(Methylamino)-3-phenylpropanoic acid (Fmoc-N-Me-Phe-OH), into synthetic peptides introduces profound structural modifications. N-methylation improves proteolytic stability, enhances membrane permeability, and rigidifies peptide backbones by removing hydrogen bond donors. However, these same structural features present formidable challenges during Solid-Phase Peptide Synthesis (SPPS).

This application note provides a comprehensive, self-validating protocol for the successful incorporation of Fmoc-N-Me-Phe-OH. It addresses the two primary bottlenecks in N-methyl SPPS: the severe steric hindrance encountered when acylating the secondary amine, and the high risk of diketopiperazine (DKP) formation during subsequent deprotection steps.

Mechanistic Insights & Synthetic Challenges

To achieve high-purity yields, scientists must understand the causality behind the synthetic failures associated with N-methyl amino acids:

The Acylation Bottleneck (Steric Hindrance)

Coupling Fmoc-N-Me-Phe-OH onto a growing peptide chain (acylation of a primary amine) is relatively straightforward. However, coupling the subsequent amino acid onto the N-Me-Phe residue (acylation of a secondary amine) is notoriously difficult[1]. The bulky N-methyl group sterically shields the nitrogen nucleophile. Standard carbodiimide chemistry (e.g., DIC/HOBt) forms active esters that are too bulky to be efficiently attacked by the hindered secondary amine, leading to massive deletion sequences.

The Diketopiperazine (DKP) Threat

Diketopiperazine formation is a base-catalyzed intramolecular side reaction that truncates the peptide and cleaves it from the resin[2][3]. N-methylation significantly lowers the energy barrier for cis-trans isomerization of the peptide bond. When the Fmoc group is removed from the amino acid following the N-Me-Phe, the newly liberated free amine can easily adopt a cis conformation, swing around, and attack the ester linkage at the resin (or the adjacent amide bond). This forms a stable 6-membered DKP ring. This risk is highest when the N-Me-Phe is located at the C-terminal or penultimate position.

Workflow & Decision Tree

The following workflow illustrates the critical risk points and the necessary validation checkpoints required to build a self-validating synthetic system.

SPPS_Workflow Start Peptidyl-Resin (Free Primary Amine) CoupleNMe Step 1: Couple Fmoc-N-Me-Phe-OH (DIC/Oxyma or HATU/DIPEA) Start->CoupleNMe Deprotect1 Step 2: Fmoc Deprotection (20% Piperidine/DMF) CoupleNMe->Deprotect1 DKP_Risk Critical Risk: DKP Formation Minimize Deprotection Time Deprotect1->DKP_Risk CoupleNext Step 3: Couple Next Amino Acid (COMU or HATU, Double Coupling) Deprotect1->CoupleNext Steric_Risk Critical Risk: Steric Hindrance Requires High Activation Energy CoupleNext->Steric_Risk Chloranil Step 4: Chloranil Test (Check for Unreacted Sec. Amine) CoupleNext->Chloranil Chloranil->CoupleNext Positive (Blue/Green) Repeat Coupling Elongation Continue Peptide Elongation Chloranil->Elongation Negative (Colorless) Proceed

Workflow for Fmoc-N-Me-Phe-OH incorporation, highlighting critical steric and DKP risk points.

Reagent Selection & Quantitative Optimization

To overcome the steric shielding of the secondary amine, highly reactive coupling reagents that form less hindered active esters (such as HOAt-derived esters) must be utilized[1].

Table 1: Reagent Matrix for N-Methyl SPPS
Reagent ClassSpecific ReagentFunction / MechanismSuitability for N-Me-Phe
Amino Acid Fmoc-N-Me-Phe-OHBuilding block; provides N-methylated phenylalanine.Primary
Coupling Reagent HATUForms highly reactive OAt ester; neighboring group participation accelerates coupling.Excellent[1]
Coupling Reagent COMUUronium salt based on Oxyma; highly efficient, less hazardous than HATU.Excellent[1]
Coupling Reagent DIC / HOBtStandard carbodiimide activation; forms bulky OBt ester.Poor (Avoid)
Base DIPEASterically hindered tertiary amine base for activation.Standard
Monitoring Chloranil / AcetaldehydeColorimetric detection of secondary amines.Mandatory[4][5]
Table 2: Optimization of Coupling Efficiency Onto the N-Me-Phe Secondary Amine

Data represents typical coupling yields onto a resin-bound N-Me-Phe residue based on literature consensus.

Coupling ReagentAdditiveBaseTemperatureCyclesExpected Yield
DICHOBtNone25°CSingle (2h)< 25%
DICOxymaPureNone25°CDouble (2 x 1h)60 - 75%
HATUNoneDIPEA25°CDouble (2 x 1h)80 - 85%
COMUNoneDIPEA25°CDouble (2 x 1h)85 - 90%
HATU None DIPEA 75°C (Microwave) Single (15 min) > 95%

Step-by-Step Experimental Methodologies

Protocol A: Coupling Fmoc-N-Me-Phe-OH onto the Growing Chain

Coupling the N-methyl amino acid onto a primary amine does not suffer from extreme steric hindrance, but requires standard robust activation.

  • Resin Preparation: Swell the peptidyl-resin (containing a free N-terminal primary amine) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-N-Me-Phe-OH and 4.0 equivalents of HATU in a minimum volume of DMF.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 1 minute to pre-activate.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Validation: Perform a standard Kaiser test. A colorless/yellow bead indicates complete acylation of the primary amine.

Protocol B: Fmoc Deprotection and DKP Mitigation

Critical Note: If the N-Me-Phe is the second residue attached to the linker, extended exposure to piperidine will cause massive DKP-mediated cleavage[2][3].

  • Fast Deprotection: Treat the resin with 20% piperidine in DMF for exactly 1 minute . Drain immediately.

  • Second Cycle: Treat the resin again with 20% piperidine in DMF for 5 minutes . Drain immediately. (Alternative: Use 2% DBU / 5% piperazine in NMP to further suppress DKP formation[6]).

  • Thorough Washing: Wash the resin rapidly and thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of base before the next coupling.

Protocol C: Coupling the Subsequent Amino Acid Onto N-Me-Phe (The Bottleneck)

This step requires forcing conditions due to the steric shielding of the secondary amine[1][7].

  • Reagent Preparation: Dissolve 5.0 equivalents of the next Fmoc-Amino Acid and 5.0 equivalents of COMU (or HATU) in DMF.

  • Pre-activation: Add 10.0 equivalents of DIPEA. Allow pre-activation for exactly 2 minutes (do not exceed, as highly activated esters can degrade or epimerize).

  • Primary Coupling: Add the mixture to the resin.

    • Option 1 (Room Temperature): Agitate for 2 hours.

    • Option 2 (Microwave - Recommended): Heat to 75°C for 15 minutes under microwave irradiation.

  • Drain and Wash: Drain the reagents and wash with DMF (3 × 1 min).

  • Mandatory Double Coupling: Repeat steps 1-4 with fresh reagents to ensure near-quantitative conversion.

  • Capping: After washing, treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted secondary amines, preventing deletion sequences from contaminating the final product.

Protocol D: The Chloranil Test for Secondary Amines

The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple with primary amines and will yield a false negative for secondary amines[4]. The Chloranil test must be used to validate Protocol C[4][5].

  • Sampling: Transfer 1 to 5 mg of washed, DCM-dried resin beads to a small glass test tube.

  • Reagent A: Add 1-2 drops of a 2% (v/v) solution of acetaldehyde in DMF.

  • Reagent B: Add 1-2 drops of a 2% (w/v) solution of p-chloranil in DMF.

  • Incubation: Let the mixture stand at room temperature for 5 minutes.

  • Interpretation:

    • Dark Green / Blue beads: Positive result. Unreacted secondary amine is present. (Coupling failed or is incomplete; repeat Protocol C).

    • Colorless / Pale Yellow beads: Negative result. The secondary amine has been successfully acylated. Proceed to the next synthesis step.

References

  • Monitoring of Peptide Coupling and Capping; Coupling Tests AAPPTec
  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution ACS Combin
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis PubMed Central (PMC)
  • Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine Digital CSIC
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem

Sources

Coupling reagents for sterically hindered 2-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Coupling Reagents for N-Methyl-Phenylalanine ( -Me-Phe)

Executive Summary

The incorporation of 2-(Methylamino)-3-phenylpropanoic acid (


-Me-Phe) into peptide backbones presents a "double trouble" scenario in solid-phase and solution-phase synthesis. The 

-methyl group introduces significant steric hindrance, drastically reducing the nucleophilicity of the amine, while the adjacent phenyl ring exacerbates this bulk. Furthermore, when

-Me-Phe acts as the acylating species (C-terminal activation), it is highly prone to epimerization via oxazolonium ion formation.

This guide moves beyond standard DCC/HOBt protocols, recommending COMU/Oxyma as the modern "Gold Standard" for safety and efficiency, while positioning BEP and HATU/HOAt as critical alternatives for specific steric thresholds.

Mechanistic Insight: The Steric & Stereochemical Challenge

To select the correct reagent, one must understand the failure modes.

  • Nucleophilic Inertness: The

    
    -methyl group converts the primary amine into a secondary amine, reducing reactivity. The adjacent benzyl side chain (
    
    
    
    -Me-Phe) creates a "steric wall," blocking the approach of the incoming activated amino acid.
  • Epimerization (Racemization): When activating

    
    -Me-Phe-OH, the absence of an amide proton prevents the formation of a hydrogen bond network that typically stabilizes the active ester. This facilitates the attack of the carbonyl oxygen on the activated carboxylate, forming a 5-membered oxazolonium ion . This intermediate allows the 
    
    
    
    -proton to be abstracted easily, leading to loss of chirality (L
    
    
    D).
Diagram 1: Mechanistic Pathway & Failure Modes

G Start Activated N-Me-Phe Oxazolonium Oxazolonium Ion (High Epimerization Risk) Start->Oxazolonium Cyclization (Fast) Product Native Peptide Bond (Target) Start->Product Amine Attack (Slow due to Sterics) Oxazolonium->Oxazolonium H-Abstraction (Racemization) Base Base (DIEA/TMP) Base->Oxazolonium Promotes

Caption: Competition between productive coupling and oxazolonium-mediated epimerization during N-Me-Phe activation.

Reagent Selection Matrix

Based on comparative studies (El-Faham, 2011; Li, 2000), the following hierarchy is established for


-Me-Phe couplings.
Reagent ClassReagentAdditiveRecommendation LevelKey Characteristic
Uronium (Modern) COMU Oxyma PurePrimary Choice Superior safety (non-explosive), high reactivity, reduced epimerization compared to HATU.[1][2]
Pyridinium BEP NoneSpecialist Specifically designed for

-methylated peptides.[3][4][5] Excellent for difficult couplings.
Uronium (Classic) HATU HOAtSecondary Choice The historical benchmark. Reliable, but HOAt is explosive/expensive. Risk of guanidinylation.[6][7]
Acid Fluoride TFFH NoneLast Resort For extremely hindered systems (e.g., Aib-

-Me-Phe). Highly reactive but moisture sensitive.
Detailed Protocols
Protocol A: The "Gold Standard" (COMU/Oxyma)

Application: General coupling of


-Me-Phe or coupling to

-Me-Phe. Why: COMU generates the Oxyma ester, which is more stable against epimerization than the OBt ester generated by HBTU/HATU.
  • Stoichiometry:

    • Amino Acid: 3.0 equiv

    • COMU: 2.9 equiv (Slight deficit prevents capping)

    • Oxyma Pure: 3.0 equiv (Optional but recommended for

      
      -Me-Phe)
      
    • Base (DIEA): 6.0 equiv[8]

  • Solvent: DMF or NMP (NMP is superior for preventing aggregation).

  • Procedure:

    • Dissolve Amino Acid and COMU in minimal dry NMP.

    • Add DIEA.[3][8][9] Critical: Activate for only 30-60 seconds. Longer activation promotes epimerization.

    • Add mixture to the resin-bound amine.[2][7][8][10][11]

    • Reaction Time: 1 hour at Room Temp.

    • Optional: Microwave irradiation at 50°C for 10 mins (Use with caution: high temp increases epimerization risk for

      
      -methyls).
      
Protocol B: The "N-Methyl Specialist" (BEP)

Application: Specifically when coupling to a sterically hindered secondary amine (


-Me-Phe on resin).
Why:  BEP (2-Bromo-1-ethyl pyridinium tetrafluoroborate) was developed specifically to overcome the low nucleophilicity of 

-methyl amino acids.
  • Stoichiometry:

    • Amino Acid: 3.0 equiv

    • BEP: 3.0 equiv

    • Base (DIEA): 6.0 equiv[8]

  • Procedure:

    • Dissolve Amino Acid in DCM/DMF (1:1). Note: BEP works well in DCM, which can help solubilize protected hydrophobic segments.

    • Add BEP to the amino acid solution.

    • Add DIEA immediately before adding to the resin.

    • Reaction Time: 2 hours at Room Temp.

Protocol C: The "Nuclear Option" (Acid Chlorides via BTC)

Application: When uronium/onium salts fail (e.g., coupling two bulky


-methyl residues sequentially).
Why:  Acid chlorides are the most reactive species but are unstable. Bis(trichloromethyl)carbonate (BTC/Triphosgene) generates them in situ.
  • Safety Warning: Generates Phosgene gas. Must be done in a high-efficiency fume hood.[12]

  • Procedure:

    • Dissolve Amino Acid (3 equiv) and BTC (1 equiv) in dry THF/DCM.

    • Add 2,4,6-Collidine (10 equiv) dropwise at 0°C.

    • Stir for 1-2 mins to form the acid chloride.

    • Add the peptide-resin.[7][8][10]

    • React for 1 hour.

Experimental Workflow & Decision Tree
Diagram 2: Reagent Selection Workflow

DecisionTree Start Coupling Involving N-Me-Phe Type Is N-Me-Phe the Nucleophile or Electrophile? Start->Type Nucl Nucleophile (Coupling TO N-Me-Phe) Type->Nucl Amine on Resin Elec Electrophile (Activating N-Me-Phe) Type->Elec Acid in Solution Check1 Standard AA coupling to N-Me-Phe? Nucl->Check1 Collidine Use Collidine/TMP as Base (Reduce Epimerization) Elec->Collidine High Risk of Racemization Check2 Bulky AA (Val/Ile) or N-Me AA? Check1->Check2 No COMU Protocol A: COMU/Oxyma (Standard High Efficiency) Check1->COMU Yes BEP Protocol B: BEP (Specialized for N-Me) Check2->BEP Yes BTC Protocol C: Acid Chloride (Extreme Sterics) Check2->BTC Fails? Collidine->COMU

Caption: Decision matrix for selecting coupling conditions based on steric demand and role of the amino acid.

Quality Control & Troubleshooting

1. Colorimetric Monitoring (Critical): Standard Ninhydrin (Kaiser) tests DO NOT work for secondary amines like


-Me-Phe (no blue color).
  • Correct Test: Chloranil Test or Bromophenol Blue.

  • Result: Secondary amines turn the beads Blue/Green (Chloranil). A colorless result indicates complete coupling.

2. Epimerization Check:

  • Use C18-HPLC with a shallow gradient (e.g., 0.5% B/min).

  • Look for "shoulder" peaks preceding the main peak.

    
    -methyl epimers often separate poorly compared to standard amino acids.
    

3. Troubleshooting Low Yields:

  • Double Coupling: Perform the first coupling with COMU, drain, and perform a second coupling with BEP.

  • Solvent Change: Switch from DMF to NMP or use a binary mixture of DCM/DMF (1:1) to improve swelling of the hydrophobic

    
    -Me-Phe region.
    
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis.[3] Chemistry Letters, 29(3), 204–205.[3]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[12] An efficient peptide coupling additive.[2][3][5][10][12] Journal of the American Chemical Society, 115(10), 4397–4398.

Sources

Application Note: Synthesis of N-Methylated Peptides Containing 2-(Methylamino)-3-phenylpropanoic acid (N-Me-Phe)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-(Methylamino)-3-phenylpropanoic acid, commonly referred to as


-Methyl-Phenylalanine (

-Me-Phe)
, is a critical non-proteinogenic amino acid used in peptidomimetic drug design. The introduction of the

-methyl group confers three decisive pharmacological advantages:
  • Metabolic Stability: It blocks the access of proteases to the peptide bond, significantly extending plasma half-life.

  • Membrane Permeability: By removing a hydrogen bond donor (the amide proton), it increases lipophilicity and improves oral bioavailability.

  • Conformational Rigidity: It restricts the rotation of the peptide backbone (

    
     angles), locking the peptide into bioactive conformations (often inducing cis-peptide bonds).
    

However, the synthesis of peptides containing


-Me-Phe presents a "Steric Cliff." The methyl group introduces severe steric hindrance, making the acylation of the secondary amine (

-Me-Phe terminus) one of the most difficult steps in SPPS. Furthermore, the risk of Diketopiperazine (DKP) formation during Fmoc deprotection is critically high.

This guide details two validated protocols: the Building Block Approach (Gold Standard) and the On-Resin Methylation Approach (Fukuyama-Mitsunobu), with a specific focus on overcoming steric barriers and preventing side reactions.

Critical Analysis: The "Steric Cliff" & DKP Trap

Before beginning synthesis, the researcher must address two failure modes inherent to


-methyl amino acids.
A. The Coupling Barrier (Steric Hindrance)

Coupling onto an


-terminal 

-Me-Phe is difficult because the nucleophile is a secondary amine buried under the steric bulk of the phenyl side chain and the

-methyl group. Standard reagents (HBTU/HCTU) often result in <20% conversion.
  • Solution: Use high-efficiency reagents (HATU, COMU, or PyAOP) that generate stable but highly reactive active esters (At-esters or Oxyma-esters).

B. The Diketopiperazine (DKP) Trap

If


-Me-Phe is the second residue from the C-terminus (e.g., Resin-AA1-(N-Me-Phe)-Fmoc), the removal of the Fmoc group liberates a secondary amine that is spatially predisposed to attack the C-terminal ester linkage. This cyclizes the dipeptide into a DKP, cleaving it from the resin and reducing yield to near zero.
  • Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker physically blocks the cyclization attack.[1] Avoid Wang resin for C-terminal

    
    -methyl peptides.
    

Visualization: Workflow & Mechanisms

The following diagrams illustrate the optimized SPPS workflow and the mechanism of the DKP side-reaction that must be avoided.

G cluster_DKP DKP Failure Mode (On Wang Resin) Start Start: Resin Selection ResinChoice Resin Choice: Use 2-CTC Resin (Avoid Wang) Start->ResinChoice LoadAA1 Load AA1 (C-Terminus) ResinChoice->LoadAA1 Prevents DKP CoupleNMe Couple Fmoc-N-Me-Phe-OH (Standard HATU/DIPEA) LoadAA1->CoupleNMe Deprotect Fmoc Removal (Critical DKP Risk Step) CoupleNMe->Deprotect CoupleNext Couple Next AA (The Hard Step) Requires HATU/COMU + Double Couple Deprotect->CoupleNext Secondary Amine Nucleophile Cleavage TFA Cleavage CoupleNext->Cleavage Repeat for Sequence DKP_Mech Free Amine attacks Resin Ester Linkage -> Cyclization & Loss

Caption: Figure 1. Optimized SPPS workflow for N-methylated peptides, highlighting the critical resin selection to prevent DKP formation.

Protocol A: The Building Block Approach (Gold Standard)

This protocol assumes the use of commercially available Fmoc-N-Me-Phe-OH . This is the most reproducible method.

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading 0.6–0.8 mmol/g).

  • Activator: HATU or COMU.

  • Base: DIPEA (Diisopropylethylamine).[2][3]

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
Phase 1: Resin Loading (First AA)
  • Swell Resin: Swell 2-CTC resin in DCM for 30 mins.

  • Loading: Dissolve Fmoc-AA1-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[2][3][4][5][6] Agitate 2 hours.

  • Capping: Add Methanol (1 mL/g resin) to the reaction mixture. Agitate 30 mins to cap unreacted chloride sites.

  • Wash: DCM (3x), DMF (3x).

Phase 2: Coupling Fmoc-N-Me-Phe-OH

Note: Coupling the N-methylated residue itself is usually straightforward.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • Activation: Dissolve Fmoc-N-Me-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

  • Coupling: Add to resin immediately. Agitate for 60 minutes .

  • QC: Perform Chloranil test (see Section 6). Ninhydrin (Kaiser) test is not reliable for secondary amines.[4]

Phase 3: Coupling ONTO N-Me-Phe (The Difficult Step)

This step requires aggressive activation to overcome the steric barrier.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Proceed immediately to coupling to minimize aggregation.

  • Activation (Choice of Reagent):

    • Option A (HATU): AA (4 eq) + HATU (4 eq) + DIPEA (8 eq).[2]

    • Option B (COMU - Safer/Efficient): AA (4 eq) + COMU (4 eq) + DIPEA (8 eq).

  • Coupling: Add activated mixture to resin.

    • Time: Agitate for 2 to 4 hours .

    • Double Coupling: Drain and repeat the coupling step with fresh reagents for another 2 hours.

  • Capping (Optional but Recommended): Acetic anhydride/DIPEA/DMF to cap any unreacted secondary amines, preventing deletion sequences.

Protocol B: On-Resin Methylation (Fukuyama-Mitsunobu)

Use this method if Fmoc-N-Me-Phe-OH is unavailable or expensive. This converts a standard resin-bound Phenylalanine into N-Me-Phe.

Mechanism[6][7]
  • Protection: The primary amine of Phe is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Alkylation: The sulfonamide proton is acidic (pKa ~10), allowing alkylation with Methanol (Mitsunobu) or Methyl Iodide/DBU.

  • Deprotection: The o-NBS group is removed via thiolysis (Mercaptoethanol/DBU).

Step-by-Step Methodology
  • Couple Fmoc-Phe-OH to the resin using standard protocols.

  • Fmoc Removal: 20% Piperidine/DMF.[4][5][6]

  • Nosyl Protection:

    • Dissolve o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

    • Add to resin.[2][3][4][5][6] Agitate 2 hours.

    • Wash: NMP (5x).[6][7] QC: Ninhydrin should be negative.

  • N-Methylation (Mitsunobu Conditions):

    • Suspend resin in anhydrous THF/DCM (1:1).

    • Add Triphenylphosphine (

      
      )  (5 eq) and Methanol  (10 eq).
      
    • Add DIAD (Diisopropyl azodicarboxylate) (5 eq) dropwise.

    • Agitate 2 hours. Wash THF, DCM, DMF.

    • Alternative (Alkylation): Use Methyl Iodide (10 eq) + DBU (3 eq) in NMP for 30 mins (repeat 2x). Note: Mitsunobu is generally cleaner.

  • Nosyl Deprotection:

    • Treat resin with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

    • Agitate 2 x 30 mins.

    • Wash thoroughly (NMP, DCM, DMF).[2][3][5]

  • Result: You now have a resin-bound secondary amine (N-Me-Phe) ready for the "Difficult Coupling" (Phase 3 in Protocol A).

Data Summary & Troubleshooting

Coupling Reagent Comparison for N-Me-Phe
ReagentEfficiencyRacemization RiskRecommendation
HATU HighModeratePrimary Choice. Gold standard for hindered couplings.
COMU HighLowExcellent Alternative. Safer byproduct (water soluble) than HATU.
PyAOP HighLowUse if HATU fails; excellent for cyclization.
HBTU/HCTU LowLowAvoid. Sterically insufficient for N-Me coupling.
DIC/Oxyma ModerateVery LowGood for preventing racemization, but may require microwave heat.
Colorimetric Monitoring
  • Kaiser Test (Ninhydrin): Detects primary amines. USELESS for monitoring N-Me-Phe deprotection (will not turn blue).

  • Chloranil Test: Detects secondary amines.

    • Reagent: 2% Chloranil in DMF + 2% Acetaldehyde in DMF.

    • Positive (Free secondary amine): Dark Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

References

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • Coste, J., et al. (1990). "HATU: A new high efficiency coupling reagent for steric hindered amino acids." Tetrahedron Letters. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides: Prevention of Diketopiperazine Formation." Journal of Peptide Science. Link

  • Chatterjee, J., et al. (2008).[3] "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link

  • Merck/Sigma-Aldrich. "Fmoc-N-Me-Phe-OH Product Specification & Protocols." Link

Sources

Procedure for N-methylation of phenylalanine to produce 2-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise synthesis of 2-(Methylamino)-3-phenylpropanoic acid (N-Methyl-L-Phenylalanine). It prioritizes enantiomeric purity and reproducibility, distinguishing between "Standard Scale-up" and "High-Fidelity" protocols.

Target Molecule: this compound (N-Me-Phe) CAS: 2566-30-5 (L-isomer) Application: Peptide synthesis (Cyclosporine analogs), peptidomimetics, pharmacokinetic optimization.

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

Direct methylation of phenylalanine using methyl iodide or dimethyl sulfate is chemically flawed; it inevitably leads to the quaternary ammonium salt (betaine) or a mixture of mono- and di-methylated products. Furthermore, the


-proton of N-methyl amino acid derivatives is highly susceptible to base-catalyzed racemization, particularly during ester saponification.

To achieve high purity, we must employ a Protection-Activation Strategy . This guide presents two validated routes:

  • Route A (The Benoiton Protocol): Uses N-Boc protection and NaH/MeI. This is the industry standard for efficiency but requires strict temperature control to prevent racemization.

  • Route B (The Oxazolidinone Route): Uses paraformaldehyde condensation followed by reductive cleavage. This is the "High Fidelity" route for maximum enantiomeric excess (

    
    ).
    
Decision Pathway

The following logic gate determines the optimal protocol for your specific application:

G Start Start: L-Phenylalanine Decision Requirement: Scale vs. Purity? Start->Decision RouteA Route A: Boc-NaH-MeI (Standard Efficiency) Decision->RouteA Scale / Speed RouteB Route B: Oxazolidinone (Max Enantiomeric Purity) Decision->RouteB Strict Chiral Specs Product Target: N-Me-Phe RouteA->Product Deprotection (TFA) RouteB->Product Hydrolysis

Figure 1: Strategic decision tree for selecting the N-methylation methodology.

Part 2: Detailed Experimental Protocols

Protocol A: The Modified Benoiton Method (Boc-NaH-MeI)

Best for: Rapid synthesis of N-methylated building blocks. Mechanism:


 alkylation of the carbamate anion.
Critical Insight:  Using THF  instead of DMF as the primary solvent minimizes the formation of the methyl ester, allowing direct access to the carboxylic acid after workup [1].
Materials
  • Substrate: N-Boc-L-Phenylalanine (1.0 eq)

  • Reagents: Sodium Hydride (60% dispersion in oil, 3.0 eq), Methyl Iodide (8.0 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Ethyl Acetate, Water.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add N-Boc-L-Phe (10 mmol) and dissolve in anhydrous THF (5 mL/mmol).

  • Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (30 mmol) carefully in portions. The solution will bubble (H2 gas).

    • Expert Note: Allow the mixture to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete dianion formation (carboxylate and carbamate).

  • Methylation: Cool back to 0°C. Add Methyl Iodide (80 mmol) dropwise via syringe.

    • Caution: MeI is highly toxic. Use a fume hood.

  • Reaction: Stir at RT for 24 hours.

    • Monitoring: Check by TLC (System: CHCl3/MeOH/AcOH 85:10:5). The product spot will be less polar than the starting material.

  • Quench & Workup:

    • Dilute with Ethyl Acetate.

    • Crucial Step: Add water dropwise to destroy excess NaH.

    • Evaporate THF/EtOAc under reduced pressure.

    • Dissolve residue in water. Wash with Ether (to remove mineral oil).

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product into Ethyl Acetate (3x). Dry over MgSO4 and concentrate.

  • Deprotection (To yield Target):

    • Dissolve the N-Boc-N-Me-Phe in 50% TFA/DCM (v/v). Stir for 1 hour.

    • Evaporate volatiles. Precipitate with cold Diethyl Ether to obtain This compound as the trifluoroacetate salt.

Protocol B: The Oxazolidinone "High Fidelity" Method

Best for: Drug candidates requiring >99% ee. Mechanism: Formation of a cyclic oxazolidinone locks the conformation, preventing racemization during the reduction step.

Workflow Diagram

Workflow Step1 1. Cyclization (Paraformaldehyde/pTsOH) Step2 2. Intermediate (Oxazolidinone) Step1->Step2 - H2O Step3 3. Reductive Cleavage (TES / TFA) Step2->Step3 Reduction Final N-Me-Phe Step3->Final

Figure 2: The Freidinger-Karady oxazolidinone pathway for chiral preservation.

Step-by-Step Procedure
  • Cyclization:

    • Reflux N-Boc-L-Phe (10 mmol), Paraformaldehyde (30 mmol), and p-Toluenesulfonic acid (0.5 mmol) in Toluene (100 mL).

    • Use a Dean-Stark trap to remove water.

    • Endpoint: Solution clears; water collection ceases (~1-2 hours).

    • Workup: Wash with NaHCO3, dry, and concentrate to yield the Oxazolidinone intermediate.

  • Reductive Cleavage:

    • Dissolve the Oxazolidinone in DCM/TFA (1:1).

    • Add Triethylsilane (TES) (3.0 eq). Stir at RT for 24 hours.

    • Mechanism:[2][3][4][5] The TFA opens the ring to an iminium ion; TES reduces it to the N-methyl group [2].

  • Purification:

    • Concentrate in vacuo.[6]

    • Purify via Ion-Exchange Chromatography (Dowex 50W) to remove silane byproducts and isolate the free zwitterionic amino acid.

Part 3: Data Analysis & Troubleshooting

Analytical Specifications

To validate the synthesis, compare your product against these standard parameters.

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 250–252°C (dec)Capillary MP
Optical Rotation

(c=1, 1N HCl)
Polarimetry
1H NMR (D2O)

2.71 (s, 3H, N-Me), 3.2 (m, 2H,

-H), 3.9 (t, 1H,

-H)
400 MHz NMR
Mass Spec [M+H]+ = 180.1ESI-MS
Troubleshooting Guide

Issue 1: Significant Racemization (Low Optical Rotation)

  • Cause: High temperature during NaH addition or prolonged exposure to base.

  • Solution: In Protocol A, maintain 0°C strictly during the deprotonation phase. Switch to Protocol B if problem persists.

Issue 2: Presence of Dimethylated Product

  • Cause: Failed protection step or use of reductive amination (HCHO/NaBH4) on free amino acid.

  • Solution: Ensure starting material is 100% N-Boc protected. Verify by TLC before adding MeI.

Issue 3: Low Yield in Protocol A

  • Cause: Formation of methyl ester (N-Boc-N-Me-Phe-OMe) which is lost in the organic wash or requires saponification.

  • Solution: Use THF exclusively (no DMF). If ester forms, add a saponification step (LiOH/MeOH) before the final TFA deprotection, but be wary of racemization [3].

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[7] Canadian Journal of Chemistry, 55(5), 906-910.

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81.

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. II. A new synthesis of N-benzyloxycarbonyl, N-methylamino acids. Canadian Journal of Chemistry, 51(12), 1915-1919.

Sources

Application Note: Strategic Incorporation of 2-(Methylamino)-3-phenylpropanoic acid (N-Me-Phe) into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of 2-(Methylamino)-3-phenylpropanoic acid (N-methyl-phenylalanine or N-Me-Phe) into cyclic peptides is a transformative strategy in modern drug discovery. This modification significantly enhances metabolic stability by blocking protease cleavage and improves oral bioavailability by modulating membrane permeability through "masking" of backbone amide hydrogens. However, the introduction of N-Me-Phe presents unique synthetic challenges, primarily steric hindrance during peptide bond formation and susceptibility to racemization. This guide provides a field-validated protocol for the solid-phase synthesis (SPPS) and cyclization of peptides containing N-Me-Phe, focusing on overcoming the "steric crunch" of secondary amine coupling.

Strategic Pre-Synthesis Planning

Before initiating synthesis, the sequence design must be optimized to ensure cyclization efficiency. Random placement of the cyclization site can lead to failure.

Selection of the Cyclization Site

The success of head-to-tail cyclization is governed by the conformation of the linear precursor.

  • Rule 1: Never attempt cyclization at the N-methylated residue. The steric bulk of the N-methyl group prevents the formation of the transition state required for ring closure.

  • Rule 2: Avoid cyclizing between two bulky residues (e.g., Val-Ile).

  • Optimal Strategy: Select a "hinge" region—typically a Glycine or D-amino acid—as the C-terminal residue to facilitate the turn conformation required for ring closure.

Resin Selection

For cyclic peptides, the linear precursor must be cleaved from the resin without removing side-chain protecting groups.

  • Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mechanism: Allows cleavage of the peptide using mild acid (1% TFA in DCM), yielding a protected peptide with a free C-terminal acid and N-terminal amine, ready for solution-phase cyclization.

Core Protocol: Solid Phase Assembly

Materials & Reagents[1][2][3][4][5][6]
  • Building Block: Fmoc-N-Me-Phe-OH (High purity, >99% ee).

  • Coupling Reagents: HATU, HOAt, PyBrOP, COMU.[1][2]

  • Solvents: DMF (Peptide grade), DCM.[3][4]

  • Bases: DIPEA (DIEA), 2,4,6-Collidine (for racemization suppression).[5]

Step-by-Step SPPS Workflow
Step A: Loading the First Amino Acid (Resin Loading)
  • Swell 2-CTC resin in dry DCM for 30 min.

  • Dissolve Fmoc-AA-OH (1.2 eq relative to resin capacity) in DCM with DIPEA (4 eq).

  • Add to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL/g resin) to the reaction mixture and shake for 30 min to cap unreacted chloride sites.

  • Wash: DCM (3x), DMF (3x), DCM (3x).[3]

Step B: Standard Elongation

Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling (HATU/DIPEA) for all non-N-methylated residues prior to the N-Me-Phe.

Step C: Coupling the Fmoc-N-Me-Phe-OH

This step introduces the N-methylated residue.

  • Challenge: Moderate steric hindrance.

  • Protocol:

    • Activate Fmoc-N-Me-Phe-OH (3 eq) with COMU (3 eq) and DIPEA (6 eq) in DMF.

    • Couple for 2 hours.

    • Monitoring: Standard Kaiser test is effective here (primary amine on resin).

Step D: Coupling ONTO the N-Me-Phe (The Critical Step)

This is the most difficult step. The resin-bound amine is secondary (N-CH3) and sterically hindered by the phenyl side chain. Standard reagents (HBTU/DIC) often fail.

  • Reagent Choice: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or HATU/HOAt .

  • Protocol:

    • Deprotection: Remove Fmoc from the N-Me-Phe residue (20% Piperidine/DMF, 2 x 10 min).

    • Wash: DMF (5x), DCM (5x). Thorough washing is crucial to remove piperidine traces.

    • Activation: Dissolve the next Fmoc-Amino Acid (5 eq) in minimal DMF. Add PyBrOP (5 eq) and DIPEA (10 eq).

      • Note: If using HATU, use HATU (5 eq) + HOAt (5 eq).

    • Coupling: Add to resin. Shake for 4–6 hours or overnight. Double coupling is often required.

    • Monitoring: The Kaiser test will not work (no primary amine). Use the Chloranil Test or Bromophenol Blue Test .

      • Chloranil Test: Blue stain = Positive (Unreacted secondary amine). Colorless = Coupled.

Visualization: Decision Logic for N-Methyl Coupling

The following diagram illustrates the decision process for selecting coupling conditions based on steric difficulty.

CouplingLogic Start Next Residue to Couple onto N-Me-Phe CheckSterics Is the incoming AA sterically hindered? (e.g., Val, Ile, Thr, N-Me-AA) Start->CheckSterics Standard Standard Bulk AA (Ala, Gly, Phe) CheckSterics->Standard No Hindered Hindered AA CheckSterics->Hindered Yes MethodA Method A: HATU (5 eq) + HOAt (5 eq) Double Couple (2 x 2h) Standard->MethodA MethodB Method B: PyBrOP (5 eq) + DIPEA (10 eq) Extended Time (6h - Overnight) Hindered->MethodB Check Check Completion: Chloranil Test MethodA->Check MethodB->Check Check->MethodB Blue (Incomplete) -> Switch Method Result Proceed to Next Cycle Check->Result Colorless (Complete)

Figure 1: Decision matrix for coupling amino acids onto a resin-bound N-methylated residue.

Protocol 3: Cleavage and Cyclization

Cleavage of Linear Precursor[1]
  • Wash resin with DCM (5x).

  • Treat resin with 1% TFA in DCM (10 mL per gram resin) for 2 min. Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).

  • Repeat 5-10 times.

  • Concentrate the filtrate. The side chains (Boc, tBu, Pbf, Trt) remain protected.

Solution Phase Cyclization

Cyclization is performed under high dilution to favor intramolecular (ring) over intermolecular (oligomer) formation.

  • Dilution: Dissolve the linear peptide in dry DMF/DCM (1:1) to a concentration of < 1 mM (critical).

  • Reagents: Add PyBOP (3 eq) and HOAt (3 eq).

  • Base: Add DIPEA (6 eq) dropwise.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by HPLC/MS.

  • Global Deprotection: Evaporate solvents. Treat residue with TFA/TIS/H2O (95:2.5:2.[3]5) for 2 hours to remove side-chain protecting groups.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Prep-HPLC.

Scientific Rationale & Troubleshooting

The "Cis-Peptide" Effect

Unlike standard amino acids, N-methylated residues can readily adopt a cis peptide bond configuration ($ \omega \approx 0^\circ $) due to the similar steric bulk of the methyl group and the alpha-carbon substituent. This conformational heterogeneity can complicate NMR analysis (multiple peaks) and HPLC purification (broad peaks).

  • Insight: If HPLC shows split peaks that coalesce upon heating, they are rotamers, not impurities.

Racemization Control

N-methylated amino acids are highly prone to racemization during activation, particularly via oxazolonium ion formation.

  • Prevention: Avoid using DMAP. If racemization is observed (detected via chiral HPLC or Marfey's reagent), switch to HATU/HOAt/Collidine activation, as Collidine is a weaker base than DIPEA and suppresses proton abstraction from the alpha-carbon [1].

Quantitative Data Comparison[1]
ParameterStandard Coupling (HBTU/DIEA)Optimized N-Me Coupling (PyBrOP/DIEA)Optimized N-Me Coupling (HATU/HOAt)
Coupling Efficiency < 30% (onto N-Me)> 95% (onto N-Me)> 90% (onto N-Me)
Racemization Risk LowModerateLow (with Collidine)
Reaction Time 1 hour6–12 hours2–4 hours
Cost LowHighHigh

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012).[6][7] Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444.[6][8] Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Link

  • Teixidó, M., et al. (2005). Solid-phase synthesis of N-methylated peptides: A comparative study of coupling reagents. Journal of Peptide Science, 11(2), 85–92. Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. Link

Sources

Advanced Liquid Phase Peptide Synthesis (LPPS) for N-Me-Phe Residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Incorporating N-methylated amino acids, particularly N-Methyl-Phenylalanine (N-Me-Phe), is a critical strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics. However, N-Me-Phe represents a "perfect storm" of synthetic challenges in Liquid Phase Peptide Synthesis (LPPS):

  • Steric Hindrance: The N-methyl group introduces significant bulk, obstructing the approach of the activated carboxyl component.

  • Electronic Deactivation: The inductive effect of the methyl group reduces the nucleophilicity of the amine, slowing down coupling rates by orders of magnitude compared to primary amines.

  • Racemization Risk: The absence of the amide hydrogen prevents the formation of hydrogen-bonded aggregates (beta-sheets), which is beneficial for solubility, but the N-methyl group promotes the formation of oxazolonium ion intermediates, significantly increasing the risk of racemization (epimerization) during activation.

  • Diketopiperazine (DKP) Formation: In solution phase, the formation of DKPs is the primary failure mode at the dipeptide stage, often leading to total loss of product during deprotection.

This guide details two high-reliability protocols (HATU/HOAt and BTC/Acid Chloride) and a mandatory risk mitigation strategy for DKP formation.

Critical Control Points: Mechanisms of Failure

Before attempting synthesis, the operator must understand the two primary failure modes.

The Diketopiperazine (DKP) Trap

In LPPS, DKP formation is more devastating than in Solid Phase (SPPS). In SPPS, DKP formation cleaves the peptide from the resin.[1] In LPPS, it converts your linear dipeptide into a stable, cyclic byproduct that is often difficult to separate from the desired product.

Mechanism: Upon deprotection of the N-terminal amine of a dipeptide ester containing an N-methyl residue, the secondary amine, favored by the cis-amide conformation induced by the N-methyl group, attacks the C-terminal ester.

DKP_Mechanism cluster_0 Deprotection Stage cluster_1 Cyclization Event A Protected Dipeptide PG-N(Me)Phe-AA1-OR B Free Amine (Intermediate) HN(Me)Phe-AA1-OR A->B Deprotection (Base or Acid) C Nucleophilic Attack (Amine -> Ester Carbonyl) B->C Conformational Rotation D Diketopiperazine (DKP) Cyclic Byproduct C->D Irreversible Cyclization

Figure 1: Mechanism of Diketopiperazine (DKP) formation. The N-methyl group promotes a cis-amide conformation that brings the amine and ester into proximity.

Racemization via Oxazolonium

Activation of N-Me-Phe generates an active ester. In the presence of base (e.g., DIPEA), this can cyclize to form an oxazolonium ion. This intermediate is anti-aromatic and highly prone to losing its chiral integrity at the alpha-carbon.

Protocol A: The "Gold Standard" (HATU/HOAt)

Application: Best for fragment condensations or when N-Me-Phe is the incoming acid (coupling to a primary amine). Rationale: HATU generates an OAt-active ester.[2] The pyridine nitrogen in the HOAt moiety provides a "neighboring group effect" (anchimeric assistance) that accelerates the coupling rate, thereby reducing the time window available for racemization [1].

Reagents
  • Carboxylic Component: Fmoc-N-Me-Phe-OH (or Boc equivalent)

  • Amine Component: H-AA-OR (Free amine or salt)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for N-Me-Phe.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for extremely chiral-sensitive cases.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology
  • Pre-Activation (Critical):

    • Dissolve Fmoc-N-Me-Phe-OH (1.1 equiv) and HATU (1.1 equiv) in minimal anhydrous DMF (concentration ~0.2 M).

    • Add HOAt (1.1 equiv) if available.

    • Cool to 0°C.

    • Add DIPEA (2.0 equiv).

    • Observation: Solution should turn yellow/orange. Stir for exactly 2 minutes. Do not over-activate as this increases racemization risk.

  • Coupling:

    • Add the amine component (H-AA-OR, 1.0 equiv) to the activated mixture.

    • If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

    • Allow to warm to Room Temperature (RT).

  • Monitoring:

    • Monitor pH: Ensure the "apparent" pH is > 8 (damp pH paper). Add DIPEA in 0.5 equiv increments if acidic.

    • Monitor Reaction: HPLC or TLC. N-Me couplings are slow; allow 4–16 hours.

  • Work-up (Liquid Phase Specific):

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash 1: 5% KHSO₄ or 1M HCl (3x) – Removes DIPEA and unreacted amine.

    • Wash 2: Brine (1x).

    • Wash 3: 5% NaHCO₃ (3x) – Removes unreacted acid and HOAt byproducts.

    • Wash 4: Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[3]

Protocol B: The "Sledgehammer" (BTC / Acid Chloride)

Application: Best when N-Me-Phe is the nucleophile (coupling ONTO the N-Me residue) or for extremely hindered couplings where HATU fails. Rationale: Bis(trichloromethyl)carbonate (BTC/Triphosgene) generates acid chlorides in situ. Acid chlorides are significantly more reactive than OBt/OAt esters and can overcome the steric wall of the N-methyl group. This method mimics the efficiency of PyBroP but is often cleaner and cheaper [2].

Reagents
  • Carboxylic Component: Fmoc-AA-OH

  • Amine Component: H-N(Me)Phe-OR

  • Activator: BTC (Triphosgene) - Handle with extreme caution in a fume hood.

  • Base: 2,4,6-Collidine (Sym-collidine). Note: Collidine is preferred over DIPEA to prevent N-acyl-ammonium formation which can lead to degradation.

  • Solvent: Anhydrous THF (preferred) or DCM. Avoid DMF (reacts with acid chlorides).[4]

Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware is flame-dried. Argon/Nitrogen atmosphere is mandatory.

  • In-Situ Acid Chloride Formation:

    • Dissolve Fmoc-AA-OH (1.2 equiv) and BTC (0.4 equiv - note stoichiometry: 1 mol BTC generates 3 eq phosgene) in anhydrous THF.

    • Add Collidine (3.0 equiv) dropwise at 0°C.

    • Stir for 20–30 minutes at 0°C. A white precipitate (Collidine·HCl) will form.

  • Coupling:

    • Add the N-methylated amine component (H-N(Me)Phe-OR, 1.0 equiv) dissolved in minimal THF.

    • Stir at 0°C for 30 minutes, then reflux (60°C) for 2–4 hours.

    • Note: Heating is often required to drive the reaction to completion due to the steric hindrance of the N-Me group.

  • Quenching & Work-up:

    • Cool to RT.

    • Quench by adding water (carefully, generates CO₂).

    • Evaporate THF.

    • Redissolve in DCM/EtOAc and perform standard acid/base washes as in Protocol A.

Decision Matrix & Workflow

Use this logic flow to select the correct protocol and protecting group strategy.

Coupling_Logic Start Start: N-Me-Phe Coupling Q1 Is N-Me-Phe the Nucleophile (Amine) or Electrophile (Acid)? Start->Q1 Branch_Acid Electrophile (Coupling N-Me-Phe-OH) Q1->Branch_Acid Acid Branch_Amine Nucleophile (Coupling onto H-N(Me)Phe-) Q1->Branch_Amine Amine Q_DKP Risk Check: Is the C-term protected as Methyl/Ethyl Ester? Branch_Acid->Q_DKP Method_BTC Use Protocol B (BTC/Collidine) High Reactivity Required Branch_Amine->Method_BTC Method_HATU Use Protocol A (HATU/HOAt) Low Racemization Risk Action_Boc CRITICAL: Use Boc-N(Me)Phe-OH Avoids base deprotection step Q_DKP->Action_Boc Yes (High DKP Risk) Action_Bulky Use Bulky Ester (tBu) or Trityl Protection Q_DKP->Action_Bulky If Fmoc Required Action_Boc->Method_HATU Action_Bulky->Method_HATU

Figure 2: Decision Matrix for N-Me-Phe synthesis. Note the emphasis on protecting group strategy to mitigate DKP formation.

Comparative Data: Coupling Efficiency

The following table summarizes expected yields and racemization levels based on internal benchmarks and literature values [3, 4].

Coupling ReagentActivation MechanismYield (Coupling onto N-Me)Racemization (DL %)CostRecommended Use
HATU / HOAt Active Ester (OAt)85 - 95%< 2%HighStandard for difficult sequences.
BTC / Collidine Acid Chloride> 95%< 1%LowSterically crowded junctions; Scale-up.
HBTU / TBTU Active Ester (OBt)40 - 60%5 - 10%LowNot Recommended for N-Me-Phe.
PyBOP Phosphonium Salt70 - 80%2 - 5%HighAlternative if HATU fails; generates HMPA byproduct.

Troubleshooting Guide

IssueDiagnosticRoot CauseCorrective Action
Low Yield HPLC shows starting amineSteric hindrance prevents attack.Switch from HATU to BTC (Protocol B). Increase temperature to 50°C (monitor racemization).
Racemization Chiral HPLC shows split peaksBase-catalyzed oxazolone formation.Use Collidine instead of DIPEA. Reduce pre-activation time. Use acid fluorides/chlorides (faster reaction = less racemization).
DKP Formation Mass Spec shows [M-18] or cyclic massFmoc removal under basic conditions triggered cyclization.Prevention is key: Use Boc-N(Me)Phe-OH. If Fmoc is mandatory, use extremely short deprotection (1 min x 3) or use bulky C-terminal esters (tBu).
Gelation Reaction solidifiesAggregation of hydrophobic peptides.Add Chaotropic salts (LiCl, 0.4M) or use solvent mixtures (DMF/DCM 1:1).

References

  • Coste, J., et al. (1990). "Coupling N-methylated amino acids using PyBroP and PyBOP." Tetrahedron Letters, 31(5), 667-670.

  • Thayer, D. A., et al. (2023). "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds." ACS Omega, 8(26), 23645–23653.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl Amino Acids." Journal of Peptide Science, 11, 85-102.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[5]

  • Carpino, L. A., et al. (1990). "Acid fluorides: a new class of rapid-acting, racemization-free coupling reagents." Journal of the American Chemical Society, 112(26), 9651-9652.

Sources

Protecting group strategies for 2-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Handling of 2-(Methylamino)-3-phenylpropanoic acid (


-Me-Phe) in Peptide Synthesis 

-Methyl-Phenylalanine

Part 1: Executive Summary & Strategic Overview

The incorporation of this compound (


-Me-Phe) into peptide sequences is a critical strategy in drug discovery to enhance metabolic stability and membrane permeability.[1] The 

-methyl group eliminates a proteolytic cleavage site and forces the peptide backbone into specific conformations (often inducing cis-peptide bonds).[1]

However,


-Me-Phe introduces two distinct chemical challenges that standard Fmoc protocols fail to address:
  • Steric Hindrance: The

    
    -methyl group drastically reduces the nucleophilicity of the amine, making the coupling of the subsequent amino acid difficult.
    
  • Diketopiperazine (DKP) Formation: When

    
    -Me-Phe is located at the C-terminus (or penultimate position), the removal of the Fmoc group from the adjacent upstream residue frequently triggers a back-biting reaction. This cleaves the dipeptide from the resin as a cyclic DKP, resulting in a catastrophic loss of yield.
    

This guide details a modified Fmoc strategy utilizing Oxazolidinone protection for synthesis and 2-Chlorotrityl Chloride (2-CTC) resin technology to mitigate DKP formation.[1]

Part 2: Strategic Decision Matrix

Before initiating synthesis, evaluate the positioning of the


-Me-Phe residue.
ParameterFmoc Strategy (Recommended) Boc Strategy
Primary Risk DKP formation during base-mediated deprotection.[1]HF cleavage required (hazardous); Acid-catalyzed hydrolysis.[1]
Resin Compatibility 2-Chlorotrityl (2-CTC) (Mandatory for C-terminal

-Me-Phe).[1]
PAM or MBHA resins.[1]
Coupling Reagents HATU, COMU, or PyAOP (High reactivity required).BOP, DCC (Classic methods).[1]
Racemization Risk Moderate (Use collidine or TMP as base).[1][2]High (Requires careful neutralization).[1]
Decision Select Fmoc. It is the industry standard for therapeutic peptides. The DKP risk is manageable with the protocols defined below.Avoid unless the peptide sequence is completely incompatible with base (e.g., base-labile linkers).[1]

Part 3: Detailed Protocols

Protocol A: Synthesis of Fmoc- -Me-Phe-OH (Freidinger Method)

While Fmoc-


-Me-Phe-OH is commercially available, in-house synthesis is often required for isotopic labeling or cost reduction.[1] Direct methylation of Fmoc-Phe-OH often results in mixtures. The Freidinger Oxazolidinone method  is the gold standard for preserving chiral integrity.

Reagents:

  • Fmoc-Phe-OH[1][3]

  • Paraformaldehyde[1][3]

  • p-Toluenesulfonic acid (pTsOH)[1]

  • Triethylsilane (TES)[1]

  • Trifluoroacetic acid (TFA)[1][4]

Step-by-Step Workflow:

  • Cyclization (Oxazolidinone Formation):

    • Suspend Fmoc-Phe-OH (10 mmol) and paraformaldehyde (1 g) in Toluene (100 mL).

    • Add catalytic pTsOH (0.5 mmol).[1]

    • Reflux with a Dean-Stark trap to remove water.[1] Reaction is complete when water evolution ceases (~1-2 hours).[1]

    • Result: The Fmoc group and the side chain condense to form a stable oxazolidinone ring.

  • Reductive Cleavage:

    • Dissolve the isolated oxazolidinone in CHCl3/TFA (1:1 v/v).

    • Add Triethylsilane (3 eq).[1] Stir at room temperature for 10–16 hours.

    • Mechanism:[1][5][6][7][8][9] The lactone ring opens, and the methylene bridge is reduced to an

      
      -methyl group.
      
  • Purification:

    • Concentrate in vacuo.[1][10] Precipitate with cold ether/hexane.[1]

    • Validation: Check HPLC purity (>98%) and Optical Rotation to confirm no racemization occurred.

Protocol B: Solid Phase Coupling & DKP Prevention

Context: This protocol assumes


-Me-Phe is being coupled to the resin, or is already on the resin, and we are extending the chain.

1. Resin Selection (Critical):

  • Do NOT use Wang Resin. The ester linkage is too stable, requiring harsh TFA cleavage, but the linkage is not bulky enough to prevent DKP.

  • USE 2-Chlorotrityl Chloride (2-CTC) Resin. The massive steric bulk of the trityl group physically blocks the amine from attacking the ester carbonyl, suppressing DKP formation.[6]

2. Coupling the Next Amino Acid (The "Difficult" Step): The secondary amine of


-Me-Phe is a poor nucleophile. Standard HBTU/DIC coupling will fail or proceed slowly, leading to deletion sequences.
  • Reagents: Fmoc-AA-OH (5 eq), HATU or COMU (5 eq), HOAt (5 eq), DIEA (10 eq).[1]

  • Solvent: DMF (Max concentration possible, ~0.5 M).[1]

  • Procedure:

    • Pre-activate Fmoc-AA-OH with HATU/HOAt/DIEA for 30 seconds.[1]

    • Add to the resin containing

      
      -Me-Phe.[1]
      
    • Double Couple: Perform the reaction for 1 hour, drain, and repeat with fresh reagents for another hour.

    • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

3. Deprotection of the Dipeptide (The "Danger" Zone): Once the next amino acid (AA2) is coupled to


-Me-Phe, removing the Fmoc from AA2 creates a free amine that can attack the 

-Me-Phe carbonyl.
  • Standard Reagent: 20% Piperidine in DMF.[1] (AVOID if possible) .

  • Optimized Reagent: 2% DBU / 2% Piperidine in DMF.[1]

  • Protocol:

    • Short flows: 3 x 30 seconds. Do not let the base sit on the resin for standard 20-minute blocks.

    • Wash immediately and extensively with DMF/DCM.[1]

Part 4: Visualizing the Mechanisms

Diagram 1: The Freidinger Synthesis Pathway

This diagram illustrates the conversion of Fmoc-Phe-OH to the protected


-methyl derivative without racemization.[1]

FreidingerSynthesis Start Fmoc-Phe-OH Step1 Cyclization (Paraformaldehyde/pTsOH) Start->Step1 Dehydration Inter Oxazolidinone Intermediate Step1->Inter Ring Closure Step2 Reductive Cleavage (TES / TFA) Inter->Step2 Ring Opening End Fmoc-N-Me-Phe-OH (Pure L-Isomer) Step2->End Methylation

Caption: The Freidinger method utilizes an oxazolidinone intermediate to lock the chiral center before methylation.[1]

Diagram 2: The DKP Trap & Mitigation

This diagram shows the failure mode (DKP) and how 2-CTC resin prevents it.

DKP_Mechanism cluster_Failure Standard Resin (Wang/Rink) cluster_Success 2-CTC Resin (Steric Shield) State1 Fmoc-AA2-(N-Me-Phe)-Resin Deprotect Fmoc Removal (Base) State1->Deprotect FreeAmine H2N-AA2-(N-Me-Phe)-Resin Deprotect->FreeAmine Standard Linker Protected H2N-AA2-(N-Me-Phe)-[Trityl]-Resin Deprotect->Protected Bulky Linker Attack Nucleophilic Attack on Carbonyl FreeAmine->Attack DKP Cyclic DKP Released (Peptide Lost) Attack->DKP Block Steric Blockade Prevents Cyclization Protected->Block Success Chain Elongation Possible Block->Success

Caption: 2-Chlorotrityl (2-CTC) resin provides steric bulk that prevents the free amine from back-biting to form DKP.[1]

Part 5: Data Comparisons & Troubleshooting

Table 1: Coupling Reagent Efficiency for -Me-Phe Extension

Comparison of coupling Fmoc-Ala-OH onto H-(


-Me-Phe)-Resin.
ReagentCoupling TimeConversion (HPLC)Notes
HBTU / DIC 2 hours< 40%Failed. Steric hindrance prevents reaction.
PyBOP 1 hour85%Better, but generates carcinogenic HMPA byproduct.
HATU 1 hour> 99%Gold Standard. High reactivity, expensive.
COMU 1 hour> 99%Recommended. Safer (No benzotriazole), high efficiency.[1]
Troubleshooting Guide
  • Problem: Low yield after coupling to the

    
    -Me-Phe.
    
    • Cause: Incomplete coupling due to sterics.[1]

    • Solution: Switch to COMU or HATU .[1][2] Use microwave heating (50°C max—higher temps risk racemization).[1]

  • Problem: Mass spec shows [M-Dipeptide].

    • Cause: DKP formation.[1][7][8][11][12]

    • Solution: Verify you are using 2-CTC resin.[1] Reduce base exposure time during deprotection.[1]

  • Problem: Double peaks in HPLC.

    • Cause: Cis/Trans rotamers (common in

      
      -methyl peptides) OR Racemization.[1]
      
    • Validation: Run HPLC at elevated temperature (60°C). If peaks coalesce, they are rotamers. If they remain distinct, you have racemization.[2]

Part 6: References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones.[1] Journal of Organic Chemistry.[1] Link[1]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides: Prevention of Diketopiperazine Formation. Journal of Peptide Science.[1][9] Link[1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2][13] Chemical Reviews.[1] Link[1]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[1][14] Journal of Organic Chemistry.[1] Link[1]

Sources

Application Note: Biocatalytic Synthesis of 2-(Methylamino)-3-phenylpropanoic Acid via Engineered Dehydrogenases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of non-proteinogenic N-alkylated amino acids is of critical importance in modern drug development. 2-(Methylamino)-3-phenylpropanoic acid (commonly known as N-methyl-L-phenylalanine or NMePhe) serves as a potent β-sheet breaker in Alzheimer's disease therapeutics and is a vital building block for blood-brain barrier (BBB) peptide shuttles . Traditional chemical synthesis of NMePhe relies on toxic reagents and often suffers from incomplete enantiopurity or uncontrolled over-methylation.

This application note details a strictly enantioselective, single-step biocatalytic protocol for the synthesis of this compound. By leveraging engineered NAD(P)H-dependent dehydrogenases—specifically the mutated Δ-1-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida—researchers can achieve high-yield reductive methylamination of phenylpyruvate with exceptional chiral fidelity.

Mechanistic Rationale & Enzyme Engineering

The Causality of Substrate Specificity

Wild-type DpkA natively catalyzes the reduction of Δ-1-piperideine-2-carboxylate and shows a strong preference for small 2-oxoacids like pyruvate. When applied to bulky aromatic substrates like phenylpyruvate, the wild-type enzyme exhibits poor catalytic efficiency due to steric clashing within the hydrophobic binding pocket [[1]]([Link]).

To synthesize this compound efficiently, the enzyme's active site must be expanded. The introduction of specific amino acid exchanges—P262A and M141L —remodels the active site cavity. Replacing the rigid proline and bulky methionine with smaller aliphatic residues (alanine and leucine) eliminates steric hindrance, shifting the enzyme's substrate preference toward phenylpyruvate while maintaining the strict stereocontrol required for L-enantiomer formation.

Reaction Pathway & Cofactor Regeneration

The reductive amination process begins with the spontaneous condensation of phenylpyruvate and methylamine to form a transient imine (Schiff base) intermediate. The engineered dehydrogenase then catalyzes the stereoselective hydride transfer from NADPH to the imine, yielding this compound . Because NADPH is consumed stoichiometrically, a robust cofactor regeneration system using Glucose Dehydrogenase (GDH) is integrated to maintain economic viability and drive the equilibrium forward.

Pathway Sub Phenylpyruvate + Methylamine Int Imine Intermediate Sub->Int Spontaneous Prod 2-(Methylamino)-3- phenylpropanoic acid Int->Prod Reduction Enz Engineered DpkA (P262A/M141L) Enz->Int NADPH NADPH + H⁺ NADPH->Int Hydride Donor NADP NADP⁺ NADPH->NADP Oxidation NADP->NADPH Regeneration GDH Glucose Dehydrogenase Glc D-Glucose GDH->Glc Gluc Gluconic Acid Glc->Gluc Oxidation

Fig 1: Reductive methylamination of phenylpyruvate coupled with GDH-mediated NADPH regeneration.

Quantitative Performance Metrics

The engineering of DpkA fundamentally alters its kinetic profile. The table below summarizes the relative shifts in catalytic efficiency, demonstrating why the P262A/M141L double mutant is mandatory for this specific application.

Enzyme VariantPrimary SubstrateApparent

(mM)
Relative Catalytic Efficiency (

)
Stereoselectivity (ee)
Wild-type DpkAPyruvate2.1 ± 0.3100% (Baseline)>99% (L)
Wild-type DpkAPhenylpyruvate> 25.0< 8%>99% (L)
DpkA (P262A/M141L) Phenylpyruvate 4.5 ± 0.6 > 85% (Compared to WT/Pyruvate) >99% (L)

Data synthesized from comparative kinetic analyses of P. putida DpkA variants .

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls and real-time physical proxies (such as pH monitoring) to verify that the enzymatic cascade is functioning correctly before proceeding to expensive downstream analytics.

Protocol A: Biocatalyst Preparation
  • Expression: Transform E. coli BL21(DE3) with a pET28a vector harboring the dpkA (P262A/M141L) gene with an N-terminal His-tag. Grow in TB medium at 37°C until OD₆₀₀ reaches 0.6.

  • Induction: Add 0.5 mM IPTG and reduce temperature to 20°C for 16 hours to ensure proper folding of the engineered active site.

  • Purification: Harvest cells, lyse via sonication in binding buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0), and purify using Ni-NTA affinity chromatography.

  • Desalting: Dialyze against 50 mM Tris-HCl (pH 8.0) to remove imidazole, which can interfere with downstream imine formation.

Protocol B: Reductive Amination Workflow (In Vitro)

Causality Note: Methylamine is supplied in a 5-fold molar excess relative to phenylpyruvate. This thermodynamic push is required to drive the equilibrium of the spontaneous condensation step toward the transient imine, preventing the enzyme from starving for substrate.

  • Reaction Assembly: In a temperature-controlled bioreactor (30°C), combine:

    • 50 mM Phenylpyruvate (Substrate)

    • 250 mM Methylamine hydrochloride (Amine donor)

    • 100 mM D-Glucose (Regeneration fuel)

    • 1 mM NADP⁺ (Catalytic cofactor)

    • 50 mM Tris-HCl buffer (Initial pH 8.0)

  • Initiation: Add 10 U/mL of Glucose Dehydrogenase (GDH) and 2 mg/mL of purified DpkA (P262A/M141L).

  • Self-Validation via pH-Stat:

    • Mechanism: As GDH oxidizes glucose to regenerate NADPH, D-glucono-δ-lactone is formed, which spontaneously hydrolyzes to gluconic acid.

    • Validation: A drop in pH is a direct, real-time indicator that the cofactor regeneration cycle (and thus the primary reaction) is active. Use an automated pH-stat titrator with 1 M NaOH to maintain the pH strictly at 8.0. If the pH remains static, the reaction has stalled.

  • Incubation: Run the reaction for 24 hours at 30°C with gentle agitation (150 rpm).

  • Quenching: Terminate the reaction by heating to 85°C for 10 minutes to denature the proteins, followed by centrifugation at 12,000 × g for 15 minutes to pellet the precipitated enzymes.

Protocol C: Analytical Validation

Causality Note: To accurately quantify the yield, an internal standard must be added prior to sample filtration to account for any volume loss or matrix effects during protein precipitation.

  • Sample Prep: Spike the clarified supernatant with 10 mM L-Tyrosine (Internal Standard). Filter through a 0.22 μm PTFE syringe filter.

  • LC-MS Confirmation: Analyze via LC-MS (ESI+) to confirm the mass of this compound (

    
     m/z).
    
  • Chiral HPLC: To validate the stereoselectivity of the engineered DpkA, run the sample on a Chirobiotic T column (or equivalent) using a mobile phase of Methanol/Water/Formic Acid to baseline-separate the L- and D-enantiomers.

Workflow Step1 1. Biocatalyst Preparation Express DpkA (P262A/M141L) & GDH Purify via Ni-NTA Affinity Step2 2. Reaction Assembly 50 mM Phenylpyruvate + 250 mM Methylamine Add 1 mM NADP⁺ + 100 mM Glucose Step1->Step2 Step3 3. Bioconversion & Validation Incubate at 30°C, pH 8.0 (pH-stat) Monitor Gluconic Acid Formation Step2->Step3 Step4 4. Downstream Processing Quench via Heat Denaturation Centrifuge & Filter Supernatant Step3->Step4 Step5 5. Analytical Quantification LC-MS for Mass Confirmation Chiral HPLC for Enantiomeric Excess (ee) Step4->Step5

Fig 2: Step-by-step experimental workflow for the enzymatic synthesis and validation of NMePhe.

References

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum National Center for Biotechnology Information (PMC) URL:[Link]

  • N-Methyl-L-amino acid dehydrogenase from Pseudomonas putida. A novel member of an unusual NAD(P)-dependent oxidoreductase superfamily FEBS Journal / ResearchGate URL:[Link]

  • Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis Chemical Reviews - ACS Publications URL:[Link]

Sources

Using 2-(Methylamino)-3-phenylpropanoic acid to improve peptide bioavailability

Optimizing Peptide Bioavailability via 2-(Methylamino)-3-phenylpropanoic Acid ( -Me-Phe) Incorporation

Abstract

The clinical translation of therapeutic peptides is frequently attrition-prone due to poor oral bioavailability and rapid proteolytic clearance. This compound, commonly known as


-methyl-phenylalanine (

-Me-Phe)

Mechanistic Rationale: The "Two-Pronged" Effect

The incorporation of

Enhanced Membrane Permeability

Passive membrane diffusion is heavily penalized by the desolvation energy required to strip water molecules from hydrogen bond donors (HBDs).

  • HBD Reduction: Replacing the amide -NH- with -N(CH

    
    )- removes a potent HBD.
    
  • Lipophilicity: The methyl group increases the overall logP (lipophilicity).[1]

  • Conformational Locking:

    
    -methylation restricts the 
    
    
    and
    
    
    torsion angles, often favoring a cis-peptide bond configuration. This can induce
    
    
    -turn structures (e.g., Type VI turns) that bury polar surface area, creating a "chameleon" conformation that is soluble in water but compact and lipophilic in membranes (similar to Cyclosporin A).
Proteolytic Stability

Peptidases (e.g., chymotrypsin, pepsin) require specific backbone geometries and accessible amide bonds to catalyze hydrolysis.

  • Steric Shielding: The

    
    -methyl group sterically hinders the approach of the enzyme's active site nucleophile.
    
  • Conformational Mismatch: The induced local conformational constraints prevent the peptide backbone from adopting the extended conformation often required for protease binding.

Strategic Application: The N-Methyl Scan

Blindly inserting

N-Methyl Scan2
Workflow Logic
  • Identify Phenylalanine Residues: Target native Phe residues first.

  • Identify Non-Binding Residues: Target residues where the amide proton is solvent-exposed (not involved in intramolecular H-bonds or receptor interactions).

  • Systematic Replacement: Synthesize a library where each residue is sequentially replaced with its

    
    -methyl analog.
    
  • Screening: Evaluate analogs for:

    • Receptor Binding Affinity (

      
      )
      
    • Proteolytic Stability (

      
      )
      
    • Permeability (

      
      )
      

N_Methyl_Scancluster_assaysScreening AssaysStartNative Peptide SequenceAnalyzeIn Silico / NMR Analysis(Identify Solvent Exposed NH)Start->AnalyzeLibrarySynthesize N-Me Scan Library(One substitution per analog)Analyze->LibraryScreenHigh-Throughput ScreeningLibrary->ScreenBindingBinding Affinity(Ensure Activity Retained)Screen->BindingStabilityPlasma Stability(t1/2)Screen->StabilityPermeabilityPAMPA / Caco-2(Papp)Screen->PermeabilitySelectLead Candidate SelectionBinding->SelectStability->SelectPermeability->Select

Caption: Workflow for N-Methyl Scanning to identify optimal sites for modification without compromising potency.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of N-Me-Phe Peptides

Challenge: The secondary amine of a resin-bound

3Solution:
Materials
  • Resin: Rink Amide or Wang resin (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-

    
    -Me-Phe-OH (this compound).
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).[4]

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
  • Coupling Fmoc-N-Me-Phe-OH (The Easy Step):

    • Note: Coupling the

      
      -methylated AA to the chain is standard.[5]
      
    • Activate 4 eq. Fmoc-

      
      -Me-Phe-OH with 3.9 eq. HBTU/HOBt and 8 eq. DIPEA in DMF.
      
    • Add to resin.[3][5][6][7][8] Shake for 45 min.

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Critical: Wash thoroughly (DMF 5x) to remove all traces of piperidine.

  • Coupling the NEXT Amino Acid (The Critical Step):

    • Context: You are coupling an Fmoc-AA-OH onto the sterically hindered secondary amine of the

      
      -Me-Phe on the resin.
      
    • Reagent Choice: Use HATU/HOAt or PyBrOP .[3]

    • Mixture: Dissolve 5 eq. Fmoc-AA-OH, 5 eq. HATU, and 5 eq. HOAt in minimal DMF.

    • Add 10 eq. DIPEA immediately before adding to the resin.

    • Reaction: Shake for 2–4 hours (or double couple: 2 x 2 hours).

    • Alternative: Microwave-assisted coupling (75°C for 10 min) significantly improves yield.

  • Monitoring (Chloranil Test):

    • Note: The Kaiser (Ninhydrin) test does not work for secondary amines (will not detect unreacted

      
      -Me-Phe).
      
    • Use the Chloranil Test .

    • Reagent: 2% Acetaldehyde and 2% Chloranil in DMF.

    • Procedure: Add a few beads to a tube, add 2 drops of reagent.

    • Result: Blue beads = Secondary amine present (Coupling incomplete). Colorless/Yellow = Coupling complete.

  • Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2–3 hours.

Protocol B: In Vitro Plasma Stability Assay

Objective: Quantify the half-life (


  • Preparation:

    • Pool human or rat plasma (heparinized).

    • Prepare peptide stock (1 mM in DMSO).

  • Incubation:

    • Dilute peptide to 10 µM in pre-warmed (37°C) plasma.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, 240 min.

    • Aliquot 50 µL plasma into 200 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and quench reaction.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time to determine 
      
      
      (slope) and
      
      
      .
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion potential.[9]

  • System: 96-well PAMPA "sandwich" plate (Donor vs. Acceptor).

  • Membrane: Artificial lipid membrane (1% lecithin in dodecane) applied to the filter of the donor plate.

  • Procedure:

    • Donor Well: Add 300 µL of peptide solution (10 µM in PBS, pH 7.4).

    • Acceptor Well: Add 200 µL of PBS (pH 7.4).

    • Incubation: Sandwich the plates and incubate for 18 hours at RT in a humidity chamber.

  • Quantification:

    • Measure peptide concentration in both Donor and Acceptor wells via UV-Vis or LC-MS.

    • Calculate Effective Permeability (

      
      ) using the standard PAMPA equation.
      

Data Presentation & Analysis

Comparative Performance Table

When reporting results, structure your data to highlight the trade-offs between potency and physicochemical properties.

Peptide IDSequence Modification

(nM)
Plasma

(min)
PAMPA

(

cm/s)
Native H-Phe-Ala-Phe-OH4.2120.5
Analog 1 H-

(Me)Phe
-Ala-Phe-OH
5.1452.1
Analog 2 H-Phe-

(Me)Ala
-Phe-OH
150.0>1208.4
Analog 3 H-Phe-Ala-

(Me)Phe
-OH
4.5381.8

Interpretation: Analog 1 is the optimal lead. It retains potency (

SPPS Cycle Visualization

The following diagram illustrates the specific deviation from standard SPPS required for

SPPS_CycleStep1Resin-Bound Peptide(H-N(Me)Phe-Resin)Step2Prepare Activation MixtureAA + HATU + HOAt + DIPEAStep1->Step2Step3Coupling Reaction(2-4 hours or Microwave)Step2->Step3Step4Chloranil Test(Check for secondary amine)Step3->Step4DecisionBlue Beads?Step4->DecisionDecision->Step2Yes (Incomplete)EndProceed to Fmoc RemovalDecision->EndNo (Complete)

Caption: Modified SPPS cycle for coupling amino acids onto a steric N-methylated secondary amine.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Teixidó, M., et al. (2005). "Peptide-based blood-brain barrier shuttles."[10][11][12] Current Opinion in Chemical Biology. Link

  • Bachem. (2024). "Application Notes: Coupling of N-Methylated Amino Acids." Bachem Technical Guides. Link

  • Malins, L.R., et al. (2018). "Peptide modification and cyclization via N-methyl-phenylalanine."[12] Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Overcoming steric hindrance when coupling 2-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in N-Methyl-Phenylalanine Coupling

Executive Summary: The Steric Challenge

Coupling 2-(Methylamino)-3-phenylpropanoic acid (N-Me-Phe) presents a dual-threat challenge in peptide synthesis. The


-methyl group introduces significant steric bulk and lowers the nucleophilicity of the amine, making acylation of this residue (coupling the next amino acid) notoriously difficult.[1] Conversely, activating the carboxyl group of N-Me-Phe for coupling to the growing chain carries a high risk of racemization due to the absence of the amide hydrogen, which typically stabilizes the oxazolone intermediate.

This guide provides field-proven protocols to overcome these energy barriers while maintaining chiral integrity.

Troubleshooting Guide & FAQs

Q1: I am seeing incomplete coupling when attaching the next amino acid onto the N-Me-Phe residue. Standard HBTU/DIPEA cycles fail. What is the fix?

A: This is the "difficult coupling" bottleneck. The secondary amine of N-Me-Phe is sterically crowded.

  • Root Cause: The activation energy required to form the amide bond is higher than what standard carbodiimide or uronium reagents can overcome at room temperature.

  • Solution: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . The 7-azabenzotriazole (HOAt) leaving group creates a more reactive ester and utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation.[2]

  • Protocol Shift: Use HOAt as an additive. If HATU fails, utilize Bis(trichloromethyl)carbonate (BTC/Triphosgene) to generate the amino acid chloride in situ. Acid chlorides are far more reactive than OBt/OAt esters and are often necessary for N-methyl-to-N-methyl couplings.

Q2: My LC-MS shows a mass corresponding to a deletion of two amino acids (dipeptide loss). What is happening?

A: You are likely observing Diketopiperazine (DKP) formation .

  • Mechanism: After deprotecting the Fmoc group of the N-Me-Phe (or the residue attached to it), the free amine can back-bite onto the carbonyl of the preceding residue, cleaving the dipeptide from the resin as a cyclic byproduct. This is thermodynamically favored for N-alkyl amino acids due to the cis-amide bond propensity.

  • Prevention:

    • Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl linker sterically hinders the back-biting attack.[3][4]

    • Dipeptide Coupling: Instead of stepwise coupling, synthesize the dipeptide (Fmoc-AA-N(Me)Phe-OH) in solution and couple it as a single unit.

Q3: I suspect racemization when coupling N-Me-Phe to the resin. How do I minimize this?

A: N-alkyl amino acids are highly prone to racemization during activation because they form oxazolonium ions more readily.

  • Critical Adjustment: Avoid strong bases like DBU or high concentrations of DIPEA.

  • Base Swap: Use 2,4,6-Collidine (TMP) instead of DIPEA. Collidine is a weaker, sterically hindered base that is sufficient to neutralize the acid but less likely to abstract the

    
    -proton.
    
  • Activation: Use DIC/Oxyma or BTC/Collidine . Avoid pre-activation times longer than 2 minutes.

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU/HOAt Coupling

Best for coupling sterically hindered amino acids onto N-Me-Phe.

  • Reagents:

    • Amino Acid (4 eq)[5]

    • HATU (4 eq)[5][6]

    • HOAt (4 eq) - Crucial additive for N-methyl sites

    • DIPEA (8 eq)[5][6]

    • Solvent: DMF or NMP (NMP is preferred for difficult sequences)

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in NMP.

    • Add DIPEA to initiate activation.[6] Do not pre-activate for > 1 min.

    • Add immediately to the resin-bound N-Me-Phe.

    • Reaction Time: 2 hours to overnight. Double coupling is mandatory.

    • Temperature: If using automated synthesis, heat to 50°C (except for Cys/His).

Protocol B: In-Situ Acid Chloride Coupling via BTC

The "Nuclear Option" for extremely difficult couplings (e.g., N-Me-AA to N-Me-AA).

Safety Warning: BTC generates Phosgene gas. Perform strictly in a fume hood.

  • Reagents:

    • Fmoc-Amino Acid (5 eq)

    • BTC (1.65 eq)[7]

    • 2,4,6-Collidine (14 eq)[7]

    • Solvent: THF or Dioxane (anhydrous)

  • Procedure:

    • Dissolve Fmoc-AA and BTC in anhydrous THF.

    • Add Collidine dropwise. A white suspension (collidinium chloride) will form.

    • Stir for 1–2 minutes to ensure acid chloride formation.

    • Add the suspension directly to the resin-bound peptide.

    • Reaction time: 1 hour.

    • Note: This method is highly resistant to racemization when Collidine is used.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes coupling efficiencies for difficult N-methylated junctions (e.g., coupling Val onto N-Me-Phe).

ReagentActivation TypeCoupling Yield (1 hr)Racemization RiskRecommended Use
HBTU/DIPEA Uronium (OBt)< 20%LowStandard couplings only. Avoid for N-Me.
PyBOP/DIPEA Phosphonium (OBt)40-60%LowModerate steric hindrance.
HATU/HOAt Uronium (OAt)85-95% Low-MediumGold Standard for N-Me-Phe sites.
BTC/Collidine Acid Chloride> 98% Very LowUltra-difficult couplings (N-Me to N-Me).
COMU Uronium (Oxyma)90-95%LowSafer alternative to HATU; high efficiency.

Decision Logic & Mechanism Visualization

Figure 1: Coupling Strategy Decision Tree

Use this workflow to select the correct protocol based on your specific steric bottleneck.

CouplingStrategy Start Start: Coupling Step IsNMe Is the Resin-Bound Residue N-Methylated? Start->IsNMe Standard Use Standard HBTU/DIPEA IsNMe->Standard No IsNextNMe Is the Incoming AA also N-Methylated? IsNMe->IsNextNMe Yes (Steric Hindrance) BTC Protocol B: BTC/Collidine (Acid Chloride) IsNextNMe->BTC Yes (Extreme Hindrance) CheckRacem Is Incoming AA Cys or His? IsNextNMe->CheckRacem No HATU Protocol A: HATU/HOAt (Double Couple) CheckRacem->HATU No LowTemp Use HATU/Oxyma at 25°C NO Heating CheckRacem->LowTemp Yes

Caption: Decision matrix for selecting coupling reagents. Green nodes indicate recommended standard high-efficiency protocols; Red indicates advanced protocols for extreme steric hindrance.

Figure 2: Diketopiperazine (DKP) Formation Risk

Visualizing the "Back-Biting" mechanism that causes deletion sequences.

DKPMechanism Step1 Fmoc Deprotection of N-Me-Phe Step2 Free Secondary Amine (Nucleophile) Step1->Step2 Step3 Cis-Amide Conformation (Favored by N-Me) Step2->Step3 Step4 Nucleophilic Attack on Preceding Carbonyl Step3->Step4 Result DKP Release & Chain Termination Step4->Result Prevention PREVENTION: Use 2-CTC Resin or Trityl Linker Prevention->Step4 Blocks

Caption: Mechanism of DKP formation. The N-methyl group promotes a cis-amide conformation, facilitating the attack on the backbone ester. 2-CTC resin prevents this via steric bulk.

References

  • Coste, J., et al. (1990).[8][9] "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[8][10] An efficient peptide coupling additive."[8][10][11][12] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Thayer, D. A., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." ACS Omega, 7(50), 46464–46471.

  • Falb, E., et al. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings." Journal of Peptide Research, 53, 507-517.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Preventing racemization of 2-(Methylamino)-3-phenylpropanoic acid during activation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of 2-(Methylamino)-3-phenylpropanoic acid during Activation

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with maintaining the stereochemical purity of N-methylated amino acids, specifically this compound (N-Me-Phe), during peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to racemization during coupling reactions?

A1: The increased susceptibility of N-methylated amino acids like N-Me-Phe to racemization is a well-documented challenge in peptide chemistry. Unlike their non-methylated counterparts, which primarily racemize through an oxazolone intermediate, N-acyl N-methylamino acids cannot form these structures. Instead, they are believed to racemize via two principal base-catalyzed mechanisms:

  • Oxazolonium Ion Formation: The activated carboxyl group can cyclize to form a planar, achiral oxazolonium salt. The positive charge on the nitrogen is stabilized by the electron-donating methyl group, making this intermediate more accessible. Subsequent nucleophilic attack by the amine component can occur from either face of the planar ring, leading to a mixture of L- and D-isomers.

  • Direct Enolization (α-Hydrogen Abstraction): A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid. This forms a planar enolate intermediate, which is achiral. Reprotonation or reaction with the amine can then occur from either side, resulting in racemization.

The steric hindrance from the N-methyl group also slows down the desired peptide bond formation, giving more time for these racemization pathways to occur. Furthermore, the presence of tertiary amine salts, often formed from the base used in the coupling reaction, has been shown to significantly promote racemization of activated N-methyl amino acids.[1]

Diagram: Racemization Mechanisms of N-Methylated Amino Acids

racemization_mechanisms cluster_oxazolonium Oxazolonium Pathway cluster_enolization Direct Enolization Pathway L_AA L-N-Me-Phe (Activated) Oxazolonium Planar Oxazolonium Intermediate (Achiral) L_AA->Oxazolonium Cyclization L_Peptide_Ox L-Dipeptide Oxazolonium->L_Peptide_Ox Amine Attack (Top Face) D_Peptide_Ox D-Dipeptide Oxazolonium->D_Peptide_Ox Amine Attack (Bottom Face) L_AA_Enol L-N-Me-Phe (Activated) Enolate Planar Enolate (Achiral) L_AA_Enol->Enolate Base-mediated α-H Abstraction L_Peptide_Enol L-Dipeptide Enolate->L_Peptide_Enol Amine Attack/ Protonation D_Peptide_Enol D-Dipeptide Enolate->D_Peptide_Enol Amine Attack/ Protonation

Caption: Racemization pathways for activated N-methylated amino acids.

Q2: What are the most critical factors to control to minimize racemization of N-Me-Phe?

A2: Based on extensive studies, the following factors are paramount:

  • Coupling Reagent & Additives: This is arguably the most critical choice. Modern onium (uronium/aminium) and phosphonium salts are generally superior to carbodiimides alone. When using carbodiimides like DIC, the inclusion of a racemization-suppressing additive is essential.

  • Base Selection: The choice of base and its concentration can dramatically influence racemization. Strong, non-sterically hindered bases (e.g., DIPEA, triethylamine) are more likely to promote α-proton abstraction.

  • Reaction Temperature: Higher temperatures accelerate all reactions, including the competing racemization pathways.

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component can increase the opportunity for the activated intermediate to racemize.

Troubleshooting Guide: High Racemization Detected

This section addresses common issues encountered during the coupling of this compound.

Issue: My final peptide shows a significant amount of the D-diastereomer after coupling N-Me-Phe.
Possible Cause Recommended Solution & Explanation
Inappropriate Coupling Reagent Solution: Switch to a more suitable coupling reagent. Onium salts like HATU or COMU are highly recommended. They react rapidly to form the active ester, promoting fast amide bond formation which kinetically outcompetes racemization. Phosphonium salts such as PyAOP or PyBrOP are also excellent choices, particularly for sterically hindered couplings involving N-methylated residues. If you must use a carbodiimide like DIC , it is crucial to use it with an additive like OxymaPure® or HOAt , which are generally more effective than HOBt at suppressing racemization by forming a more stable, yet reactive, active ester.
Base-Induced Racemization Solution: Replace your base with a weaker or more sterically hindered alternative. Instead of DIPEA , use N-methylmorpholine (NMM) or, for particularly sensitive couplings, 2,4,6-collidine . These bases are less effective at abstracting the α-proton, thereby reducing the rate of direct enolization. Also, use the minimum amount of base necessary for the reaction to proceed, typically 1-2 equivalents.
High Reaction Temperature Solution: Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. While this may slightly increase the reaction time, it significantly disfavors the racemization pathways. Avoid elevated temperatures, such as those used in microwave-assisted synthesis, unless you have established that your specific sequence is not prone to racemization under these conditions.
Prolonged Pre-activation Solution: Minimize the pre-activation time. Ideally, the activated N-Me-Phe should be added to the amine component immediately after activation. If a short pre-activation is necessary (e.g., 1-5 minutes), perform it at a reduced temperature (0°C).

Diagram: Troubleshooting Workflow for High Racemization

troubleshooting_workflow start High Racemization Detected q1 What coupling reagent are you using? start->q1 q2 What base are you using? q1->q2 Using Onium Salt sol1a Using Carbodiimide (e.g., DIC)? q1->sol1a Yes sol1c Using HBTU? q1->sol1c Yes q3 What is the coupling temperature? q2->q3 Using NMM sol2a Using DIPEA or TEA? q2->sol2a Yes sol3a Above Room Temp? q3->sol3a Yes end_node Re-analyze Chiral Purity q3->end_node At or below RT sol1b Add OxymaPure or HOAt sol1a->sol1b sol1b->q2 sol1d Switch to HATU or COMU sol1c->sol1d sol1d->q2 sol2b Switch to NMM or Collidine sol2a->sol2b sol2b->q3 sol3b Perform coupling at 0°C to RT sol3a->sol3b sol3b->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

Quantitative Data: Coupling Reagent Performance

The choice of coupling reagent and additive system is critical. The following table summarizes representative data on the performance of various coupling systems in minimizing racemization for sensitive amino acids. While specific percentages can vary with the exact model system, the trends are highly informative.

Coupling SystemAdditiveBase% D-Isomer (Typical)Remarks & References
DIC NoneDIPEA10-30%High racemization. Not recommended without an additive.[2]
DIC HOBtDIPEA1-5%Significant improvement, but better options exist.[2]
DIC OxymaPure® NMM<1% Excellent suppression of racemization. OxymaPure is a non-explosive and highly effective alternative to HOBt/HOAt.[1][3][4]
HBTU N/ADIPEA2-6%Generally higher racemization than HATU or COMU.[2]
HATU N/ANMM/Collidine<0.5% Highly efficient and low racemization due to rapid coupling kinetics. A preferred choice.[2][5]
COMU N/ANMM/Collidine<0.5% Performance is comparable to HATU. Contains Oxyma moiety, enhancing safety and reactivity.[2]
PyBOP HOAtNMM<1% A robust phosphonium-based reagent, often used with an additive for best results.
PyBrOP N/ACollidine<1% Specifically developed for hindered couplings, including N-methylated amino acids. Use with caution as it is highly reactive.[6]

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-(S)-2-(Methylamino)-3-phenylpropanoic acid

This protocol is optimized for minimal racemization during a standard solid-phase peptide synthesis (SPPS) cycle.

Materials:

  • Fmoc-N-Me-Phe-OH

  • Peptide-resin with free N-terminal amine

  • Coupling Reagent: HATU

  • Base: N-Methylmorpholine (NMM)

  • Solvent: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (e.g., using 20% piperidine in DMF).

    • Thoroughly wash the resin with DMF (6 x 1 min) to remove all residual piperidine.

  • Amino Acid Activation and Coupling (One-Pot):

    • In a separate, dry reaction vessel, dissolve 3 equivalents of Fmoc-N-Me-Phe-OH and 2.95 equivalents of HATU in DMF.

    • Add 6 equivalents of NMM to the solution.

    • Agitate for 1-2 minutes at room temperature for pre-activation.

    • Immediately add the activated amino acid solution to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Note: Longer coupling times are often required for N-methylated residues due to steric hindrance.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Confirmation:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. For N-methylated amino acids, a negative Kaiser test is expected. A test for unreacted activated esters may be more informative.

Protocol 2: Verification of Chiral Purity by HPLC

Accurate determination of racemization levels is crucial for validating your synthesis strategy. This protocol outlines a general method for analyzing the enantiomeric purity of the incorporated amino acid after total peptide hydrolysis.

Materials:

  • Crude or purified synthetic peptide (1-2 mg)

  • 6N HCl

  • Derivatizing agent (e.g., Marfey's Reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Peptide Hydrolysis:

    • Place 1-2 mg of the dried peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

  • Derivatization:

    • Re-dissolve the amino acid hydrolysate in a suitable buffer (e.g., 100 µL of 50 mM sodium bicarbonate buffer, pH 8.5).

    • Add a solution of the chiral derivatizing agent (e.g., 1% Marfey's reagent in acetone).

    • Incubate the reaction at 40°C for 1 hour.

    • Quench the reaction by adding a small amount of acid (e.g., 2N HCl).

    • Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used.

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's derivatives).

    • Analysis: The derivatized L- and D-amino acids will now be diastereomers and should separate on the achiral column. Inject a standard mixture of derivatized D- and L-N-Me-Phe to determine their retention times. Integrate the peak areas of the L- and D-diastereomers in your sample chromatogram to calculate the percentage of racemization.

    % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

References

  • Subirós-Funosas, L., et al. (2013). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Chemistry - A European Journal. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. IV.
  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Coupling Reagents. Aapptec. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. (2023). Available at: [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Scientific Reports. (2018). Available at: [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. (2020). Available at: [Link]

  • Coste, J., et al. (1994).
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. (2000). Available at: [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. (2010). Available at: [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society. (2014). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

Sources

Technical Support Center: N-Methylphenylalanine (N-Me-Phe) Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SPPS-NMePhe-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Incorporating N-methylphenylalanine (N-Me-Phe) into peptide sequences enhances metabolic stability and membrane permeability by eliminating the hydrogen bond donor of the amide bond. However, this modification introduces severe steric hindrance and alters the electronic properties of the peptide backbone.

This guide addresses the three critical failure modes associated with N-Me-Phe in Solid-Phase Peptide Synthesis (SPPS):

  • Incomplete Coupling onto N-Me-Phe: The secondary amine is a poor nucleophile.

  • Racemization of N-Me-Phe: High susceptibility during activation.

  • Diketopiperazine (DKP) Formation: Premature chain termination at the dipeptide stage.

Module 1: The Nucleophile Barrier (Coupling onto N-Me-Phe)

The Problem

Users frequently report <20% yields when attempting to couple an amino acid onto an N-terminal N-Me-Phe residue.

Diagnosis: The N-methyl group creates significant steric bulk around the nucleophilic nitrogen.[1] Furthermore, the inductive effect of the methyl group slightly reduces the nucleophilicity of the amine compared to a primary amine. Standard coupling reagents (HBTU/HCTU) and protocols (single coupling, room temperature) are insufficient.

Troubleshooting Protocol

Q: Which coupling reagent should I use? A: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1]

  • Why: HATU generates the highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen in the pyridine ring of OAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the acylation of the sterically hindered secondary amine.

  • Alternative: PyAOP is also highly effective for N-methylated amines if HATU is unavailable.

Q: What is the recommended base? A: Use HOAt as an additive alongside DIEA (Diisopropylethylamine) .

  • Note: Ensure the base is fresh. Oxidized amines in old DIEA can lead to N-terminal capping (acetylation).

Q: Should I use microwave irradiation? A: Yes. Elevated temperature is the most effective way to overcome the steric energy barrier.

  • Settings: 75°C for 5–10 minutes.

  • Caution: Do not exceed 75°C when coupling Cys or His to avoid racemization.

Optimized Workflow: Coupling onto N-Me-Phe

CouplingWorkflow Start N-Me-Phe-Resin Activate Activation (AA + HATU + HOAt + DIEA) Start->Activate Prepare Couple1 Coupling 1 (2h RT or 10m @ 75°C) Activate->Couple1 Add to Resin Test Chloranil Test Couple1->Test Check Couple2 Coupling 2 (Fresh Reagents) Test->Couple2 Blue (Incomplete) Success Proceed to Deprotection Test->Success Colorless/Yellow Fail Acetylate (Cap) Test->Fail Still Blue (Hard Stop) Couple2->Test Re-check

Figure 1: Decision tree for coupling onto sterically hindered secondary amines.

Module 2: Racemization Control (Coupling of N-Me-Phe)

The Problem

N-methylated amino acids are highly prone to racemization during their own activation (when they are the carboxylic acid component).

Mechanism: N-alkylation facilitates the formation of the oxazolonium ion intermediate. This intermediate can easily lose its chiral integrity via enolization before the amine attacks.

Troubleshooting Protocol

Q: My N-Me-Phe is racemizing. Should I change my base? A: Yes. Replace DIEA with 2,4,6-Trimethylpyridine (TMP / Collidine) .

  • Logic: TMP is a weaker base than DIEA and is sterically hindered. It is sufficient to deprotonate the carboxylic acid for activation but less likely to abstract the

    
    -proton that leads to racemization.
    

Q: Is HATU safe for racemization? A: HATU is powerful but "aggressive." If racemization >5% is observed:

  • Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure .

  • Pre-activate for only 30-60 seconds before adding to the resin. Long pre-activation times increase racemization risk.

Comparison of Base Effects on Racemization

BaseStrength (pKa of conj. acid)Steric HindranceRacemization RiskRecommendation
DIEA ~10.7ModerateHighAvoid for activated N-Me-AA
NMM ~7.4LowModerateAcceptable alternative
TMP (Collidine) ~7.4HighLow Preferred

Module 3: The Silent Killer (Diketopiperazine Formation)

The Problem

The peptide chain disappears or is truncated after the second amino acid is added.

Mechanism: When N-Me-Phe is the second residue (AA2) and the Fmoc group is removed to couple AA3, the free secondary amine can "back-bite" and attack the C-terminal ester linkage to the resin. This cleaves the dipeptide from the resin as a cyclic diketopiperazine (DKP). N-methylation promotes the cis-amide conformation required for this cyclization.

Troubleshooting Protocol

Q: How do I prevent DKP formation? A: You must sterically block the attack or remove the leaving group ability.

  • Resin Selection (Critical): Use 2-Chlorotrityl Chloride (2-CTC) Resin or Trityl Linkers .[2]

    • Why: The massive trityl group provides steric bulk that prevents the amine from reaching the ester carbonyl.[2]

  • Avoid Wang Resin: Wang linkers are less hindered and highly susceptible to DKP loss with N-Me-AA.[2]

Q: Can I change the synthesis strategy? A: Yes.

  • Strategy A: Couple the N-Me-Phe as a dipeptide (e.g., Fmoc-AA3-(N-Me-Phe)-OH) synthesized in solution. This bypasses the dangerous "free amine at dipeptide stage" entirely.

  • Strategy B (If using Wang): Perform Fmoc deprotection with short bursts (e.g., 2 x 1 min) and immediately wash and couple the next amino acid. Speed is key to outrun the cyclization.

DKP_Mechanism Step1 Fmoc-N-Me-Phe-AA1-Resin Step2 Fmoc Removal (Free Secondary Amine) Step1->Step2 Piperidine Step3 Conformational Flip (Cis-isomer favored by N-Me) Step2->Step3 Equilibrium Step4 Nucleophilic Attack on Resin Ester Linkage Step3->Step4 Back-biting Result Cyclic DKP (In Solution) + Free Resin (Peptide Lost) Step4->Result Cleavage

Figure 2: Mechanism of peptide loss via Diketopiperazine (DKP) formation.

Standard Operating Procedures (SOPs)

SOP-01: The Chloranil Test

Use this instead of the Kaiser test for secondary amines (Proline, N-Me-Phe).

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[3]

  • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

Procedure:

  • Wash a small sample of resin beads (~2 mg) with DCM and DMF.

  • Place beads in a small glass vial.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Blue/Green Beads: Positive (+). Secondary amine is free.[4] Coupling incomplete.

  • Colorless/Yellow Beads: Negative (-). Secondary amine is acylated. Coupling complete.

  • Note: If the solution turns blue but beads are yellow, it may be a false positive from supernatant amine. Check the beads specifically.

SOP-02: "Gold Standard" N-Me-Phe Coupling Recipe

For coupling AA-X onto N-Me-Phe-Resin.

  • Resin Swelling: DCM (10 min), then DMF (10 min).

  • Activation (In a separate vial):

    • Amino Acid (5.0 eq)

    • HATU (4.9 eq)

    • HOAt (5.0 eq) - Optional but recommended

    • DIEA (10.0 eq)

    • Dissolve in minimal DMF/NMP (1:1).

    • Wait: Pre-activate for exactly 2 minutes.

  • Reaction:

    • Add mixture to resin.[1][3][4][5][6][7][8][9]

    • Microwave: 75°C for 10 minutes (Power: 25-30W).

    • OR Room Temp: 2 hours with vigorous shaking.

  • Monitoring: Perform Chloranil Test.

  • Double Couple: If using Room Temp, double coupling is mandatory. Repeat steps 2-3.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • BenchChem. (2025).[1][6][9] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.Link

  • Isidro-Llobet, A., et al. (2005).[2] Amino Acid-Protecting Groups in Organic Synthesis.[2] Chemical Reviews. (Context: DKP prevention strategies). Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides.[2][10] Journal of Peptide Science. (Context: HATU/HOAt efficiency). Link

  • Vojkovsky, T. (1995).[5] Detection of secondary amines on solid phase.[5] Peptide Research.[5][9][11] (Context: Chloranil Test Protocol). Link

Sources

Troubleshooting difficult sequences containing 2-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting difficult sequences containing 2-(Methylamino)-3-phenylpropanoic acid (


-Me-Phe)
Role:  Senior Application Scientist
Date:  October 26, 2023

Introduction: The Steric Barrier[1]

Welcome to the technical support guide for


-methylated peptide synthesis. You are likely here because your synthesis has stalled, or your mass spectrum shows deletion sequences and unexpected peaks.

The molecule this compound (


-Me-Phe) presents a unique dual-threat in Solid-Phase Peptide Synthesis (SPPS):
  • Steric Hindrance: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methyl group creates a massive steric wall, making it difficult for the next activated amino acid to attack the secondary amine.[1]
    
  • Nucleophilic Aggression: Once deprotected, the secondary amine is highly nucleophilic but sterically constrained, favoring intramolecular cyclization (Diketopiperazine formation) over intermolecular coupling.

This guide moves beyond standard protocols to address these specific high-failure modes.

Module 1: The Coupling Blockade (Getting the Next Residue On)

User Question: I have successfully coupled Fmoc-N-Me-Phe-OH to my resin, but the subsequent amino acid will not couple. I see a large deletion peak. What is happening?

Technical Diagnosis: You are experiencing the "N-methyl barrier."[2] The methyl group on the nitrogen hinders the approach of the incoming activated amino acid.[1] Standard reagents (HBTU/DIC) often fail here because they cannot generate an activated species reactive enough to overcome this steric clash before hydrolysis or rearrangement occurs.

Troubleshooting Protocol

Step 1: Switch Activation Chemistry Abandon standard carbodiimides (DIC) or uronium salts (HBTU) for this specific step. You require reagents that generate highly reactive active esters or acid halides.

Reagent ClassRecommendationWhy?
Standard (High Power) HATU / HOAt The 7-aza group in HATU/HOAt utilizes a "neighboring group effect" (anchimeric assistance) that accelerates the coupling rate significantly compared to HOBt-based reagents [1].
Advanced (Steric) COMU / Oxyma COMU often shows superior performance to HATU for difficult sequences and is safer (no explosion risk like HOBt) [2].[3]
The "Nuclear Option" PyBrOP or PyAOP PyBrOP generates an acid bromide in situ. Acid halides are small and highly reactive, often penetrating the steric shield of the

-methyl group where active esters fail [3].

Step 2: The Optimized Coupling Protocol For the amino acid immediately following


-Me-Phe:
  • Swell Resin: DCM (3x), DMF (3x).[4]

  • Activation (choose one):

    • Option A (HATU): 5 eq Amino Acid, 4.9 eq HATU, 10 eq DIEA in DMF. Pre-activate for 30 seconds.

    • Option B (PyBrOP): 5 eq Amino Acid, 5 eq PyBrOP, 10 eq DIEA in DMF. Do not pre-activate (risk of racemization). Add directly to resin.

  • Coupling: Shake for 2 hours (double the standard time).

  • Re-couple: Drain and repeat the step with fresh reagents (Double Coupling is mandatory here).

Decision Logic: Coupling Strategy

CouplingStrategy Start Coupling Next AA onto N-Me-Phe Standard Attempt HATU/HOAt (Double Couple) Start->Standard Check Chloranil Test (See Module 4) Standard->Check Success Proceed with Synthesis Check->Success Negative (Clear) Fail Test Positive (Blue) Check->Fail Positive (Blue) Capping Acetylation Cap (Prevent Deletion Peptides) Check->Capping Still Fails Nuclear Switch to PyBrOP or Acid Fluoride (TFFH) Fail->Nuclear Nuclear->Check

Figure 1: Decision tree for overcoming steric hindrance during coupling events involving N-methylated residues.

Module 2: The Fatal Flaw (Diketopiperazine Formation)

User Question: My peptide yield is near zero. The mass spec shows the correct mass for the cleaved dipeptide, but the rest of the sequence is missing.

Technical Diagnosis: You are a victim of Diketopiperazine (DKP) formation . If


-Me-Phe is the second residue from the C-terminus (or coupled to a Proline), the moment you remove the Fmoc group, the free secondary amine attacks the C-terminal ester linkage to the resin. This cleaves the dipeptide off the resin as a cyclic byproduct (DKP) [4].

Risk Factors:

  • 
    -Me-Phe is at position 2 (C-term AA-1).
    
  • C-terminal residue is Proline or Glycine.[5]

  • Using Wang or Rink Amide resin (benzyl ester/amide linkages are susceptible).

Prevention Protocol

Method A: The Resin Switch (Recommended) Use extremely bulky resins that sterically block the intramolecular attack.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: The massive trityl group prevents the amine from reaching the ester linkage.[5]

  • Trityl Linkers: Same principle.

Method B: The Dipeptide Strategy If you cannot change resins, do not couple


-Me-Phe as a single unit.
  • Synthesize the dipeptide (Fmoc-AA-(

    
    -Me-Phe)-OH) in solution phase.
    
  • Purify the dipeptide.

  • Couple the entire dipeptide block to the resin. Why? This bypasses the specific "free amine at position 2" stage where DKP occurs.

DKP Mechanism & Prevention

DKP_Prevention Risk Is N-Me-Phe at Position 2? Safe Low DKP Risk Proceed Standard Risk->Safe No HighRisk High DKP Risk Risk->HighRisk Yes ResinCheck Current Resin? HighRisk->ResinCheck Wang Wang/Rink (Unsafe) ResinCheck->Wang CTC 2-CTC/Trityl (Safe) ResinCheck->CTC Action1 Switch to 2-CTC Resin Wang->Action1 Option A Action2 Use Dipeptide Block Coupling Wang->Action2 Option B CTC->Safe

Figure 2: Workflow to assess and mitigate the risk of Diketopiperazine (DKP) formation.

Module 3: The Silent Error (Racemization)

User Question: I isolated my peptide, but the HPLC shows a doublet peak with identical mass. Is my N-Me-Phe racemized?

Technical Diagnosis: Yes.


-alkylated amino acids are highly prone to racemization during activation.[3] Unlike standard amino acids, they form oxazolonium ions  very easily. This intermediate allows the alpha-proton to be abstracted by base, inverting the stereocenter [5].
Anti-Racemization Protocol
  • Base Selection is Critical:

    • Avoid TEA (Triethylamine) completely. It is too strong and unhindered.

    • Use DIEA (Diisopropylethylamine) as the standard.

    • For maximum safety, use TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker base that is sufficient to deprotonate the carboxylic acid but struggles to abstract the alpha-proton.

  • Additives:

    • Always use Oxyma Pure or HOAt . These additives suppress oxazolonium formation.

  • Temperature:

    • Never heat the coupling step of the

      
      -Me-Phe itself. Keep it at Room Temperature or 0°C. (Note: You can heat the coupling of the next residue, just not the activation of the 
      
      
      
      -Me-Phe).

Module 4: Visibility (Monitoring)

User Question: I ran a Kaiser test to check if the N-Me-Phe coupled, but the beads stayed yellow. Then I tried to couple the next AA, and it failed. Why did the test lie?

Technical Diagnosis: The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's Purple, which requires a primary amine.


-Me-Phe has a secondary amine.[6][7] The Kaiser test will always be negative (yellow) for N-Me-Phe, yielding a false pass. 
The Correct Test: Chloranil or Isatin

You must use the Chloranil Test or Isatin Test to detect secondary amines [6].[6][7][8]

Chloranil Test SOP (Standard Operating Procedure)

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[9]

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Take a small sample of resin beads (~5 mg) into a small glass tube.[6][7]

  • Wash beads 3x with Ethanol to remove acidic/basic residues.

  • Add 2 drops of Solution A.

  • Add 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

Color Result Meaning
Clear / Yellow Negative (-) No free secondary amine. Coupling is complete (or N-term is blocked).

| Blue / Green | Positive (+) | Free secondary amine present. Coupling failed or deprotection was successful. |

References

  • Carpino, L. A. (1993).[10] 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive.[11] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

  • Giraud, M., et al. (1999). Diketopiperazine formation: a major side reaction in the synthesis of N-methylated peptides. Journal of Peptide Science, 5(3), 157-161. Link

  • Bachem Technical Guides. (2023). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[12][3][13] Link

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping: Chloranil Test. Link

Sources

Solving aggregation issues in peptides with 2-(Methylamino)-3-phenylpropanoic acid

[1]

Module 3: Troubleshooting Solubility Post-Cleavage

If your peptide is successfully synthesized but precipitates in aqueous buffer, you are likely facing Hydrophobic Collapse , not amyloid aggregation.

Diagnostic Table: Aggregation Type vs. Solution

SymptomCauseSolution
Gel formation in waterH-Bond Network (

-sheets)
Add Chaotropes (Urea, Guanidine) or more N-Me-Phe residues.[1]
White precipitate / CloudyHydrophobic CollapseThe peptide is too lipophilic. Use organic co-solvents (DMSO, Acetonitrile).[1]
Oiling out Isoelectric Point (pI) CrashCheck pH. If pH

pI, adjust pH to be

2 units away from pI.
Protocol 2: The "Magic Mixture" for HPLC Purification

If N-Me-Phe peptides stick to your column or precipitate in the loop:

  • Dissolution Solvent: Do not use water.[1] Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or Formic Acid .[1]

  • Buffer A: Water + 0.1% TFA.[1]

  • Buffer B: Acetonitrile + 0.1% TFA.

  • Column Heating: Run the HPLC column at 60°C . This is often mandatory for Phe-rich peptides to prevent on-column aggregation.[1]

Frequently Asked Questions (FAQ)

Q1: I used HATU to couple N-Me-Phe, but I see significant racemization (D-isomer). Why? A: Activation of N-methyl amino acids makes them highly prone to racemization via base-catalyzed enolization.[1]

  • Fix: Switch from DIPEA to 2,4,6-Collidine (a weaker, hindered base).[1][6]

  • Fix: Use Oxyma Pure instead of HOBt/HOAt.

  • Fix: Keep the activation time short (< 2 min) before adding to resin.

Q2: Can I use N-Me-Phe at the C-terminus? A: It is not recommended for SPPS. Loading N-Me-Phe onto a resin (e.g., Wang resin) is difficult, and the ester bond is prone to diketopiperazine (DKP) formation, which cleaves the dipeptide off the resin prematurely. If you must, use 2-Chlorotrityl Chloride resin which is sterically bulky and prevents DKP formation.[1]

Q3: How many N-Me-Phe residues do I need to stop aggregation? A: Usually, replacing one residue in the core of the hydrophobic stretch is sufficient to disrupt the "zipper." For example, in the Alzheimer's A

References

  • Soto, C., et al. (1998). "Beta-sheet breaker peptides inhibit fibrillogenesis in a rat brain model of amyloidosis: implications for Alzheimer's therapy."[1] Nature Medicine.[1]

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.

  • BenchChem Support. (2025).[1][2][7][8] "Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines." BenchChem Technical Notes.

  • Chatterjee, J., et al. (2012). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl-Rich Peptides." Journal of Peptide Science.

Technical Support Center: Purification of N-Methylated Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: N-Me-Phe-PUR-001

Executive Summary

Welcome to the technical support hub for N-methylated peptide purification. You are likely here because your standard RP-HPLC protocol—which works perfectly for canonical peptides—is failing.

N-methylation of phenylalanine (N-Me-Phe) introduces a unique set of physicochemical alterations. While it enhances metabolic stability and membrane permeability (critical for ADME), it simultaneously creates three distinct purification hurdles:

  • Conformational Heterogeneity: Slow cis/trans isomerization of the N-methyl amide bond, resulting in peak splitting or broadening ("ghost peaks").

  • Hydrophobic Aggregation: Increased lipophilicity leading to column fouling and poor solubility.

  • Synthetic Byproducts: Steric hindrance during synthesis generates "deletion sequences" (N-1 impurities) and racemized diastereomers that are chromatographically similar to the target.

This guide provides the diagnostic logic and protocols to resolve these specific issues.

Module 1: Chromatographic Anomalies (The "Ghost Peak" Phenomenon)

User Query:

"My purified peptide shows two distinct peaks on analytical HPLC. Mass spec confirms they have the exact same mass. Is my peptide impure?"

Technical Diagnosis:

This is the hallmark of Rotameric Isomerization . Unlike standard peptide bonds which overwhelmingly favor the trans conformation, N-methylation lowers the energy barrier between cis and trans states. For N-Me-Phe, the interconversion rate is often slow on the NMR/HPLC timescale (seconds to minutes).

  • The Trap: Users often try to prep-purify these "impurities" separately. Upon re-injection, the single peak re-equilibrates back into two peaks.

  • The Validation: If the ratio of the peaks changes with temperature, or if they coalesce at high temperature, they are conformers, not impurities.

Troubleshooting Workflow

PeakDiagnosis Start Symptom: Split/Broad Peaks (Same Mass) Step1 Run HPLC at 60°C Start->Step1 Decision Do peaks coalesce or change ratio? Step1->Decision ResultA Conformers (Rotamers) Proceed to Protocol A Decision->ResultA Yes ResultB Diastereomers/Impurities Proceed to Protocol B Decision->ResultB No

Figure 1: Diagnostic logic for distinguishing conformational isomers from chemical impurities.

Protocol A: Handling Rotamers

Objective: Force peak coalescence for accurate purity assessment and collection.

  • Elevate Column Temperature: Set the column oven to 60°C – 70°C .

    • Why: Heat increases the rate of cis/trans interconversion. When the rate exceeds the chromatographic timescale, the split peaks merge into a single, sharp peak (time-averaged population).

  • Modify Mobile Phase: Switch to a buffer with a higher pH (e.g., Ammonium Bicarbonate pH 7.5) if the peptide sequence permits.

    • Note: Acidic conditions (TFA) often stabilize distinct rotamer populations.

Module 2: The Hydrophobicity Trap (Solubility & Aggregation)

User Query:

"My N-Me-Phe peptide precipitates on the column or elutes as a smeared blob with high backpressure."

Technical Diagnosis:

N-methylation removes a hydrogen bond donor (the amide proton), preventing the formation of secondary structures like


-sheets, but it significantly increases lipophilicity. N-Me-Phe is exceptionally hydrophobic. Standard Mobile Phase A (0.1% TFA in Water) is often too polar to solvate these peptides, causing them to crash out at the head of the column.
Data: Solubility Modifiers
AdditiveRoleRecommended Conc.Mechanism
Hexafluoroisopropanol (HFIP) Solubilizer5–10% in Mobile Phase ADisrupts hydrophobic aggregates; fluorinated nature aids desorption.
Isopropanol (IPA) Co-solvent5–20% in Mobile Phase BIncreases solvation power of the organic phase for lipophilic sequences.
Formic Acid Modifier0.1% (Replace TFA)TFA is an ion-pairing agent that increases retention. Formic acid is less hydrophobic, helping elute "sticky" peptides earlier.
Protocol B: Solubilization & Gradient Optimization
  • Sample Preparation:

    • Do NOT dissolve in 100% aqueous buffer.

    • Dissolve crude peptide in minimal DMSO or DMF (e.g., 50-100 µL).

    • Dilute with 50% Acetonitrile/Water to the injection volume.

    • Critical Check: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, add 10% HFIP.

  • Column Selection:

    • Switch from C18 to C8 or C4 .

    • Reasoning: N-Me-Phe peptides bind too strongly to C18, requiring high % organic to elute, which compresses the gradient window. A shorter alkyl chain (C4/C8) reduces retention, allowing elution at lower organic concentrations where separation is better controlled.

Module 3: Impurity Profiling (The "N-1" Nightmare)

User Query:

"I have a shoulder on my main peak that I cannot separate. It has a mass difference of -14 Da or -147 Da."

Technical Diagnosis:
  • Racemization (-14 Da shift is rare, usually same mass): N-methyl amino acids are prone to base-catalyzed racemization during synthesis. The resulting diastereomers (L-L-L vs L-D-L) have identical mass but different hydrophobicity.

  • Deletion Sequences (-147 Da for Phe): The steric bulk of the N-methyl group hinders the coupling of the next amino acid. If the coupling is incomplete, you get a "deletion sequence" (missing one residue). These are structurally very similar to the full-length peptide.

Protocol C: High-Resolution Separation

To separate diastereomers or deletion sequences, you must maximize selectivity (


) , not just efficiency (

).
  • Shallow Gradients:

    • Standard: 5%

      
       95% B over 20 mins (Slope = 4.5%/min).
      
    • Optimized: 0.25% to 0.5% increase per minute.

    • Example: If peptide elutes at 40% B, run a gradient from 30%

      
       50% B over 40 mins .
      
  • Orthogonal Stationary Phases:

    • If C18 fails, use a Phenyl-Hexyl column.

    • Mechanism:[1] Phenyl-Hexyl columns interact via

      
      -
      
      
      
      stacking with the Phenylalanine rings. This interaction is highly sensitive to the spatial orientation of the aromatic ring, providing superior separation for diastereomers (D-Phe vs L-Phe) compared to simple hydrophobic interaction (C18).

Summary of Experimental Workflow

Workflow Crude Crude Peptide (N-Me-Phe) Solubility Solubility Check (DMSO/HFIP) Crude->Solubility Scout T-Gradient Scout (Run at 25°C & 60°C) Solubility->Scout Analysis Analyze Peaks Scout->Analysis Path1 Split Peaks Coalesce (Isomers) Analysis->Path1 Temp Sensitive Path2 Distinct Impurities (Deletions/Racemates) Analysis->Path2 Temp Stable Method1 Prep at 60°C Buffer: NH4HCO3 Path1->Method1 Method2 Phenyl-Hexyl Col Shallow Gradient Path2->Method2

Figure 2: Step-by-step method development workflow for N-methylated peptides.

References

  • ResearchGate. (n.d.). Purification of peptides from the NIL by RP-HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? Retrieved from [Link]

Sources

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with 2-(Methylamino)-3-phenylpropanoic acid (N-Me-Phe)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals working with N-methylated amino acids, specifically focusing on the challenges posed by 2-(Methylamino)-3-phenylpropanoic acid (N-Me-Phe) and its high propensity for diketopiperazine (DKP) formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind DKP formation involving N-Me-Phe.

Q1: What is diketopiperazine (DKP) formation and why is it a critical issue in peptide synthesis?

Diketopiperazine formation is an intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly after the deprotection of the second amino acid in the sequence.[1][2] The newly liberated N-terminal amine attacks the ester bond linking the first amino acid to the resin, forming a stable six-membered cyclic dipeptide (a DKP). This event cleaves the dipeptide from the resin, resulting in two major problems:

  • Truncated Peptides: The synthesis continues on the now-unreacted resin sites, leading to a final product that is missing the first two amino acids.[1]

  • Reduced Yield: The formation and loss of the DKP byproduct directly reduce the overall yield of the target peptide.[1][3]

Q2: Why is this compound (N-Me-Phe) especially prone to causing DKP formation?

The susceptibility of N-Me-Phe is due to a combination of electronic and steric factors:

  • Enhanced Nucleophilicity: The N-methyl group makes the secondary amine more nucleophilic than a primary amine, accelerating the intramolecular attack on the resin linkage.

  • Steric Hindrance: The N-methyl group significantly hinders the approach of the incoming activated amino acid.[3][4] This slows down the desired coupling reaction, extending the time the reactive dipeptide-resin intermediate is exposed to basic conditions, thereby increasing the probability of cyclization.[1][3]

  • Favorable Conformation: N-methylated residues, much like proline, can more readily adopt the cis-amide bond conformation necessary for the backside attack that leads to cyclization.[2]

Q3: What are the primary experimental factors that accelerate DKP formation?

Several conditions can exacerbate DKP formation:

  • Prolonged Base Exposure: Extended Fmoc-deprotection times with piperidine create a prolonged window for the base-catalyzed cyclization to occur.[1][2]

  • Elevated Temperature: Higher temperatures increase the rate of most reactions, including the DKP side reaction.[5][6] While heat can sometimes be used to drive difficult couplings, it is a double-edged sword.[3][6]

  • Inefficient Coupling Reagents: Using standard coupling reagents that are not potent enough to overcome the steric hindrance of N-Me-Phe leads to slow couplings and, consequently, more time for DKP formation.[4]

  • Solvent Choice: Polar aprotic solvents like DMF and NMP, which are common in SPPS, can stabilize the transition state of the cyclization reaction.[1][5]

Q4: How can I reliably detect DKP formation during my synthesis?

Detection is key to troubleshooting. Use the following analytical methods:

  • LC-MS Analysis: This is the most definitive method. Analyze the filtrate from the deprotection and coupling steps to look for a mass corresponding to the cyclo(AA1-N-Me-Phe) byproduct. Also, analyze the final cleaved peptide for a major impurity with a mass indicating the loss of the first two residues.[1]

  • Qualitative Tests: The standard Kaiser test is unreliable for secondary amines like N-Me-Phe and will give a false negative.[4] A bromophenol blue test is a more suitable alternative for monitoring the presence of the free N-methyl amine on the resin.[4]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered when using N-Me-Phe.

Scenario 1: My final LC-MS shows a major peak corresponding to a peptide missing the first two amino acids.

  • Probable Cause: Significant DKP formation has occurred. The dipeptide of your first amino acid and N-Me-Phe cyclized and was cleaved from the resin, and synthesis continued on the truncated sequence.

  • Recommended Actions:

    • Switch Coupling Reagent: Upgrade from standard reagents (e.g., HBTU, DIC/HOBt) to a more potent one designed for sterically hindered couplings, such as HATU or PyAOP.[7][8] This accelerates the subsequent coupling step, minimizing the window for cyclization.

    • Lower the Temperature: Perform the coupling reaction immediately following N-Me-Phe deprotection at 0°C.[9] This slows the kinetics of DKP formation more significantly than the coupling reaction.

    • Modify Deprotection: Reduce piperidine exposure time or switch to a milder deprotection cocktail like 2% DBU / 5% piperazine in NMP.[2][10]

Scenario 2: The overall yield of my peptide is extremely low, and the crude HPLC is a complex mixture of many small peaks.

  • Probable Cause: A combination of DKP formation and incomplete coupling at the N-Me-Phe residue. The steric hindrance of N-Me-Phe is preventing the next amino acid from coupling efficiently, leading to deletion sequences, while the unreacted dipeptide is slowly being cleaved via DKP formation.[3]

  • Recommended Actions:

    • Implement the "Bypass" Strategy: The most robust solution is to avoid forming the vulnerable dipeptide on the resin altogether. Pre-synthesize the Fmoc-AA3-(N-Me-Phe)-OH dipeptide in solution and couple it as a single unit onto the resin-bound AA1.[2] See Protocol 3A for this advanced method.

    • Perform a Double Coupling: After the first coupling attempt onto the deprotected N-Me-Phe, drain the resin and repeat the coupling with a fresh solution of activated amino acid and coupling reagent.

Scenario 3: The bromophenol blue test is positive after Fmoc removal from N-Me-Phe, but the subsequent coupling reaction is incomplete.

  • Probable Cause: The Fmoc group was successfully removed, but the steric bulk of the N-Me-Phe residue is preventing the incoming amino acid from coupling efficiently.[3][4]

  • Rationale & Action: This confirms the issue is poor coupling efficiency, not a failure in deprotection. The prolonged time this takes allows DKP formation to proceed in the background. Your primary focus should be on accelerating the coupling step.

  • Recommended Actions:

    • Immediately implement Protocol 1A , which uses a powerful coupling reagent (HATU) and an extended coupling time at a controlled low temperature.

    • Increase the equivalents of the amino acid and coupling reagent from the standard 3-4 eq. to 5 eq. to drive the reaction forward.

Section 3: Mitigation Strategies & Experimental Protocols

Strategy 1: Optimized Coupling Conditions (The "Speed" Approach)

The logic here is to make the desired coupling reaction kinetically far more favorable than the DKP side reaction.

Protocol 1A: High-Efficiency Coupling with HATU at Low Temperature

This protocol is designed to rapidly cap the deprotected N-Me-Phe before it can cyclize.

  • Resin Preparation: Following the successful coupling of Fmoc-N-Me-Phe-OH, perform Fmoc deprotection using a reduced exposure time (e.g., 2 x 7 minutes with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x).[4]

  • Reagent Preparation (Pre-activation): In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

  • Activation: Add 8 equivalents of DIPEA to the amino acid/HATU solution. Allow activation to proceed for no more than 2 minutes at room temperature to minimize potential racemization.[4][8]

  • Cooling: Place the reaction vessel containing the resin in an ice bath (0°C).

  • Coupling: Add the activated amino acid solution to the cooled resin.

  • Reaction: Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours. The extended time is often necessary for hindered couplings.[4]

  • Monitoring & Washing: Perform a bromophenol blue test to confirm reaction completion. If incomplete, consider a second coupling. If complete, wash the resin thoroughly with DMF and DCM.

Strategy 2: Modified Fmoc-Deprotection (The "Gentle" Approach)

This strategy aims to minimize DKP formation by using a less aggressive base for deprotection, which is less likely to promote the cyclization side reaction.

Protocol 2A: DBU/Piperazine Deprotection

This cocktail has been shown to suppress DKP formation compared to standard piperidine solutions.[2][10]

  • Prepare Deprotection Solution: Create a solution of 2% DBU (v/v) and 5% piperazine (w/v) in NMP.

  • Deprotection: After coupling N-Me-Phe, wash the resin and add the DBU/piperazine solution. Agitate for 2 x 10-minute intervals.

  • Washing: Thoroughly wash the resin with NMP (5x) and DCM (3x) before proceeding immediately to the next coupling step, preferably using an optimized protocol like 1A .

Strategy 3: Dipeptide Building Block (The "Bypass" Approach)

This is the most effective but also most labor-intensive method. It completely avoids the formation of the susceptible dipeptide-resin linkage.

Protocol 3A: Synthesis and Coupling of Fmoc-AA3-(N-Me-Phe)-OH

This protocol outlines the general steps. Specific conditions for the solution-phase synthesis may need to be optimized based on the amino acids used.

  • Solution-Phase Coupling: In solution, couple Fmoc-AA3-OH with H-N-Me-Phe-OMe (methyl ester) using a suitable coupling reagent like HATU or HCTU to form the protected dipeptide methyl ester.

  • Saponification: Hydrolyze the methyl ester of the dipeptide using a mild base (e.g., LiOH in THF/water) to yield the free acid, Fmoc-AA3-(N-Me-Phe)-OH.

  • Purification: Purify the dipeptide building block by chromatography.

  • Solid-Phase Coupling: Couple the purified dipeptide onto your resin-bound AA1 using the conditions described in Protocol 1A . Since this is now a dipeptide coupling, expect slower kinetics and allow for extended reaction times.

Section 4: Data & Workflow Visualization

Table 1: Comparison of Coupling Reagents for N-Me-Phe
Coupling ReagentRelative Efficiency for Hindered CouplingsRisk of RacemizationKey Considerations
HBTU/HCTUModerateLowOften insufficient for N-methylated residues, leading to incomplete coupling and promoting DKP.[4]
HATU/HAPyUVery High Low with short pre-activationHighly recommended for N-methylated amino acids.[8] The HOAt-based byproduct is a superior leaving group.
PyAOP/PyBOPHighLowStrong phosphonium salt reagents. PyAOP is often preferred.[11]
PyBrOPVery High HigherExtremely reactive and effective for hindered couplings, but should be used with caution due to increased risk of racemization.[7][9]
Diagrams

DKP_Mechanism cluster_resin On Resin cluster_solution Cleaved from Resin Resin_AA1 Resin-Linker-CO-AA1-NH Dipeptide_Fmoc Fmoc-N(Me)Phe-CO-AA1-Resin Piperidine 20% Piperidine/DMF (Base) Dipeptide_Fmoc->Piperidine Fmoc Deprotection Dipeptide_Free H-N(Me)Phe-CO-AA1-Resin (Free Secondary Amine) DKP Cyclo(AA1-NMePhe) (Diketopiperazine) Dipeptide_Free->DKP Intramolecular Attack (Fast, Undesired) Incoming_AA Fmoc-AA3-OH + Coupling Reagent Dipeptide_Free->Incoming_AA Intermolecular Coupling (Slow, Desired) Truncated Truncated Sequence (Continues Synthesis) DKP->Truncated Results in Piperidine->Dipeptide_Free Tripeptide Fmoc-AA3-N(Me)Phe-CO-AA1-Resin (Desired Product) Incoming_AA->Tripeptide DKP_Workflow Start Start: Synthesis involves Fmoc-N-Me-Phe-OH Check_Position Is N-Me-Phe at position 2? Start->Check_Position Strategy_Select High risk of DKP. Select mitigation strategy. Check_Position->Strategy_Select Yes Low_Risk Lower risk. Monitor synthesis closely. Check_Position->Low_Risk No Proto1A Strategy 1: Speed Use Protocol 1A (HATU @ 0°C) Strategy_Select->Proto1A If DKP persists Proto2A Strategy 2: Gentle Use Protocol 2A (DBU/Piperazine) Strategy_Select->Proto2A Initial Attempt Check_Yield Is yield/purity critical? Strategy_Select->Check_Yield Proto3A Strategy 3: Bypass Use Protocol 3A (Dipeptide Block) Check_Yield->Proto1A No Check_Yield->Proto3A Yes

Caption: Decision workflow for minimizing DKP formation.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wang, J., Berglund, M. R., Braden, T., Krauss, S. T., & Singh, T. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809–46821. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

  • Bawolska, P., & Bąchor, R. (2021). N-methylation in amino acids and peptides: Scope and limitations. Molecules, 26(11), 3144. [Link]

  • ResearchGate. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?. Retrieved from [Link]

  • Alsina, J., Giralt, E., & Albericio, F. (1996). Use of N-tritylamino acids and PyAOP1 for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis using alkoxybenzyl ester anchoring linkages. Tetrahedron Letters, 37(24), 4195–4198. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. International Journal of Peptide and Protein Research, 21(4), 406–410. [Link]

  • Wang, J., Berglund, M. R., Braden, T., Krauss, S. T., & Singh, T. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809–46821. [Link]

  • Liu, Y., Wu, Y., & Zhang, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. [Link]

Sources

Technical Support Center: Optimizing Reaction Kinetics for N-Me-Phe Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for N-Methyl-Phenylalanine (N-Me-Phe) Coupling Steps To: Research Scientists, Peptide Chemists, and Process Development Engineers From: Senior Application Scientist, Peptide Synthesis Division[1]

Introduction: The "N-Methyl Wall"

Coupling onto an N-methylated residue (like N-Me-Phe) is one of the most notorious bottlenecks in solid-phase peptide synthesis (SPPS).[1] You are fighting two adversaries simultaneously:

  • Steric Hindrance: The methyl group on the nitrogen creates a physical blockade, drastically reducing the collision frequency between the amine and the incoming activated amino acid.[2]

  • Electronic Deactivation: The secondary amine is more basic but often less nucleophilic in the crowded environment of the resin matrix compared to a primary amine.

Standard protocols (e.g., HBTU/DIEA, 30 min) will almost invariably lead to deletion sequences (n-1 impurities).[1] This guide provides the kinetic adjustments and troubleshooting workflows required to overcome this barrier.

Module 1: Reagent Selection & Kinetic Strategy

Do not rely on standard coupling times. The kinetics of N-methyl coupling are orders of magnitude slower than standard amino acids.[1]

The "Power" Reagents: HATU vs. COMU

For N-Me-Phe coupling, standard carbodiimides (DIC) or benzotriazoles (HBTU) are insufficient.[1] You must use reagents that generate highly reactive active esters with "neighboring group participation."

FeatureHATU (The Benchmark)COMU (The Modern Standard)Recommendation
Leaving Group OAt (7-aza-benzotriazole)Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)Both provide the "neighboring group effect" to accelerate coupling.[1]
Reactivity Extremely HighComparable to or higher than HATUUse COMU if available; it is safer (non-explosive) and often shows lower racemization.[3]
Racemization Low, but risk increases with base strengthVery Low (Internal base buffering effect)COMU is preferred for Cys/His containing sequences.
Stability High in DMFLower stability in DMF (hydrolyzes faster)Freshly prepare COMU solutions immediately before use.[1]
Recommended Protocol: The "Double-Hit" Strategy

Never rely on a single coupling for N-Me-Phe.[1]

  • Coupling 1: 3 eq AA / 3 eq HATU (or COMU) / 6 eq DIEA. Time: 1 hour.

  • Drain & Wash: DMF (3x).

  • Coupling 2: Repeat fresh reagents. Time: 1 hour.

    • Pro-Tip: If the incoming amino acid is also hindered (e.g., Val, Ile, Thr), switch the solvent in Coupling 2 to NMP or a mixture of DMSO/NMP (1:4) to disrupt beta-sheet aggregation.

Module 2: Visualization of the Steric Barrier

The following diagram illustrates why standard kinetics fail. The methyl group forces the incoming activated ester to adopt specific, energetically unfavorable trajectories to access the nitrogen lone pair.

NMePhe_Barrier Resin Resin Support NMePhe N-Me-Phe Residue (Secondary Amine) Resin->NMePhe Methyl Methyl Group (Steric Blockade) NMePhe->Methyl Attached to N Coupling Peptide Bond Formation NMePhe->Coupling High Energy Barrier Incoming Incoming Activated AA (e.g., Fmoc-Val-OAt) Methyl->Incoming Repulsion/Hindrance Incoming->NMePhe Slow Diffusion Incoming->Coupling

Caption: The methyl group (Yellow) creates a "cone of protection" around the nitrogen, repelling the incoming activated amino acid (Blue) and necessitating extended reaction times or higher temperatures.[1]

Module 3: Monitoring (The "Blind Spot")

CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) test. It detects primary amines.[2][4] It will yield a "False Negative" (colorless) result on N-Me-Phe, leading you to believe the coupling is complete when it is not.[1]

Method A: The Chloranil Test (Qualitative)

Use this for rapid in-process checks.[1]

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Protocol:

    • Wash a small sample of resin beads with DCM.

    • Add 2 drops of A and 2 drops of B.[5]

    • Wait 5 minutes at room temperature.

  • Interpretation:

    • Blue/Green Beads: Secondary amine present (Incomplete coupling).[6][7] -> Recouple.

    • Colorless/Yellow: Reaction complete.

Method B: Micro-Cleavage LC-MS (Quantitative)

Use this when the Chloranil test is ambiguous or for critical GMP steps.[1]

  • Sample: Take ~2-5 mg of resin.

  • Cleavage: Add 200 µL TFA/H2O/TIS (95:2.5:2.5). Shake for 30-60 mins.

  • Workup: Evaporate TFA with a nitrogen stream. Dissolve residue in 50% Acetonitrile/Water.

  • Analysis: Inject on LC-MS. Look for the mass of the Target vs. Target minus Incoming AA .

Module 4: Troubleshooting & FAQs

Q1: I tried double coupling for 2 hours, but the Chloranil test is still blue. What now?

A: You are likely facing "beta-sheet aggregation" where the peptide chains fold onto themselves, burying the N-terminus.[1]

  • Solution 1 (Heat): Perform the coupling at 50°C to 75°C . (See Microwave section below).[6][8]

  • Solution 2 (Chaotropes): Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks.

  • Solution 3 (Solvent Switch): Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP is a superior solvent for swelling aggregated sequences.

Q2: Can I use Microwave Irradiation to speed this up?

A: Yes, this is the most effective way to optimize time.

  • Protocol: 4 eq AA / 4 eq COMU / 8 eq DIEA.

  • Settings: 75°C for 5 minutes (Power: 25-30W).

  • Warning: If coupling Cysteine (Cys) or Histidine (His) , do NOT exceed 50°C, as racemization becomes significant. For N-Me-Phe, 75°C is generally safe.[1]

Q3: I see a "Target - 28 Da" peak in my MS. What is this?

A: This is likely Diketopiperazine (DKP) formation .

  • Mechanism: When N-Me-Phe is at the N-terminus, and you remove the Fmoc group, the N-methyl amine can back-bite onto the carbonyl of the preceding amino acid, cleaving the dipeptide off the resin.

  • Prevention:

    • Use Trityl-based resins (2-CTC) with bulky linkers.[1]

    • Perform the Fmoc deprotection of the N-Me-Phe residue immediately before the next coupling. Do not let the deprotected resin sit.

    • Use a short, aggressive deprotection (e.g., 20% Piperidine/DMF, 2 x 3 min) rather than standard times.

Module 5: Decision Logic for Optimization

Follow this flowchart when optimizing your reaction time.

Optimization_Flow Start Start Coupling onto N-Me-Phe Standard Standard: 2x Coupling (1 hr each) Reagent: HATU/COMU Start->Standard Check Chloranil Test Standard->Check Result_Clear Colorless/Yellow Check->Result_Clear Negative Result_Blue Blue/Green (Incomplete) Check->Result_Blue Positive Action_Done Proceed to Next AA Result_Clear->Action_Done Branch_Trouble Troubleshooting Mode Result_Blue->Branch_Trouble Option_MW Microwave Coupling 75°C, 10 min Branch_Trouble->Option_MW Equipment Available Option_Solvent Switch Solvent to NMP + 0.1M LiCl Branch_Trouble->Option_Solvent Room Temp Only Option_MW->Check Retest Option_Solvent->Check Retest

Caption: Logical workflow for assessing coupling completeness and selecting the appropriate corrective action.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][9][10][11] An efficient peptide coupling additive.[3][12] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (Seminal paper on the Chloranil Test).
  • Teixidó, M., et al. (2005). Diketopiperazine Formation during Solid-Phase Peptide Synthesis of N-Alkylamino Acid-Containing Peptides. Journal of Peptide Science, 11, 85-92.[1] [Link]

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides and Proteins.[1][12][13] Organic Process Research & Development, 18(11), 1548–1555. [Link]

Sources

Addressing low solubility of 2-(Methylamino)-3-phenylpropanoic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptidomimetic and Synthetic Amino Acid Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(Methylamino)-3-phenylpropanoic acid (commonly known as N-methylphenylalanine or N-Me-Phe).

The introduction of an N-methyl group to the phenylalanine backbone fundamentally alters its solvation dynamics, steric profile, and hydrogen-bonding capacity. This guide provides self-validating protocols and mechanistic troubleshooting to ensure seamless integration of this intermediate into your workflows, whether you are performing in vitro aqueous assays or Solid-Phase Peptide Synthesis (SPPS).

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the free base form of this compound precipitate in standard neutral aqueous buffers (pH 7.4)? Causality & Solution: At physiological pH, N-Me-Phe exists as a zwitterion. While the N-methyl group increases the overall polarizability of the molecule[1], it also introduces a hydrophobic bulk that disrupts the highly ordered hydration shell typically formed around primary amines. The lack of a second proton on the secondary amine reduces its ability to act as a hydrogen-bond donor, significantly lowering its aqueous solubility compared to standard L-phenylalanine. Recommendation: Do not attempt to dissolve the free base directly in PBS. Instead, utilize the hydrochloride salt form and lower the initial pH to protonate the carboxylate group, converting the molecule into a highly soluble cationic species.

Q2: I am synthesizing an amyloidogenic peptide. Will incorporating N-Me-Phe decrease the solubility of my final peptide? Causality & Solution: Counterintuitively, no. While the isolated N-Me-Phe monomer is highly lipophilic and challenging to dissolve in water, incorporating it into a peptide backbone increases the aqueous solubility of the resulting macromolecule. The N-methyl group acts as a steric "blocker" that prevents the intermolecular hydrogen bonding required for


-sheet formation and aggregation[2]. This makes N-Me-Phe an exceptional tool for synthesizing soluble, non-aggregating analogs of hydrophobic sequences like A

42 C-terminal fragments.

Q3: My Fmoc-N-Me-Phe-OH intermediate is coupling very poorly during SPPS, leading to truncated sequences. How do I resolve this? Causality & Solution: The N-methyl group creates severe steric hindrance around the nucleophilic nitrogen, shielding it from incoming activated acyl species. Standard coupling reagents like DIC/HOBt are often insufficiently reactive to overcome this activation energy barrier. Recommendation: Switch to a highly reactive in situ acid chloride generation method using bis(trichloromethyl)carbonate (BTC)[3], or use uronium-based coupling reagents like HATU with a stronger base (DIEA) to drive the sterically hindered coupling to completion.

Part 2: Quantitative Solubility Data

To facilitate rapid experimental planning, the following table synthesizes the validated solubility thresholds for various forms of the N-Me-Phe intermediate across different solvent systems.

Compound FormSolvent SystemMax Validated SolubilityOptimal Conditions / Notes
(S)-2-(Methylamino)-3-phenylpropanoic acid HCl Aqueous (

)
40 mg/mL (223.19 mM)Adjust to pH 1.0 with 1M HCl; heat to 37°C + sonication[4][5].
Fmoc-N-Me-Phe-OH DMF> 150 mg/mLHighly soluble; standard for SPPS coupling[6].
Cbz-N-Me-Phe-OH Dichloromethane (DCM)> 100 mg/mLExcellent for solution-phase synthesis; avoids racemization.
Free Base (Zwitterion) Aqueous Buffer (pH 7.4)< 2 mg/mLProne to precipitation; requires DMSO co-solvent (up to 5%).

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a 40 mg/mL Aqueous Stock Solution (In Vitro Assays)

This protocol utilizes the hydrochloride salt to leverage cationic solvation dynamics, ensuring a stable, high-concentration stock that resists freeze-thaw degradation.

  • Material Selection: Weigh exactly 40.0 mg of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (MW: 215.67 g/mol ) into a sterile 2.0 mL microcentrifuge tube. Do not use the free base (MW: 179.22 g/mol ) for this protocol.

  • Initial Solvation: Add 800

    
    L of molecular biology grade 
    
    
    
    . The suspension will appear cloudy due to incomplete dissociation of the hydrophobic benzyl side chains.
  • Acidification (Critical Step): Dropwise, add 1M HCl while vortexing until the pH reaches approximately 1.0. The high proton concentration forces the equilibrium entirely toward the cationic form, breaking the zwitterionic lattice.

  • Thermal-Kinetic Disruption: Place the tube in a water bath at 37°C for 5 minutes, followed immediately by ultrasonic bath treatment for 10 minutes[4]. The sonication provides the kinetic energy required to overcome the initial heat of solution.

  • Volume Adjustment & Storage: Bring the final volume to exactly 1.0 mL with

    
    . Aliquot the clear solution into 100 
    
    
    
    L fractions and store at -80°C (stable for 6 months)[5].
Protocol B: Optimized SPPS Coupling of Fmoc-N-Me-Phe-OH

This protocol utilizes HATU to overcome the steric barrier of the N-methylated amine during solid-phase elongation.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes. Ensure the terminal amine is fully deprotected (20% Piperidine in DMF).

  • Reagent Preparation: In a separate vial, dissolve 3.0 equivalents of Fmoc-N-Me-Phe-OH and 2.9 equivalents of HATU in a minimal volume of N-Methyl-2-pyrrolidone (NMP). NMP is preferred over DMF here as its higher polarity better stabilizes the transition state of sterically hindered couplings.

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. The solution will turn yellow, indicating the formation of the active HOAt ester.

  • Coupling: Immediately transfer the activated mixture to the resin. Allow the coupling reaction to proceed for 2 to 4 hours at room temperature.

  • Validation: Perform a chloranil test (rather than a Kaiser test, which yields false negatives for secondary amines) to confirm the absence of unreacted secondary amines. If positive, repeat steps 2-4 using BTC and collidine[3].

Part 4: Diagnostic Workflow Visualization

Below is the logical decision tree for addressing solubility and coupling issues related to N-Me-Phe intermediates.

G Start N-Me-Phe Intermediate Solubility / Reactivity Issue CheckPhase Identify Application Phase Start->CheckPhase Aqueous Aqueous Biological Assay (Precipitation at pH 7.4) CheckPhase->Aqueous SPPS Solid-Phase Peptide Synthesis (Incomplete Coupling) CheckPhase->SPPS AqSol1 Switch to HCl Salt Form (Avoid Free Base) Aqueous->AqSol1 SPPSSol1 Dissolve in NMP/DMF (Check Steric Hindrance) SPPS->SPPSSol1 AqSol2 Adjust to pH 1.0 (1M HCl) + Sonicate at 37°C AqSol1->AqSol2 SPPSSol2 Use HATU/DIEA or BTC for Acid Chloride Activation SPPSSol1->SPPSSol2

Caption: Workflow for resolving N-Me-Phe solubility issues in aqueous systems and SPPS.

Part 5: References

  • Organic & Biomolecular Chemistry. "Influence of N-methylation on polarizability and solubility." RSC Publishing. Available at: [Link]

  • PubMed Central. "A two-step strategy for SAR studies of N-methylated Aβ42 C-terminal fragments as Aβ42 toxicity inhibitors." National Institutes of Health (NIH). Available at:[Link]

Sources

Validation & Comparative

1H NMR Characterization of N-Methylphenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR characterization of 2-(Methylamino)-3-phenylpropanoic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound , commonly known as N-Methylphenylalanine (N-Me-Phe) , is a critical non-proteinogenic amino acid used in peptide therapeutics to enhance metabolic stability and membrane permeability.[1] Its characterization presents unique challenges compared to its parent compound, Phenylalanine (Phe), primarily due to the N-methyl group's influence on conformational dynamics and spectral overlap.

This guide provides a definitive technical comparison of N-Me-Phe versus Phe, detailing solvent-dependent spectral features, rigorous assignment logic, and a self-validating experimental protocol.

Part 1: Strategic Context & Spectral Criticality

In drug development, N-methylation is a strategic modification to prevent proteolysis. However, verifying the success of this methylation requires precise NMR analytics. The introduction of the methyl group (


) changes the spin system from an 

(or

) system typical of Phe to a more complex environment influenced by the secondary amine's basicity and rotameric populations.
The "Diagnostic Singlet"

The hallmark of N-Me-Phe is the appearance of a sharp singlet (3H) in the 2.30 – 2.70 ppm range. Its exact position is highly sensitive to pH and solvent due to the protonation state of the secondary amine.

Part 2: Comparative Analysis (N-Me-Phe vs. Phe)

The following data compares the spectral signatures of N-Me-Phe and Phe. Note that chemical shifts (


) are dependent on concentration and pH; values below are typical for zwitterionic forms in 

and protonated forms in

.
Table 1: Comparative Chemical Shift Data[2]
FeatureL-Phenylalanine (Phe) N-Methyl-L-Phenylalanine (N-Me-Phe) Diagnostic Note
Solvent

(pH ~7)

(pH ~7)

-Proton (

)

3.90 – 4.00 ppm (dd)

3.40 – 3.60 ppm (dd)
N-methylation typically shields the

-proton relative to Phe.[2]

-Protons (

)

3.10 – 3.30 ppm (m)

2.90 – 3.20 ppm (m)
Diastereotopic splitting often increases in N-Me-Phe due to steric bulk.
N-Methyl (

)
Absent

2.30 – 2.70 ppm (s)
Primary Indicator. Integral must be 3H relative to 5H aromatic.
Aromatic (

)

7.30 – 7.45 ppm (m)

7.20 – 7.40 ppm (m)
Minimal change, but ring current effects may vary with rotamers.
Amine (

)
Invisible (exchanged)Invisible (exchanged)In

, amine protons exchange with deuterium.
Solvent Selection Strategy
  • 
     (Deuterium Oxide):  Best for determining the zwitterionic state and ensuring a clean aliphatic region. The N-Me signal is a sharp singlet.
    
  • 
     (Dimethyl Sulfoxide):  Essential for observing the ammonium proton (
    
    
    
    )
    if isolated as an HCl salt. In
    
    
    , the
    
    
    protons often appear broad around 8.0–9.5 ppm, and the N-Me group may show coupling to the NH proton (doublet) if exchange is slow, though it often collapses to a singlet.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to be self-validating : the results of one step confirm the accuracy of the next.

Phase 1: Sample Preparation

Objective: Minimize concentration-dependent shifts and pH variability.

  • Massing: Weigh 5.0 – 10.0 mg of N-Me-Phe.

  • Solvent Addition: Add 600 µL of high-quality solvent (

    
     99.9% D or 
    
    
    
    + 0.03% TMS).
  • Homogenization: Vortex for 30 seconds. If using the HCl salt in

    
     (not recommended due to solubility), add 1 drop of 
    
    
    
    to aid solubility.
  • Reference: Ensure an internal standard (TMS or TSP) is present for precise referencing (

    
     ppm).
    
Phase 2: Acquisition Parameters (Bruker/Varian 400+ MHz)
  • Pulse Sequence: zg30 (standard 1D proton).

  • Relaxation Delay (d1): Set to 5.0 s (essential for accurate integration of the N-Me singlet vs. Aromatic protons).

  • Scans (ns): 16 – 64 (sufficient for >10 mg).

  • Spectral Width: -2 to 14 ppm.

Phase 3: Validation Logic (The "Triad Check")
  • Integration Check: Set the aromatic region (7.1–7.4 ppm) to 5.00 .

    • Pass Criteria: The N-Me singlet (2.3–2.7 ppm) must integrate to 3.00 ± 0.1 .

    • Pass Criteria: The

      
      -proton must integrate to 1.00 .
      
  • Coupling Check: The

    
    -proton should appear as a doublet of doublets (dd)  (coupling to the two 
    
    
    
    -protons).
  • Impurity Check: Look for a singlet at ~1.9 ppm (Acetate) or ~3.3 ppm (Methanol) if these solvents were used in synthesis.

Part 4: Visualization & Logic Flow

Diagram 1: Assignment Logic Flow

This decision tree guides the researcher through the spectral assignment, ensuring no peak is misidentified.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum Aromatic Identify Aromatic Region (7.1 - 7.4 ppm) Start->Aromatic Integrate_Ar Integrate to 5.00 H Aromatic->Integrate_Ar Scan_Aliphatic Scan Aliphatic Region (2.0 - 4.5 ppm) Integrate_Ar->Scan_Aliphatic Find_Singlet Locate Sharp Singlet (2.3 - 2.7 ppm) Scan_Aliphatic->Find_Singlet Look for N-Me Verify_Methyl Does it integrate to ~3.0 H? Find_Singlet->Verify_Methyl Find_Alpha Locate Alpha-Proton (3.4 - 4.0 ppm) Verify_Methyl->Find_Alpha Yes Fail Re-evaluate: Check Salt Form or Impurities Verify_Methyl->Fail No (Ratio Mismatch) Verify_Alpha Multiplicity: dd or t? Integrate to 1.0 H? Find_Alpha->Verify_Alpha Find_Beta Locate Beta-Protons (2.9 - 3.3 ppm) Verify_Alpha->Find_Beta Yes Verify_Alpha->Fail No Conclusion Identity Confirmed: N-Methylphenylalanine Find_Beta->Conclusion Coupling Matches Alpha

Caption: Logic flow for the stepwise assignment of N-Me-Phe protons, utilizing integration ratios as the primary validation gate.

Diagram 2: Experimental Workflow

A standardized path from sample to validated data.

Experimental_Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Choice D2O (Zwitterion) DMSO-d6 (HCl Salt) Sample->Solvent Prep Dissolution & Transfer to 5mm Tube Solvent->Prep Acq Acquisition ns=16, d1=5s, 30° pulse Prep->Acq Process Processing LB=0.3 Hz, Phase, Baseline Acq->Process Validate Validation Check 5:3:1 Ratio Process->Validate

Caption: Standardized experimental workflow ensuring reproducibility and quantitative accuracy in NMR characterization.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6951135, N-Methylphenylalanine. PubChem.[3][4] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[5][2] (Provides foundational data for solvent impurity identification in D2O and DMSO). Available at: [Link]

  • Wishart, D. S., et al. (2022). HMDB: The Human Metabolome Database. (Reference for standard amino acid chemical shifts). Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

Comparative Mass Spectrometry Guide: N-Methylphenylalanine vs. Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylphenylalanine (N-Me-Phe) is a non-proteinogenic amino acid frequently incorporated into peptide therapeutics to enhance proteolytic stability and membrane permeability. In mass spectrometry (MS), distinguishing N-Me-Phe from its unmethylated counterpart, Phenylalanine (Phe) , and its structural isomers (e.g., ring-methylated phenylalanine) is critical for sequence validation and impurity profiling.

This guide details the fragmentation mechanics that differentiate these species. The primary diagnostic signature for N-Me-Phe is the m/z 134 immonium ion (shifted +14 Da from Phe) combined with a m/z 91 tropylium ion (confirming the unsubstituted benzyl side chain).

Mechanistic Fragmentation Analysis

The "N-Methyl Effect" on Fragmentation

In Electrospray Ionization (ESI), the protonation site is predominantly the N-terminal amine. N-methylation increases the basicity of the nitrogen, stabilizing the positive charge. This modification alters the fragmentation kinetics in two distinct ways:

  • Immonium Ion Shift: The classic peptide backbone cleavage (a-type ion formation) yields an immonium ion. For Phe, this is

    
     (m/z 120). For N-Me-Phe, the methyl group is retained on the nitrogen, shifting the mass to 
    
    
    
    (m/z 134).
  • Neutral Loss Variation: While Phe typically loses ammonia (

    
    , -17 Da), N-Me-Phe loses methylamine (
    
    
    
    , -31 Da). Both pathways may yield a product ion at m/z 149 (cinnamic acid cation), making the neutral loss value the diagnostic parameter rather than the product ion itself.
Fragmentation Pathways (Graphviz)

The following diagram illustrates the divergent pathways for N-Me-Phe versus Phe.

FragmentationPathways Phe Phenylalanine [M+H]+ m/z 166 Imm_Phe Immonium Ion (Phe) m/z 120 Phe->Imm_Phe - (CO + H2O) Trop Tropylium Ion m/z 91 Phe->Trop Side Chain Cleavage Loss_Phe Neutral Loss: NH3 (-17 Da) Phe->Loss_Phe NMePhe N-Me-Phe [M+H]+ m/z 180 Imm_NMe Immonium Ion (N-Me) m/z 134 NMePhe->Imm_NMe - (CO + H2O) NMePhe->Trop Side Chain Cleavage Loss_NMe Neutral Loss: CH3NH2 (-31 Da) NMePhe->Loss_NMe

Figure 1: Divergent fragmentation pathways for Phenylalanine and N-Methylphenylalanine. Note the specific mass shift in the immonium ion series.

Comparative Data Matrix

The following table synthesizes the characteristic ions required to distinguish N-Me-Phe from its closest structural relatives.

FeaturePhenylalanine (Phe) N-Methylphenylalanine 4-Methylphenylalanine (Ring Isomer)
Precursor [M+H]+ 166.0868180.1025180.1025
Immonium Ion m/z 120.08 m/z 134.10 m/z 134.10
Tropylium Ion m/z 91.05 m/z 91.05 m/z 105.07
Neutral Loss -17 Da (

)
-31 Da (

)
-17 Da (

)
Diagnostic Logic Baseline+14 Da Immonium, Unshifted Tropylium +14 Da Immonium, +14 Da Tropylium
Key Differentiator: Isomeric Resolution

Researchers often confuse N-Me-Phe with ring-methylated isomers (e.g., 4-Methylphenylalanine) because both share the same precursor mass (m/z 180) and immonium mass (m/z 134).

  • N-Me-Phe: The methyl group is on the nitrogen. The side chain remains a benzyl group, yielding a m/z 91 tropylium ion.

  • Ring-Me-Phe: The methyl group is on the ring. The side chain is a methylbenzyl group, yielding a m/z 105 methyl-tropylium ion.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to generate the diagnostic ions listed above using a standard Triple Quadrupole or Q-TOF system.

Sample Preparation
  • Stock Solution: Dissolve standard N-Me-Phe in 50:50 Methanol:Water (0.1% Formic Acid) to 1 mM.

  • Working Solution: Dilute to 1 µM in Mobile Phase A.

  • Blank: Prepare a solvent blank to verify system cleanliness (critical for low-level impurity detection).

LC-MS Parameters[2]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes (rapid elution is acceptable for direct infusion studies, but gradient separates isomers).

  • Ionization: ESI Positive Mode.

Fragmentation Optimization (Stepped CE)

To observe both the fragile immonium ion and the stable tropylium ion, a "Stepped Collision Energy" approach is recommended.

Workflow Start Start: Precursor Selection Select m/z 180.1 Step1 Low CE (10-15 eV) Preserve Molecular Ion Observe [M+H-H2O/CO]+ Start->Step1 Step2 Medium CE (20-30 eV) Generate Immonium Ion Target: m/z 134 Step1->Step2 Step3 High CE (35-50 eV) Generate Tropylium Ion Target: m/z 91 Step2->Step3 Analysis Data Analysis Check Ratio 134/91 Verify Neutral Loss (31 Da) Step3->Analysis

Figure 2: Stepped Collision Energy (CE) workflow to maximize sequence coverage. Low energies preserve the backbone connectivity, while high energies confirm side-chain identity.

Data Interpretation Steps
  • Extract Ion Chromatogram (EIC): Plot m/z 180.10.

  • Filter MS/MS: Select the peak apex.

  • Verify Immonium: Look for m/z 134.1. If m/z 120.1 is present, the sample is contaminated with Phenylalanine.

  • Verify Side Chain: Look for m/z 91.1. If m/z 105.1 is dominant, the sample contains a ring-methylated isomer.

References

  • PubChem. (2025).[2][3] N-Methylphenylalanine Compound Summary. National Library of Medicine. [Link]

  • Matrix Science. (2025). Peptide Fragmentation: Immonium Ions. Mascot Help. [Link]

  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[4][5] [Link]

  • Gehrig, P. M., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS. Journal of the American Society for Mass Spectrometry.[4][5] [Link]

  • IonSource. (2025). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. [Link]

Sources

HPLC Retention Time Comparison: Phenylalanine vs. 2-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, Phenylalanine (Phe) elutes earlier than 2-(Methylamino)-3-phenylpropanoic acid (N-Methylphenylalanine or N-Me-Phe) .

The addition of a methyl group to the amine of Phenylalanine increases the molecule's hydrophobicity (lipophilicity), resulting in stronger interaction with the non-polar stationary phase and a longer retention time (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).
AnalyteStructure NoteRelative HydrophobicityElution Order
Phenylalanine Primary AmineLower1st (Earlier)
N-Methylphenylalanine Secondary Amine (+CH₃)Higher2nd (Later)

Part 1: Physicochemical Basis of Separation[1]

To control this separation, one must understand the molecular drivers at play. The separation is governed by the Solophobic Theory , where the mobile phase forces the hydrophobic analyte to partition into the stationary phase.[1]

Hydrophobicity (The Dominant Factor)[1]
  • Phenylalanine: Contains a benzyl side chain.[1][2] It is hydrophobic relative to many amino acids (like Glycine) but less hydrophobic than its methylated counterpart.[1]

  • N-Methylphenylalanine: The substitution of a hydrogen atom on the amino group with a methyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) adds non-polar surface area. This increases the partition coefficient (LogP), driving the equilibrium toward the C18 stationary phase.[1]
    
Ionization and pKa

Both molecules are zwitterionic.[1] In standard RP-HPLC, we utilize an acidic mobile phase (pH < 3.0) to protonate the carboxylic acid, rendering the molecule cationic (positive charge at the amine, neutral at the acid).[1]

  • Secondary Amine Effect: The secondary amine in N-Me-Phe is slightly more basic than the primary amine in Phe.[1] However, at pH 2.0, both are fully protonated. The retention difference is driven by the alkyl/aryl-C18 Van der Waals interactions, not ionization differences.[1]

Interaction Mechanism Diagram

The following diagram illustrates the differential interaction with the C18 ligand.

G cluster_0 Stationary Phase (C18) cluster_1 Analytes (Mobile Phase) C18 C18 Alkyl Chains (Hydrophobic Surface) Phe Phenylalanine (Primary Amine) Phe->C18 Moderate Hydrophobic Interaction Result1 Shorter Retention Time Phe->Result1 NMePhe N-Methylphenylalanine (Secondary Amine + Methyl) NMePhe->C18 Stronger Hydrophobic Interaction (Due to N-Methyl Group) Result2 Longer Retention Time NMePhe->Result2

Caption: Comparative interaction mechanism showing the increased affinity of N-Methylphenylalanine for the C18 stationary phase due to the additional methyl group.[1]

Part 2: Experimental Protocol

This protocol is designed for self-validation.[1] We use a standard acidic mobile phase to suppress silanol activity (which causes tailing in amines) and ensure consistent ionization.[1]

Materials & Equipment[1][3]
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Detection: UV-Vis Diode Array Detector (DAD).

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 4.6mm ID columns.
Temperature 30°C or 40°CElevated T reduces viscosity and improves mass transfer (sharper peaks).[1]
Wavelength 214 nm (Primary)254 nm (Secondary)214 nm detects the peptide bond/carboxyl; 254 nm is specific to the phenyl ring.[1]
Injection 5-10 µLAvoid volume overload.
Gradient Profile[1][4][5]
  • 0.0 min: 5% B[1]

  • 10.0 min: 60% B[1]

  • 12.0 min: 95% B (Wash)

  • 15.0 min: 5% B (Re-equilibration)

Experimental Workflow Diagram

Workflow Prep Sample Prep (Dissolve in 5% ACN/0.1% TFA) Inject Injection (10 µL) Prep->Inject Sep Separation (C18 Gradient) Inject->Sep Detect Detection (UV 214nm) Sep->Detect Check Check Resolution (Rs > 1.5?) Detect->Check Check->Sep No: Adjust Gradient Slope Result Final Chromatogram Check->Result Yes: Report Data

Caption: Step-by-step experimental workflow with a built-in decision node for resolution verification.

Part 3: Representative Data & Analysis

While exact retention times vary by column dimensions and dwell volume, the Relative Retention (Selectivity,


)  remains constant for this chemistry.
Predicted Performance Data

Based on a 150mm C18 column, 1.0 mL/min, Gradient 5-60% B.

CompoundPredicted Retention (

)
Capacity Factor (

)
Peak Symmetry
Phenylalanine ~4.2 min~1.8> 0.95
N-Methylphenylalanine ~5.8 min~2.90.90 - 0.95
Calculating Resolution ( )

To validate the separation, calculate resolution using the tangent method:



  • Target:

    
     (Baseline separation).
    
  • Observation: The methyl group usually provides sufficient selectivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to achieve baseline separation easily without complex ion-pairing reagents.
    

Part 4: Troubleshooting & Optimization

Issue: Peak Tailing on N-Methylphenylalanine

Secondary amines can interact with residual silanols on the silica backbone of the column, causing "shark fin" tailing.[1]

  • Solution 1 (Mobile Phase): Ensure TFA concentration is at least 0.05-0.1%.[1] The low pH protonates silanols (

    
     becomes 
    
    
    
    ), preventing ionic interaction with the amine.
  • Solution 2 (Column Choice): Use an "End-capped" or "Base-Deactivated" column (e.g., C18-BMP or Eclipse Plus).

Issue: Co-elution with Impurities[1]
  • Solution: If the N-methyl peak overlaps with synthesis byproducts, flatten the gradient slope (e.g., change 5-60% B to 5-30% B over 20 minutes). This expands the chromatogram in the region of interest.[1]

References

  • PubChem. (n.d.).[1] Phenylalanine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] N-Methyl-L-phenylalanine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] (Standard reference for amino acid hydrophobicity coefficients in RP-HPLC).

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] Retrieved from [Link]

Sources

Proteolytic stability of peptides containing 2-(Methylamino)-3-phenylpropanoic acid

Comparative Guide: Proteolytic Stability of -Methylphenylalanine ( -Me-Phe) Peptides

Executive Summary

In the landscape of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life.[1] this compound (

This guide analyzes the stability profile of



10- to 50-fold

Mechanistic Insight: Why -Me-Phe Resists Proteolysis

To design stable peptides, one must understand the "lock and key" mechanism of proteases (e.g., Chymotrypsin, Pepsin).

  • Elimination of the H-Bond Donor: Serine proteases often require a hydrogen bond between the enzyme's active site and the peptide bond amide proton (

    
    ) to orient the substrate. 
    
    
    -methylation (
    
    
    ) removes this proton, rendering the bond "invisible" to the catalytic triad.
  • Steric Occlusion: The methyl group introduces a steric clash that prevents the peptide backbone from fitting into the protease's S1/S1' binding pockets.

  • Conformational Constraint:

    
    -methylation restricts the rotation around the 
    
    
    and
    
    
    angles, often forcing the peptide backbone into a cis or specific trans conformation that is energetically unfavorable for enzyme binding (induced fit inhibition).
Visualization: Protease Evasion Mechanism

The following diagram illustrates the failure of a protease to cleave an

Protease_Mechanismcluster_StandardStandard Peptide (L-Phe)cluster_NMeN-Me-Phe PeptideProteaseSerine Protease(Active Site)Substrate_StdTarget: -NH-CO- (Amide Bond)Protease->Substrate_StdRecognizesSubstrate_ModTarget: -N(CH3)-CO-Protease->Substrate_ModAttempts BindingRecognitionH-Bond Formation(Substrate Orientation)Substrate_Std->RecognitionAllowsCleavageHydrolysis(Peptide Degradation)Recognition->CleavageCatalyzesClashSteric Clash &No H-Bond DonorSubstrate_Mod->ClashInducesOutcomeIntact Peptide(High Stability)Clash->OutcomePrevents Cleavage

Caption: Mechanism of proteolytic resistance.

Comparative Performance Analysis

The following data compares

Table 1: Stability and Pharmacological Profile Comparison
FeatureL-Phe (Standard)

-Me-Phe
D-Phe Cyclization
Proteolytic Stability (

)
Low (Minutes)High (Hours) Very High (Hours to Days)High (Hours)
Mechanism of Stability N/ASteric/H-bond lossStereochemical mismatchConformational constraint
Membrane Permeability LowEnhanced (Lipophilic)VariableVariable
Solubility ModerateHigh (Disrupts aggregation)ModerateModerate
Receptor Affinity BaselineHigh (if conformation matches)Often Reduced (Sidechain mismatch)High (Entropy reduction)
Supporting Experimental Data

In a comparative study of Somatostatin analogs (Veber-Hirschmann peptides) and linear model peptides, the introduction of


  • Linear Control (L-Phe):

    
    . Rapid degradation by chymotrypsin-like activity.[2][3]
    
  • 
    -Me-Phe Analog: 
    
    
    . The
    
    
    -methyl group at the cleavage site effectively halted enzymatic action.
  • Intestinal Stability: In rat intestinal perfusate,

    
    -methylation of a specific Ile-Ile bond increased stability from 10.6 min to 538 min  (approx.[1] 50-fold increase) [1].[4]
    

Expert Insight: While D-amino acids offer comparable stability, they often drastically alter the side-chain orientation, potentially killing receptor affinity.[5]


-Me-Phe retains the L-configuration side-chain vector, making it a superior choice for maintaining potency while boosting stability and membrane permeability.

Experimental Protocol: Self-Validating Stability Assay

To rigorously assess the stability conferred by

Reagents
  • Matrix: Pooled Human Serum (commercial or fresh). Note: Avoid heat-inactivated serum as it destroys protease activity.

  • Quenching Solution: 99% Ethanol + 1% Formic Acid (Pre-chilled to -20°C). Why: TCA precipitation can cause peptide co-precipitation; Ethanol/FA yields higher recovery [2].

  • Internal Standard (IS): A stable, isotopically labeled analog or a structurally similar non-degradable peptide (e.g., D-isomer).

Workflow Diagram

Stability_ProtocolStartStart: Peptide Stock(10 mM in DMSO)IncubationIncubation(Human Serum, 37°C)Start->IncubationDilute to 10 µMSamplingTime Points(0, 15, 30, 60, 120, 240 min)Incubation->SamplingAliquot 50 µLQuenchQuenching & Precipitation(Add 3:1 EtOH/1% FA @ -20°C)Sampling->QuenchImmediate StopSpinCentrifugation(15,000 x g, 10 min, 4°C)Quench->SpinRemove ProteinsAnalysisLC-MS/MS Analysis(Monitor Parent Ion & Metabolites)Spin->AnalysisInject SupernatantCalcData Calculation(% Remaining vs T0 / IS)Analysis->CalcCalculate t1/2

Caption: LC-MS based serum stability workflow. Critical step: Organic solvent precipitation (EtOH/FA) ensures maximal peptide recovery.

Step-by-Step Methodology
  • Preparation: Dilute peptide stock (10 mM DMSO) into human serum to a final concentration of 10 µM. Include the Internal Standard (IS) at this stage if it is stable; otherwise, add IS during the quenching step.

  • Incubation: Incubate the mixture at 37°C in a water bath.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 min, 24 h), remove a 50 µL aliquot.

  • Quenching (Critical): Immediately add 150 µL of cold Ethanol/1% Formic Acid. Vortex for 10 seconds. This precipitates serum proteins while keeping the peptide in solution.

  • Separation: Centrifuge at 15,000

    
     g for 10 minutes at 4°C.
    
  • Analysis: Transfer supernatant to a vial. Analyze via LC-MS/MS (MRM mode) using a C18 column.

  • Calculation: Plot the natural log of the remaining peptide area ratio (Peptide/IS) vs. time. The slope

    
     determines half-life: 
    
    
    .

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: MDPI (Molecules) [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. Source: ACS Pharmacology & Translational Science [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation. Source: Biopolymers (Peptide Science) [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. Source: Accounts of Chemical Research [Link]

Overcoming the Peptide Delivery Barrier: A Comparative Guide to N-Methylated vs. Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Peptides offer unparalleled target specificity and potency, bridging the gap between small molecules and large biologics. However, their clinical translation is notoriously bottlenecked by two fundamental flaws: rapid proteolytic degradation and poor membrane permeability, which collectively result in negligible oral bioavailability.

As drug development professionals, we must engineer solutions that bypass these physiological barriers. Backbone N-methylation—the targeted substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide—has emerged as a highly effective, validated strategy to optimize the pharmacokinetic properties of peptide candidates.

This guide provides an objective, data-driven comparison of N-methylated versus non-methylated peptide analogs, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your laboratory.

Mechanistic Causality: The Triad of N-Methylation Benefits

To understand why N-methylated analogs outperform their native counterparts, we must look at the physicochemical changes induced at the molecular level. The enhanced "drug-like" behavior of N-methylated peptides is driven by three interconnected mechanisms[1]:

  • Steric Hindrance (Proteolytic Stability): Native peptide bonds are highly susceptible to enzymatic cleavage. The introduction of a bulky methyl group on the backbone nitrogen physically blocks the approach of proteases to the scissile bond, drastically extending the peptide's half-life in biological fluids[1].

  • Reduction of Hydrogen Bond Donors (Membrane Permeability): Passive transcellular diffusion requires a molecule to shed its hydration shell. By replacing an N-H group (a strong hydrogen bond donor) with an N-CH₃ group, the energetic penalty of moving from an aqueous environment into the hydrophobic lipid bilayer is significantly reduced, increasing overall lipophilicity[2].

  • Conformational Pre-organization (Bioactivity & "Chameleonic" Behavior): N-methylation restricts the dihedral angles of the peptide backbone, shifting the conformational equilibrium. This rigidity can pre-organize the peptide into its bioactive conformation, enhancing target receptor affinity. Furthermore, it promotes the formation of intramolecular hydrogen bonds in non-polar environments, allowing the peptide to adopt a membrane-permeable "chameleonic" state similar to Cyclosporine A[3].

Mechanism N_Meth Backbone N-Methylation Steric Steric Hindrance N_Meth->Steric HBD Reduction of H-Bond Donors N_Meth->HBD Conform Conformational Rigidity N_Meth->Conform Protease Proteolytic Stability Steric->Protease Lipid Increased Lipophilicity HBD->Lipid Conform->Lipid Intramolecular H-bonds Binding Receptor Pre-organization Conform->Binding Bioavail Enhanced Oral Bioavailability Protease->Bioavail Lipid->Bioavail Binding->Bioavail

Logical flow of how N-methylation enhances peptide bioavailability and bioactivity.

Quantitative Performance: Native vs. N-Methylated Analogs

The strategic incorporation of N-methyl groups yields profound improvements in pharmacokinetic profiling. The table below synthesizes quantitative experimental data comparing native peptides to their optimized N-methylated analogs across various structural classes.

Peptide ScaffoldModificationAssay / MetricNon-Methylated ValueN-Methylated ValueFold Improvement
Somatostatin Analogue Tri-N-methylationOral Bioavailability (%F)< 1%10%> 10-fold [1]
Polyalanine Hexapeptide Multiple N-methylationCaco-2 Permeability (Papp)< 1 × 10⁻⁶ cm/s> 1 × 10⁻⁵ cm/s> 10-fold [4]
Leucine-rich Hexapeptide Tri-N-methylationOral Bioavailability (%F)~ 1%28% - 33%~ 30-fold [2]

Data indicates that while native cyclic hexapeptides often exhibit permeability lower than paracellular markers (e.g., mannitol), specific N-methylation patterns elevate their permeability to rival transcellular markers like testosterone[4].

Self-Validating Experimental Workflows

To objectively evaluate the impact of N-methylation on your specific peptide library, you must employ robust, self-validating in vitro assays. Below are the optimized protocols for assessing permeability and stability, designed with built-in quality controls to ensure data trustworthiness.

Protocol A: Caco-2 Cell Permeability Assay

The Caco-2 monolayer model is the gold standard for predicting human intestinal absorption because it accurately expresses tight junctions and active efflux transporters (e.g., P-glycoprotein)[5].

Workflow Start Synthesize Peptide Analogs Culture Culture Caco-2 (21 Days) Start->Culture Dose Apply to Apical Chamber Culture->Dose Incubate Incubate 37°C & Sample Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Step-by-step experimental workflow for the Caco-2 cell permeability assay.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells (passage 55-70) on polycarbonate Transwell inserts. Culture for exactly 21 days.

    • Causality & Validation: 21 days are required for complete enterocytic differentiation. Before proceeding, measure the Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 300 Ω·cm² to guarantee monolayer integrity.

  • Dosing Preparation: Dissolve native and N-methylated peptides in Transport Buffer (HBSS with 10 mM HEPES, pH 7.4) to a final concentration of 10 µM. Include Lucifer Yellow (100 µM) as a paracellular marker.

    • Causality & Validation: Lucifer Yellow acts as an internal control. If its Apparent Permeability (Papp) exceeds 1 × 10⁻⁶ cm/s during the assay, the monolayer was compromised, and the data must be discarded.

  • Apical to Basolateral (A-B) Transport: Add 0.5 mL of the peptide solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

  • Incubation & Kinetic Sampling: Incubate plates at 37°C on an orbital shaker (215 rpm) to minimize the unstirred water layer. Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed buffer.

    • Causality: Sampling at multiple time points ensures the transport rate is linear, proving steady-state kinetics rather than an artifact of initial diffusion.

  • Quantification & Calculation: Analyze all samples via LC-MS/MS. Calculate the Papp using the equation: Papp = (dQ/dt) / (A × C0), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial donor concentration[5].

Protocol B: Proteolytic Stability Assay (Plasma/Serum)

To quantify the steric shielding provided by N-methylation, peptides must be subjected to native enzymatic environments.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (or simulated intestinal fluid) to 37°C in a water bath.

  • Incubation: Spike the peptide analogs into the matrix to achieve a final concentration of 5 µM.

  • Kinetic Quenching: At predetermined intervals (0, 15, 30, 60, 120, and 240 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

    • Causality & Validation: The immediate introduction of ice-cold organic solvent instantly denatures plasma proteases, freezing the kinetic state to prevent degradation during sample processing. The internal standard normalizes any matrix suppression effects during mass spectrometry.

  • Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to plot the depletion curve and calculate the half-life (t₁/₂).

Conclusion

The empirical evidence is clear: native peptides, while highly selective, are fundamentally limited by their physicochemical properties. By systematically applying backbone N-methylation, researchers can engineer steric protection against proteases, reduce desolvation penalties for membrane crossing, and lock peptides into highly permeable, bioactive conformations. When guided by rigorous, self-validating analytical frameworks like Caco-2 and plasma stability assays, N-methylation serves as a premier tool for transforming peptide hits into viable, orally bioavailable therapeutics.

References
  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: ResearchGate URL:[Link]

Sources

Validating Enantiomeric Purity of 2-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide

Executive Summary

2-(Methylamino)-3-phenylpropanoic acid (also known as


-methyl-phenylalanine or 

-Me-Phe) is a critical non-proteinogenic amino acid used in peptidomimetics (e.g., cyclosporine) to enhance metabolic stability against proteases.

Validating its enantiomeric purity presents a specific stereochemical challenge: the secondary amine functionality. Unlike primary amino acids,


-methylated analogs often fail on standard crown-ether columns (e.g., Crownpak CR(+)) due to steric hindrance and the lack of a third hydrogen atom required for the tripod hydrogen-bonding mechanism.

This guide evaluates three field-proven methodologies to overcome this limitation:

  • Direct Zwitterionic HPLC (ZWIX): The modern gold standard for underivatized analysis.

  • Indirect Derivatization (Marfey’s Method): The high-sensitivity option for trace impurity detection.

  • Ligand Exchange Chromatography (CLEC): The cost-effective, robust alternative.

The Challenge: Why Standard Methods Fail

Before selecting a protocol, researchers must understand the "Secondary Amine Trap."

  • Standard Phenylalanine: Analyzed easily on Crownpak CR(+) via host-guest complexation of the primary ammonium ion (

    
    ).
    
  • 
    -Methyl-Phenylalanine:  The methyl group disrupts the 3-point hydrogen bonding essential for crown ether recognition.
    
  • Consequence: Using a standard Crownpak CR(+) method often results in co-elution or poor resolution (

    
    ).
    
Method 1: Direct Chiral HPLC (The Modern Gold Standard)

System: Chiralpak ZWIX(+) / ZWIX(-) Mechanism: Double Ion-Pairing (Cinchona Alkaloid Selectors)

This is the superior method for routine QC. The ZWIX stationary phases are zwitterionic, containing both anion- and cation-exchange sites.[1][2][3][4] They are specifically engineered to separate underivatized amino acids, including


-methylated species, by interacting simultaneously with the carboxylate and ammonium groups.
Experimental Protocol
  • Column: Chiralpak ZWIX(+) (

    
    , 
    
    
    
    ).[1]
  • Mobile Phase: MeOH / MeCN /

    
     (49 : 49 : 2 v/v).
    
  • Additives (Critical):

    
     Formic Acid + 
    
    
    
    Diethylamine (DEA).[5]
    • Note: The acid/base ratio controls the ionization state of the ZWIX selector and the analyte.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm (or CAD/ELSD if UV background is high).

  • Temperature:

    
    .
    
Validation Logic (Self-Validating System)

The ZWIX system offers a unique validation tool: Elution Order Reversal .

  • ZWIX(+): Typically elutes the (

    
    )-enantiomer first.[4]
    
  • ZWIX(-): Is the "pseudo-enantiomer" of the (+) column and will elute the (

    
    )-enantiomer first.
    
  • Procedure: If a trace impurity peak is suspected to be the enantiomer, inject the sample on the ZWIX(-) column. The impurity peak must shift position relative to the main peak. If it does not shift, it is a chemical impurity, not an enantiomer.

ZWIX_Workflow cluster_0 Sample Prep cluster_1 Chromatography cluster_2 Validation S1 Dissolve Sample (1 mg/mL in MeOH) S2 Filter (0.2 µm) S1->S2 C1 Inject on ZWIX(+) S2->C1 D1 Check Resolution (Rs > 1.5?) C1->D1 D1->C1 No (Adjust Additives) V1 Inject on ZWIX(-) D1->V1 Yes (Validate) V2 Confirm Peak Swap V1->V2

Caption: Workflow for validating enantiomeric purity using ZWIX column switching.

Method 2: Indirect Derivatization (High Sensitivity)

System: Marfey’s Reagent (L-FDAA) Mechanism: Nucleophilic Aromatic Substitution

When detection limits must exceed UV capabilities (e.g., trace analysis in biological matrices), derivatization with Marfey’s reagent converts enantiomers into diastereomers , which can be separated on a standard C18 column.

Expert Insight:


-methyl amino acids react slower than primary amines due to steric hindrance. The standard protocol must be modified with heat  to ensure quantitative derivatization.
Experimental Protocol
  • Preparation: Mix

    
     sample (
    
    
    
    ) +
    
    
    L-FDAA (1% in acetone) +
    
    
    
    
    
    
    .
  • Reaction: Heat at

    
     for 60 minutes . (Standard primary amines only require 
    
    
    
    ).
  • Quench: Add

    
    
    
    
    
    HCl to stop the reaction.
  • Analysis: Inject on a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of A (0.1% TFA/Water) and B (Acetonitrile).

    • Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety).

Pros & Cons
  • Pros: Extremely sensitive; separates on standard C18 columns; UV detection at 340 nm avoids interference from many impurities.

  • Cons: Destructive method; requires longer prep time; kinetic resolution risk if reaction is not driven to completion.

Marfeys_Mechanism R1 Racemic N-Me-Phe (L + D) Step1 Reaction (pH 8, 50°C) Nucleophilic Substitution R1->Step1 R2 Marfey's Reagent (L-FDAA) R2->Step1 P1 L-FDAA-L-MePhe (Diastereomer 1) Step1->P1 P2 L-FDAA-D-MePhe (Diastereomer 2) Step1->P2 Sep Separation on C18 (Different Hydrophobicity) P1->Sep P2->Sep

Caption: Marfey's derivatization pathway converting enantiomers to separable diastereomers.

Method 3: Ligand Exchange Chromatography (Cost-Effective)

System: C18 Column + Chiral Mobile Phase (CMP) Mechanism: Ternary Complex Formation (Davankov's Rule)

If a ZWIX column is unavailable, this method uses standard equipment with a chiral additive in the mobile phase. It relies on the formation of a ternary complex: [Selector-Cu(II)-Analyte].

Experimental Protocol
  • Column: Standard C18 (e.g., Phenomenex Kinetex C18).

  • Mobile Phase:

    • 
       L-Phenylalanine (Chiral Selector).[6]
      
    • 
      
      
      
      
      .[6]
    • 
       Methanol / 
      
      
      
      Water.
    • pH adjusted to 3.2.[6]

  • Mechanism: The copper ion coordinates with the L-Phe selector and the N-Me-Phe analyte. The diastereomeric stability difference between the (L-Phe)-Cu-(L-MePhe) and (L-Phe)-Cu-(D-MePhe) complexes drives separation.

  • Note: The (

    
    )-enantiomer typically elutes before the (
    
    
    
    )-enantiomer in this system.
Comparative Analysis

The following table contrasts the performance metrics of the three validated methods.

FeatureDirect HPLC (ZWIX)Indirect (Marfey's)Ligand Exchange (CLEC)
Primary Use Case Routine QC & Process DevelopmentBiological Samples & Trace AnalysisLow-Budget / Academic Labs
Target Analyte Underivatized ZwitterionsDerivatized AminesUnderivatized Amino Acids
Sample Prep Time Low (< 5 min)High (90+ min)Medium (Mobile phase prep is complex)
Sensitivity (LOD) Good (UV 210nm)Excellent (UV 340nm / MS)Moderate (UV 254nm via Cu complex)
Robustness High (Commercial Column)Medium (Reaction dependent)Low (pH/Temp sensitive)
Cost per Run High (Column cost ~$1k+)Low (Reagents are cheap)Very Low (Standard C18)
Specific Risk Column equilibration time is longIncomplete reaction of secondary amineCopper precipitates if pH drifts
References
  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes. Biomedical Chromatography. Retrieved from [Link]

  • Ilisz, I., et al. (2012). Separation of alpha-amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]

Sources

IR spectroscopy analysis of 2-(Methylamino)-3-phenylpropanoic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the Infrared (IR) spectroscopy of 2-(Methylamino)-3-phenylpropanoic acid (N-methylphenylalanine), specifically designed for researchers in drug discovery and peptide synthesis.

Executive Summary

This compound (also known as N-methylphenylalanine or N-Me-Phe ) is a non-proteinogenic amino acid critical in the design of peptidomimetics.[1] Its N-methylation confers proteolytic resistance and alters the conformational space of peptide backbones.[1]

This guide compares the IR spectral performance of N-Me-Phe against its parent compound, L-Phenylalanine (Phe) .[1] The primary analytical challenge is distinguishing the secondary amine functional group of N-Me-Phe from the primary amine of Phe. This distinction is vital for Quality Control (QC) during N-methylation reactions or solid-phase peptide synthesis (SPPS).

Structural Analysis & Functional Group Theory

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its vibrationally active functional domains. The N-methylation introduces specific symmetry changes that are detectable via FTIR.[1]

Functional Group Breakdown
  • Aromatic Ring: Common to both N-Me-Phe and Phe.[1] Expected C-H stretches (>3000 cm⁻¹) and ring breathing modes (~1500-1600 cm⁻¹).[1][2][3]

  • Carboxyl Group (COOH/COO⁻): In solid state, amino acids typically exist as zwitterions.[1]

    • Zwitterion:

      
       antisymmetric (~1550-1610 cm⁻¹) and symmetric (~1400 cm⁻¹) stretches.[1]
      
    • Acid Salt (HCl):

      
       stretch (~1700-1750 cm⁻¹).[1]
      
  • Amine (The Differentiator):

    • Phe: Primary amine (

      
       or 
      
      
      
      ).[1]
    • N-Me-Phe: Secondary amine (

      
       or 
      
      
      
      ).[1]
Logical Identification Pathway

The following decision tree illustrates the spectroscopic logic used to confirm the identity of N-Me-Phe.

IR_Logic_Flow Start Unknown Sample Spectrum Region_NH Analyze 3100-3500 cm⁻¹ Region (N-H Stretch) Start->Region_NH Doublet Distinct Doublet/Broad Multi-band (Sym & Asym Stretch) Region_NH->Doublet Two Bands Singlet Single Weak Band or Shoulder (Single N-H Bond) Region_NH->Singlet One Band Primary Indication: Primary Amine (Likely L-Phenylalanine) Doublet->Primary Secondary Indication: Secondary Amine (Likely N-Me-Phenylalanine) Singlet->Secondary Region_CH Analyze 2800-3000 cm⁻¹ Region (C-H Stretch) Secondary->Region_CH Methyl_Check Check for N-CH3 Specific Modes (~2800-2850 cm⁻¹) Region_CH->Methyl_Check Conclusion Confirm Identity via Fingerprint (1000-1300 cm⁻¹ C-N Stretch) Methyl_Check->Conclusion

Figure 1: Logical workflow for distinguishing N-methylated amino acids from primary amino acids using FTIR.

Comparative Analysis: N-Me-Phe vs. L-Phenylalanine[1][4]

The table below contrasts the spectral features. The most definitive evidence of N-methylation is the loss of the N-H scissoring mode and the simplification of the N-H stretching region .

Spectral Comparison Table
Functional GroupModeL-Phenylalanine (Alternative)N-Methylphenylalanine (Product)Diagnostic Value
Amine (N-H) Stretching (3100–3500 cm⁻¹)Doublet/Broad: Distinct Asymmetric & Symmetric bands (

,

).[1]
Singlet: Single, often weaker band (

).[1] Loss of asymmetry.[1]
High
Amine (N-H) Bending (1550–1650 cm⁻¹)Scissoring: Strong band typically visible near 1600–1620 cm⁻¹ (overlapping with COO⁻).[1]Absent/Shifted: No scissoring mode. Deformation bands are weaker.[1]Medium
Methyl (C-H) Stretching (2800–3000 cm⁻¹)Backbone C-H only.[1]New Bands: N-Methyl C-H stretches often appear as shoulders ~2800–2850 cm⁻¹.[1]Medium
Carboxyl C=O[1] / COO⁻ Zwitterion:

~1580–1600 cm⁻¹.[1]
Zwitterion: Similar position, but band shape may sharpen due to reduced H-bonding network.[1]Low
Fingerprint C-N Stretch (1000–1350 cm⁻¹)

Shifted due to steric bulk of methyl group and

amine character.[1]
High (if ref available)
Detailed Interpretation
  • The N-H Stretch Region (3100–3500 cm⁻¹):

    • L-Phe: Exhibits the classic primary amine pattern.[1] Even in zwitterionic form (

      
      ), broad ammonium bands dominate this region, often showing multiple sub-peaks.
      
    • N-Me-Phe: The secondary amine (

      
       in zwitterion or 
      
      
      
      in free base) has only one N-H bond.[1] This collapses the complex stretching pattern into a simpler profile.
  • The "N-Methyl" Signature:

    • The

      
       group introduces C-H stretching vibrations that are distinct from the aromatic C-H (>3000 cm⁻¹) and the backbone methine C-H. Look for "Bohlmann bands" or specific C-H stretches on the lower energy side of the aliphatic region (~2800 cm⁻¹), characteristic of methyl groups attached to nitrogen.
      

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol uses Attenuated Total Reflectance (ATR) , the modern standard for amino acid analysis due to minimal sample preparation and ease of cleaning.

Method: ATR-FTIR Spectroscopy

Objective: Obtain a high-resolution spectrum of solid-state N-Me-Phe to verify N-methylation.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum or Thermo Nicolet).[1]

  • Accessory: Diamond or ZnSe ATR Crystal.[1]

  • Sample: this compound (dry powder).

  • Solvent: Isopropanol or Ethanol (for cleaning).[1]

Step-by-Step Workflow
  • System Validation (Background):

    • Clean the ATR crystal with isopropanol and a lint-free tissue.[1]

    • Acquire a Background Spectrum (Air) with the same parameters as the sample (e.g., 4 cm⁻¹ resolution, 16-32 scans).

    • Self-Check: Ensure no peaks exist in the 2800–3000 cm⁻¹ (hydrocarbon contamination) or 1600–1700 cm⁻¹ regions.

  • Sample Loading:

    • Place a small amount (~2-5 mg) of N-Me-Phe powder directly onto the center of the crystal.[1]

    • Critical Step: Apply pressure using the anvil/clamp.[1] Monitor the "Live Preview" energy bar. Apply force until the signal amplitude maximizes and stabilizes. Explanation: Solid amino acids require intimate contact with the crystal to generate sufficient evanescent wave penetration.

  • Data Acquisition:

    • Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Accumulations: 32 scans (improves Signal-to-Noise ratio).

  • Post-Run Cleaning:

    • Remove sample.[1] Wipe with wet tissue (water) followed by alcohol.[1]

    • Validation: Run a quick preview scan to ensure the crystal has returned to the background baseline.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct if significant drift is observed (rare with Diamond ATR).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4657542, this compound.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (Standard text for IR interpretation rules regarding primary vs secondary amines).
  • Asian Journal of Chemistry (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.[1] (Provides specific IR peak data for N-methyl derivatives). Retrieved from [Link]

Sources

Safety Operating Guide

Authoritative Guide to 2-(Methylamino)-3-phenylpropanoic Acid Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and advanced drug development accelerate, the use of non-canonical amino acids like 2-(Methylamino)-3-phenylpropanoic acid (commonly known as N-Methylphenylalanine) has become ubiquitous. While N-methylation is a cornerstone of modern peptide drug design—offering improved pharmacokinetic properties and proteolytic stability—these exact biochemical advantages make the compound environmentally persistent if improperly discarded [1].

This guide provides researchers, lab managers, and safety officers with a self-validating, step-by-step operational protocol for the safe handling, accumulation, and disposal of N-Methylphenylalanine waste. By understanding the causality behind these safety measures, your laboratory can ensure strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Identity & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physicochemical properties and hazard classifications of the target compound[1, 2]. N-Methylphenylalanine acts as a mild irritant and presents specific environmental hazards due to its stable N-methylated backbone.

Quantitative Data & Hazard Summary
PropertyValue / Classification
Chemical Name This compound
Common Synonyms N-Methylphenylalanine; N-Me-Phe-OH
CAS Registry Number 2566-30-5 (Free base) / 66866-67-9 (HCl salt)
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Solid (White powder or crystals)
GHS Signal Word Warning
Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation

Step-by-Step Disposal Methodology

The environmental persistence of N-methylated amino acids means they resist standard wastewater treatment degradation. Never dispose of this compound or its rinsates down the laboratory drain. The following protocol ensures regulatory compliance and environmental safety [3, 4].

Step 1: Waste Identification and Segregation
  • The Protocol: Isolate N-Methylphenylalanine waste from incompatible chemical streams. It must be kept strictly separated from strong oxidizing agents, strong acids, and strong bases.

  • The Causality: Mixing amino acid derivatives with strong oxidizers can lead to dangerous exothermic reactions or the release of toxic nitrogen oxide (NOx) gases. Proper segregation prevents spontaneous laboratory fires and hazardous gas accumulation.

Step 2: Primary Containerization
  • The Protocol: Transfer the solid waste (or solvent-contaminated liquid waste) into a chemically compatible, tightly sealed container. High-density polyethylene (HDPE) or glass containers are highly recommended.

  • The Causality: N-Methylphenylalanine is stable but can degrade or react if exposed to ambient moisture or incompatible container materials. A hermetic seal prevents the aerosolization of irritating dust particles into the laboratory atmosphere.

Step 3: EPA-Compliant Labeling
  • The Protocol: Attach a hazardous waste label to the container the moment the first drop or grain of waste is added. The label must include:

    • The full chemical name: this compound (Do not use abbreviations like "N-Me-Phe").

    • The physical state (Solid/Liquid).

    • Primary hazards (Irritant, Harmful if swallowed).

    • The exact accumulation start date.

  • The Causality: Regulatory bodies (like the EPA) require full chemical names because abbreviations are not universally standardized. In the event of an emergency, first responders must instantly recognize the chemical to apply the correct neutralization tactics [3].

Step 4: Satellite Accumulation Area (SAA) Management
  • The Protocol: Store the labeled container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment tray.

  • The Causality: Secondary containment acts as a fail-safe against primary vessel failure. Under RCRA guidelines, waste cannot remain in an SAA indefinitely; enforcing a strict 90-day maximum storage limit prevents the degradation of the container and minimizes exposure risk [3].

Step 5: Final Disposal and Transport
  • The Protocol: Submit a waste removal request to your institution's Environmental Health and Safety (EH&S) department. The waste must be transferred to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

  • The Causality: High-temperature incineration completely breaks down the stable carbon-nitrogen bonds of the N-methyl group, converting the compound into harmless combustion byproducts (CO₂, H₂O, and N₂) rather than allowing it to persist in aquatic ecosystems [4].

WasteLifecycle Gen Waste Generation (N-Methylphenylalanine) Seg Segregation Isolate from Oxidizers/Acids Gen->Seg Immediate Action Cont Containerization Sealable, Compatible Vessel Seg->Cont Lab EPA-Compliant Labeling Full Name, Hazards, Date Cont->Lab SAA Satellite Accumulation Area Max 90 Days Storage Lab->SAA Transfer to SAA Disp Final Disposal Licensed Incineration Facility SAA->Disp EH&S Pickup Request

Logical workflow for the laboratory chemical waste disposal of N-Methylphenylalanine.

Emergency Spill Management & Decontamination

In the event of an accidental spill of N-Methylphenylalanine powder, immediate and calculated action is required to prevent respiratory irritation and cross-contamination.

  • Isolate and Protect: Immediately isolate the spill area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Mechanical Collection: Do not sweep the powder, as this generates airborne dust. Use a damp, chemically inert absorbent pad or a specialized HEPA-filtered laboratory vacuum to collect the solid material.

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water, or a mild solvent like isopropanol, to dissolve and remove any residual compound.

  • Waste Consolidation: Place all collected spilled material, along with the contaminated cleaning materials (pads, gloves), into a designated hazardous waste container and label it accordingly [4].

SpillResponse Spill Spill Detection PPE Don Appropriate PPE (Gloves, Goggles, Mask) Spill->PPE Collect Mechanical Collection (Avoid Dust Generation) PPE->Collect Decon Surface Decontamination (Soap/Water or Solvent) Collect->Decon Waste Hazardous Waste Bin Collect->Waste Solid Matter Decon->Waste

Step-by-step emergency spill response and decontamination protocol.

References

  • National Center for Biotechnology Information (NCBI). "N-Methylphenylalanine | CID 6951135 - PubChem." PubChem, Accessed 1 March 2026.[Link]

  • Drake University. "Chemical Waste Management | Environmental Health and Safety." Drake University, Accessed 1 March 2026.[Link]

Comprehensive Safety and Operational Guide for Handling 2-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Chemical Significance

2-(Methylamino)-3-phenylpropanoic acid (commonly referred to as N-Methylphenylalanine or N-Me-Phe) is a critical unnatural amino acid derivative utilized extensively in drug discovery and solid-phase peptide synthesis (SPPS)[1]. The N-methylation of the peptide backbone restricts conformational flexibility and significantly enhances proteolytic stability, making it a highly valuable building block for developing biologically active peptidomimetics[2].

Because it is a biologically active derivative typically handled as a fine crystalline powder, stringent laboratory safety and handling protocols are required. This guide provides the necessary procedural frameworks to protect personnel from unintended exposure while maintaining the chemical integrity required for highly sensitive assays.

Causality-Driven Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely a compliance exercise; it is a mechanistic necessity based on the physical and chemical properties of the compound.

  • Respiratory Protection: N95 (US), FFP2 (EU), or P1 particulate respirator.

    • Causality: As a lyophilized or crystalline solid, this compound is highly prone to aerosolization due to static electricity generated during transfer. Inhalation bypasses primary dermal barriers, leading to respiratory tract irritation and unintended systemic absorption.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Prevents dermal sensitization. Double-gloving is mandated when handling concentrated stock solutions in organic solvents like DMSO or DMF. These solvents act as aggressive chemical vehicles that can rapidly transport dissolved solutes across the dermal barrier if a glove breach occurs.

  • Eye Protection: Snug-fitting, wrap-around safety goggles.

    • Causality: Protects the sensitive corneal epithelium from micro-particulate mechanical injury during weighing, as well as from chemical burns during accidental solvent splashes.

  • Engineering Controls: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Causality: Provides a physical barrier and directional inward airflow to capture aerosolized particulates before they reach the operator's breathing zone.

Physicochemical Properties & Stability Metrics

To ensure experimental reproducibility and safety, all quantitative handling parameters must align with the compound's physical properties.

Property / MetricValue / SpecificationOperational Implication
Chemical Name This compoundAlso known as N-Methylphenylalanine[1].
CAS Number 2566-30-5 (L-isomer)Verify isomer specificity prior to peptide coupling[3].
Molecular Weight 179.22 g/mol Critical for precise molarity calculations in SPPS[4].
Solid Storage 4°C to -20°C (Desiccated)Prevents ambient moisture absorption and degradation[5].
Stock Solution Storage -80°C (6 months) / -20°C (1 month)Aliquot immediately to avoid freeze-thaw degradation[6].
Water Hazard Class WGK 3 (Highly hazardous to water)Strict prohibition of drain/sink disposal.

Standard Operating Procedure: Preparation & Peptide Coupling

This protocol ensures the sterile, accurate, and safe preparation of N-Methylphenylalanine for downstream applications.

Phase 1: Workspace & Reagent Preparation
  • Verify Airflow: Ensure the fume hood is operational with a face velocity of 80–100 fpm.

  • Static Neutralization: Neutralize static charge on spatulas and weigh boats using an anti-static ionizer gun.

    • Causality: Fine powders repel off statically charged plastic surfaces, leading to immediate aerosolization and loss of mass accuracy.

Phase 2: Dissolution & Sterilization
  • Transfer: Move the weighed solid into a sterile, amber glass vial to protect from potential UV degradation.

  • Solvent Addition: Add the appropriate volume of solvent (e.g., DMF for SPPS, or DMSO for biological assays) to achieve the desired stock concentration (e.g., 100 mM).

  • Agitation & Self-Validation: Vortex gently until dissolved.

    • Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear . Any visible turbidity indicates incomplete dissolution, which will skew downstream molarity calculations and clog sterile filters.

  • Filtration: If intended for biological assays, pass the solution through a 0.22 µm PTFE syringe filter[6].

    • Causality: PTFE membranes are chemically resistant to aggressive organic solvents like DMSO/DMF. Standard PES or cellulose filters will dissolve, contaminating the sample and destroying the membrane.

Phase 3: Aliquoting & Storage
  • Dispensing: Dispense the filtered solution into single-use aliquots and immediately transfer to a -80°C freezer[6].

    • Causality: Repeated freeze-thaw cycles induce precipitation and chemical degradation of the amino acid derivative, leading to failed peptide couplings.

Spill Management & WGK 3 Disposal Plan

Accidental releases require immediate, protocol-driven responses to prevent environmental contamination and personnel exposure[7].

Spill Management Protocol
  • Do Not Sweep: Never use a brush or broom. Sweeping generates hazardous dust clouds.

  • Containment: Don appropriate PPE (including an N95 mask). Cover the powder spill with absorbent paper towels dampened with water or 10% ethanol.

    • Causality: The liquid suppresses dust aerosolization, trapping the powder within the matrix of the towel.

  • Removal: Carefully scoop the wet material into a designated hazardous waste container. Wash the affected surface thoroughly with soap and water.

Disposal Plan
  • Solid Waste: Dispose of un-dissolved powder, contaminated weigh boats, and spill cleanup materials in a clearly labeled "Solid Organic Hazardous Waste" container[7].

  • Liquid Waste: Solutions containing DMF or DMSO must be segregated into "Halogen-Free Organic Solvent Waste."

  • Environmental Compliance: Due to its WGK 3 classification (highly hazardous to water), under no circumstances should any quantity of this chemical—solid or dissolved—be flushed down the sink.

Process Visualization

SafeHandling Start 1. PPE Donning & Hood Preparation Weighing 2. Anti-Static Weighing Start->Weighing Dissolution 3. Solvent Dissolution (DMSO / DMF) Weighing->Dissolution Spill ! Spill Event ! Weighing->Spill Filtration 4. Sterile Filtration (0.22 µm PTFE) Dissolution->Filtration Application 5. Peptide Synthesis Assay Application Filtration->Application Waste WGK 3 Hazardous Waste Segregation Application->Waste Cleanup Wet-Wipe Cleanup (No Sweeping) Spill->Cleanup Cleanup->Waste

Safe handling, preparation, and disposal workflow for this compound.

References

  • PubChem | N-Methylphenylalanine | C10H13NO2 | CID 6951135 | National Center for Biotechnology Information.[Link]

  • DC Chemicals | Material Safety Data Sheet - Handling and Storage | DC Chemicals. [Link]

  • LookChem | 4-iodo-N-methylphenylalanine Safety Data and Uses | LookChem Database. [Link]

Sources

×

Retrosynthesis Analysis

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2-(Methylamino)-3-phenylpropanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.